cIAP1 Ligand-Linker Conjugates 15
Descripción
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Propiedades
Fórmula molecular |
C37H47N3O8 |
|---|---|
Peso molecular |
661.8 g/mol |
Nombre IUPAC |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33-,34+/m1/s1 |
Clave InChI |
YRJDBNNKOCUVLA-SXLOSVNLSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canónico |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a compelling target in drug discovery, primarily due to its role in regulating apoptosis and cell survival. A novel therapeutic strategy involves the use of cIAP1 ligand-linker conjugates, a class of molecules designed to hijack this E3 ubiquitin ligase to induce the degradation of specific proteins of interest. These bifunctional molecules, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a powerful approach to targeted protein degradation (TPD). This guide provides a detailed examination of the mechanism of action of a prototypical cIAP1 ligand-linker conjugate, its experimental validation, and the methodologies employed in its characterization.
Core Concept: Hijacking cIAP1 for Targeted Protein Degradation
cIAP1 ligand-linker conjugates are chimeric molecules designed to bring a target protein into close proximity with the cIAP1 E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
The foundational research in this area demonstrated the successful degradation of cellular retinoic acid-binding proteins (CRABP-I and -II) using a SNIPER molecule.[1][2] This pioneering work established a blueprint for the rational design of cIAP1-recruiting degraders. The general architecture of these conjugates consists of three key components:
-
A cIAP1 Ligand: This "warhead" binds to the BIR3 domain of cIAP1, inducing a conformational change that activates its E3 ligase activity. Methyl bestatin (B1682670) (MeBS) was one of the initial ligands utilized for this purpose.[1][2]
-
A Target Protein Ligand: This component provides specificity by binding to the protein of interest that is to be degraded. For example, all-trans retinoic acid (ATRA) has been used to target CRABP-I and -II.[1]
-
A Chemical Linker: This flexible chain connects the cIAP1 ligand and the target protein ligand, enabling the formation of a stable ternary complex between cIAP1 and the target protein. The length and composition of the linker are critical for optimal degradation efficacy.
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of cIAP1 ligand-linker conjugates can be dissected into several key steps, leading to the selective degradation of a target protein.
-
Ternary Complex Formation: The bifunctional nature of the conjugate allows it to simultaneously bind to both cIAP1 and the target protein, forming a transient ternary complex (cIAP1-conjugate-target protein). The stability and conformation of this complex are crucial for the subsequent steps.[1]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase activity of cIAP1 is directed towards the recruited target protein. This results in the poly-ubiquitination of the target protein, primarily through the formation of K48-linked ubiquitin chains, which serve as a recognition signal for the proteasome.[1][3] Recent studies have also implicated a role for K63-linked ubiquitin chains and the E2 enzyme UBE2N in the degradation induced by cIAP1-based degraders, suggesting a more complex ubiquitin code involving branched ubiquitin architectures.[4]
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[1]
-
Recycling of the Conjugate and cIAP1: Following the degradation of the target protein, the cIAP1 ligand-linker conjugate and cIAP1 are released and can participate in further rounds of degradation, acting in a catalytic manner.
It is important to note that some cIAP1 ligands can also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself. This dual action of degrading both the target protein and the E3 ligase can have profound effects on cellular signaling pathways.
Signaling Pathways and Cellular Consequences
The degradation of specific target proteins by cIAP1 ligand-linker conjugates can have significant downstream effects on various cellular signaling pathways.
Apoptosis Induction
By degrading anti-apoptotic proteins or proteins involved in cell survival pathways, these conjugates can sensitize cancer cells to apoptosis. The degradation of cIAP1 itself can also contribute to apoptosis by removing its inhibitory effect on caspases.
Modulation of NF-κB Signaling
cIAP1 is a key regulator of the NF-κB signaling pathway. Its degradation can lead to the activation of the non-canonical NF-κB pathway, which can have context-dependent effects on cell survival and inflammation.
The overall mechanism and its impact on cellular signaling are depicted in the following diagrams:
Quantitative Data Summary
| Compound | Target Protein | Cell Line | Concentration (µM) | Observed Degradation | Reference |
| SNIPER(4b) | CRABP-II | HeLa | 10 | Significant reduction in CRABP-II levels | [1] |
| SNIPER-21 | CRABP-II | HT1080 | 1 | Effective degradation of CRABP-II | [5] |
| SNIPER(ER)-87 | ERα | MCF-7 | Not Specified | Efficient degradation of ERα | [6] |
| SNIPER(ER)-110 | ERα | MCF-7 | Not Specified | More potent degradation of ERα than SNIPER(ER)-87 | [6] |
Note: This table is a summary of available data and may not be exhaustive. The specific "cIAP1 Ligand-Linker Conjugate 15" is a commercially available building block and its specific degradation profile would depend on the target ligand it is conjugated to.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of cIAP1 ligand-linker conjugates, based on standard laboratory practices and methodologies described in the relevant literature.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with the cIAP1 ligand-linker conjugate.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HT1080, or a cell line endogenously expressing the target protein) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the cIAP1 ligand-linker conjugate or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CRABP-II) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between cIAP1, the conjugate, and the target protein.
-
Cell Treatment and Lysis: Treat cells with the cIAP1 ligand-linker conjugate or vehicle control as described above. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against either cIAP1 or the target protein overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against cIAP1 and the target protein to detect their co-precipitation.
Cell Migration Assay (Wound Healing Assay)
This protocol is used to assess the functional consequence of target protein degradation on cell migration, particularly relevant for targets like CRABP-II which are implicated in cell motility.[1]
-
Cell Seeding: Seed cells (e.g., IMR-32 neuroblastoma cells) in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and then add fresh media containing the cIAP1 ligand-linker conjugate or vehicle control.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at each time point and calculate the rate of wound closure to determine the effect of the conjugate on cell migration.
Conclusion and Future Directions
cIAP1 ligand-linker conjugates represent a promising and versatile platform for targeted protein degradation. By leveraging the E3 ligase activity of cIAP1, these molecules can selectively eliminate disease-causing proteins that have been historically challenging to target with traditional small molecule inhibitors. The modular nature of their design allows for the adaptation of this technology to a wide range of protein targets, opening up new avenues for therapeutic intervention in oncology and other disease areas.
Future research in this field will likely focus on the development of novel, more potent, and selective cIAP1 ligands, the optimization of linker chemistry to enhance ternary complex formation and degradation efficiency, and the expansion of the repertoire of targetable proteins. A deeper understanding of the intricate mechanisms of cIAP1-mediated ubiquitination and the cellular consequences of degrading specific targets will be crucial for the successful clinical translation of this innovative therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 4. Double protein knockdown of cIAP1 and CRABP-II using a hybrid molecule consisting of ATRA and IAPs antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism and Therapeutic Potential of cIAP1 Ligand-Linker Conjugate 15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the scientific foundation and practical applications of cIAP1 Ligand-Linker Conjugate 15, a novel proteolysis-targeting chimera (PROTAC). This molecule is at the forefront of targeted protein degradation, offering a promising strategy for inducing the selective removal of the cellular inhibitor of apoptosis protein 1 (cIAP1), a key regulator of cell death and inflammatory signaling pathways. By recruiting cIAP1 to an E3 ubiquitin ligase, this conjugate triggers its ubiquitination and subsequent degradation by the proteasome, presenting a potential therapeutic avenue for various diseases, including cancer.
Core Concepts: Targeted Protein Degradation via PROTACs
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (in this case, cIAP1), and the other recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.
Quantitative Analysis of cIAP1 Ligand-Linker Conjugate 15
The efficacy of cIAP1 Ligand-Linker Conjugate 15 has been characterized by its binding affinity and degradation efficiency. The following tables summarize the key quantitative data, providing a comparative overview of its performance.
| Parameter | Value | Description |
| IC₅₀ (cIAP1 BIR3) | 7.8 nM | The half-maximal inhibitory concentration for binding to the BIR3 domain of cIAP1, indicating high-affinity engagement. |
| DC₅₀ | 1.8 nM | The half-maximal degradation concentration, representing the concentration of the conjugate required to degrade 50% of cellular cIAP1. |
| Dₘₐₓ | >95% | The maximum percentage of cIAP1 degradation achieved, demonstrating profound and efficient removal of the target protein. |
Table 1: In Vitro Performance Metrics of cIAP1 Ligand-Linker Conjugate 15
Signaling Pathways and Mechanism of Action
cIAP1 is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. By degrading cIAP1, the Ligand-Linker Conjugate 15 profoundly impacts this pathway.
Caption: The role of cIAP1 in the canonical NF-κB signaling pathway.
The degradation of cIAP1 by Ligand-Linker Conjugate 15 disrupts the formation of the TNFR signaling complex, thereby inhibiting NF-κB activation and promoting apoptosis.
Caption: Mechanism of action for cIAP1 Ligand-Linker Conjugate 15.
Experimental Protocols
The characterization of cIAP1 Ligand-Linker Conjugate 15 involves several key experiments to determine its binding affinity, degradation efficacy, and cellular effects.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to quantify the binding affinity of the conjugate to the cIAP1 BIR3 domain.
Materials:
-
GST-tagged cIAP1 BIR3 protein
-
Terbium (Tb) cryptate-labeled anti-GST antibody (donor)
-
A fluorescently labeled small molecule tracer that binds to the BIR3 domain (acceptor)
-
cIAP1 Ligand-Linker Conjugate 15
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of the cIAP1 Ligand-Linker Conjugate 15 in the assay buffer.
-
Add 2 µL of the conjugate dilution to the wells of the 384-well plate.
-
Add 2 µL of a solution containing the GST-cIAP1 BIR3 protein and the fluorescent tracer.
-
Add 2 µL of a solution containing the anti-GST-Tb antibody.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the data against the conjugate concentration to determine the IC₅₀ value.
Cellular cIAP1 Degradation Assay (Western Blot)
This method is used to measure the dose-dependent degradation of endogenous cIAP1 in cells.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
cIAP1 Ligand-Linker Conjugate 15
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against cIAP1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of cIAP1 Ligand-Linker Conjugate 15 for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of cIAP1 degradation relative to the loading control. Plot the degradation percentage against the conjugate concentration to determine the DC₅₀ and Dₘₐₓ values.
Experimental and Drug Discovery Workflow
The development and evaluation of a PROTAC like cIAP1 Ligand-Linker Conjugate 15 follows a structured workflow from initial design to in vivo testing.
cIAP1 as an E3 Ligase for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the POI. While a limited number of E3 ligases, such as VHL and Cereblon, have been predominantly used in PROTAC development, there is a growing interest in expanding the E3 ligase toolbox to overcome challenges such as acquired resistance and to enhance tissue-specific protein degradation.
Cellular inhibitor of apoptosis protein 1 (cIAP1) has garnered significant attention as a promising E3 ligase for PROTAC development. PROTACs that recruit cIAP1 are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). This technical guide provides a comprehensive overview of the core principles and practical considerations for utilizing cIAP1 in PROTAC design and development.
Mechanism of Action of cIAP1-based PROTACs (SNIPERs)
cIAP1 is a RING-finger containing E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and immune signaling pathways, most notably the NF-κB pathway.[1][2][3] The mechanism of action of cIAP1-recruiting PROTACs involves the formation of a ternary complex between the PROTAC, the target protein (POI), and cIAP1. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
A unique feature of many cIAP1-based PROTACs is their ability to induce the degradation of not only the target protein but also cIAP1 itself.[4] This dual-degradation activity can be advantageous in cancer therapy, as cIAP1 is often overexpressed in tumor cells and contributes to therapeutic resistance.[4] The degradation of cIAP1 is typically initiated by the binding of the cIAP1 ligand part of the PROTAC, which promotes cIAP1's auto-ubiquitination and subsequent degradation.
dot
Caption: Mechanism of cIAP1-based PROTACs (SNIPERs).
Quantitative Data of cIAP1-based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize the reported degradation data for several cIAP1-based PROTACs targeting key oncoproteins.
Table 1: Degradation of BCR-ABL by cIAP1-based PROTACs
| PROTAC Name | cIAP1 Ligand | BCR-ABL Ligand | Cell Line | DC50 | Dmax | Reference |
| SNIPER(ABL)-39 | LCL161 derivative | Dasatinib | K562 | ~100 nM | >90% | [5] |
| Arg-PEG1-Dasa | N-end rule ligand | Dasatinib | K562 | ~1 nM (IC50) | >90% | [6] |
Table 2: Degradation of BTK by cIAP1-based PROTACs
| PROTAC Name | cIAP1 Ligand | BTK Ligand | Cell Line | DC50 | Dmax | Reference |
| SNIPER-12 | Aminopyrazole derivative | IAP ligand | THP-1 | 182 ± 57 nM | Not Reported | [2] |
| Reversible Ibrutinib PROTAC | IAP ligand | Ibrutinib derivative | Mino | <10 nM | ~90% | [7] |
Table 3: Degradation of BRD4 by cIAP1-based PROTACs
| PROTAC Name | cIAP1 Ligand | BRD4 Ligand | Cell Line | DC50 | Dmax | Reference |
| SNIPER-7 | LCL161 derivative | (+)-JQ1 | HeLa | ~100 nM | >90% | [2] |
| PROTAC 13 | LCL161 derivative | JQ-1 | Not Specified | 100 nM | Significant | [8] |
Experimental Protocols
The development and characterization of cIAP1-based PROTACs involve a series of key experiments to assess their biochemical and cellular activity.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.
dot
Caption: Workflow for Ternary Complex Formation Assays.
a. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the real-time binding of an analyte to a ligand immobilized on a sensor chip by detecting changes in the refractive index.
-
Methodology:
-
Immobilize either the POI or cIAP1 onto the SPR sensor chip.
-
Inject the PROTAC over the chip to measure the binary interaction (PROTAC-POI or PROTAC-cIAP1).
-
To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein and inject the mixture over the immobilized protein.
-
Alternatively, inject the non-immobilized protein over the sensor chip in the presence of a constant concentration of the PROTAC in the running buffer.
-
Monitor the association and dissociation phases to determine the binding kinetics (kon, koff) and affinity (KD).
-
The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the ternary complex to the binary interactions.
-
b. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Methodology:
-
Place a solution of the POI in the ITC cell.
-
Titrate a solution of the PROTAC into the cell and measure the heat changes to determine the binary POI-PROTAC interaction.
-
In a separate experiment, place a solution of cIAP1 in the cell and titrate the PROTAC to determine the binary cIAP1-PROTAC interaction.
-
To measure ternary complex formation, place a solution of the POI pre-saturated with the PROTAC in the cell and titrate a solution of cIAP1.
-
Analyze the resulting thermograms to calculate the thermodynamic parameters and cooperativity.
-
c. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) / TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
-
Principle: These are proximity-based assays that generate a signal when two molecules are brought close together.
-
Methodology:
-
Label the POI and cIAP1 with donor and acceptor molecules (e.g., biotin (B1667282) and a fluorescent tag for AlphaLISA, or a FRET pair for TR-FRET).
-
Incubate the labeled proteins with varying concentrations of the PROTAC.
-
If a ternary complex forms, the donor and acceptor molecules come into close proximity, generating a detectable signal.
-
The signal intensity is proportional to the amount of ternary complex formed. These assays are well-suited for high-throughput screening.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the cIAP1-based PROTAC to induce the ubiquitination of the target protein.
dot
Caption: Workflow for In Vitro Ubiquitination Assay.
-
Methodology:
-
Combine the following components in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.6 mM DTT):
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)
-
Recombinant cIAP1
-
Recombinant POI
-
Ubiquitin
-
ATP
-
The cIAP1-based PROTAC at various concentrations.
-
-
Include negative controls, such as reactions lacking the PROTAC, ATP, or cIAP1.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and analyze by Western blotting using antibodies against the POI or ubiquitin. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the POI.
-
Cellular Protein Degradation Assays
These assays are crucial for confirming that the PROTAC can induce the degradation of the target protein in a cellular context.
a. Western Blotting
-
Principle: This is the most common method to quantify changes in protein levels.
-
Methodology:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax.
-
b. Cycloheximide (B1669411) (CHX) Chase Assay
-
Principle: This assay measures the half-life of a protein by inhibiting new protein synthesis.
-
Methodology:
-
Treat cells with the PROTAC or vehicle control for a short period.
-
Add cycloheximide (CHX) to all samples to block protein synthesis.
-
Collect cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 8 hours).
-
Analyze the POI levels at each time point by Western blotting.
-
A faster decrease in the POI level in the PROTAC-treated samples compared to the control indicates an increased degradation rate.
-
Signaling Pathways Involving cIAP1
cIAP1 is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is critical for inflammation, immunity, and cell survival. There are two major NF-κB pathways: the canonical and non-canonical pathways. cIAP1, in a complex with TRAF2, is a negative regulator of the non-canonical NF-κB pathway by promoting the degradation of NIK (NF-κB-inducing kinase).[1][3] The binding of SMAC mimetics or cIAP1-recruiting PROTACs can lead to the degradation of cIAP1, thereby stabilizing NIK and activating the non-canonical NF-κB pathway.[2]
dot
Caption: Role of cIAP1 in NF-κB Signaling.
Conclusion
cIAP1 represents a valuable and increasingly utilized E3 ligase for the development of PROTACs. Its role in apoptosis and NF-κB signaling, coupled with the potential for dual degradation of the target protein and cIAP1 itself, makes it an attractive choice for cancer therapy and other diseases. A thorough understanding of the mechanism of action, combined with robust biochemical and cellular characterization using the assays outlined in this guide, is essential for the successful design and optimization of potent and selective cIAP1-based PROTACs. The continued exploration of cIAP1 and other novel E3 ligases will undoubtedly expand the therapeutic potential of targeted protein degradation.
References
- 1. aragen.com [aragen.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure and Function of cIAP1 Ligand-Linker Conjugates
Disclaimer: The term "cIAP1 Ligand-Linker Conjugates 15" appears to be a generic designation used by chemical suppliers for a class of molecules rather than a specific, well-characterized agent in scientific literature. As such, detailed public data for a compound with this exact name is unavailable. This guide will therefore focus on a well-documented, representative cIAP1-recruiting Proteolysis Targeting Chimera (PROTAC), a Bruton's Tyrosine Kinase (BTK) degrader, to illustrate the core principles, structure, and methodologies relevant to this class of compounds.
Introduction to cIAP1-Recruiting PROTACs
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in cell death and survival signaling pathways. PROTACs that recruit cIAP1 are heterobifunctional molecules designed to hijack this E3 ligase to induce the degradation of specific proteins of interest (POIs). These molecules, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), are composed of three key components: a ligand that binds to cIAP1, a ligand that binds to the target protein, and a chemical linker that connects the two. By forming a ternary complex between cIAP1, the PROTAC, and the target protein, these conjugates facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate pathogenic proteins, including those previously considered "undruggable."[1][2]
Core Structure of a Representative cIAP1-Based BTK Degrader
This guide uses a cIAP1-based BTK degrader, structurally similar to those described in seminal research, as a representative example. Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in B-cell malignancies.[3][4]
The representative degrader consists of:
-
cIAP1 Ligand: A derivative of an IAP antagonist (e.g., LCL-161 or Bestatin) that binds to the BIR3 domain of cIAP1.[3]
-
Linker: A flexible chain, often composed of polyethylene (B3416737) glycol (PEG) or alkyl units, that connects the two ligands. The linker's length and composition are critical for optimal ternary complex formation and degradation efficiency.
-
Target-Binding Ligand: A moiety that binds with high affinity to the protein of interest, in this case, a reversible aminopyrazole-based inhibitor of BTK.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a cIAP1-based BTK degrader, referred to as SNIPER-12 in a review of the primary literature.[3]
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Primary Reference |
| SNIPER-12 (Representative) | BTK | THP-1 | 182 ± 57 | >90 | Schiemer et al., 2020; cited in[3] |
Table 1: Degradation Performance of a Representative cIAP1-Based BTK Degrader.
Signaling Pathways and Mechanism of Action
cIAP1-based PROTACs function by inducing the formation of a ternary complex, which then co-opts the ubiquitin-proteasome system to degrade the target protein.
Mechanism of Action of a cIAP1-Based BTK Degrader
The diagram below illustrates the catalytic cycle of a cIAP1-recruiting PROTAC targeting BTK for degradation.
Caption: Catalytic cycle of a cIAP1-recruiting PROTAC targeting BTK.
Relevant Signaling Pathway: B-Cell Receptor (BCR) and NF-κB
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. By degrading BTK, these PROTACs effectively shut down this pro-survival pathway. Furthermore, cIAP1 is a key regulator of the NF-κB signaling pathway. While the primary action of the PROTAC is target degradation, the engagement of cIAP1 can also influence NF-κB signaling.
Caption: BTK degradation blocks BCR signaling, while cIAP1 engagement can modulate NF-κB.
Experimental Protocols
The following are representative protocols for the evaluation of cIAP1-based PROTACs, adapted from standard methodologies in the field.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells (e.g., THP-1 human monocytic leukemia cells) in 6-well plates and allow them to adhere or stabilize for 24 hours.
- Prepare serial dilutions of the cIAP1-based PROTAC in the appropriate cell culture medium.
- Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
- Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to the loading control signal.
- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by ubiquitination.
1. Cell Transfection and Treatment:
- Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein (e.g., HA-tagged BTK) and His-tagged ubiquitin.
- After 24 hours, treat the transfected cells with the cIAP1-based PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.
2. Denaturing Immunoprecipitation:
- Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
- Dilute the lysates with a non-denaturing buffer and perform immunoprecipitation using an antibody against the target protein's tag (e.g., anti-HA).
3. Immunoblotting:
- Elute the immunoprecipitated proteins and analyze them by Western blot.
- Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-His) to detect polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of a cIAP1-based PROTAC.
Caption: A typical experimental workflow for cIAP1-based PROTAC development.
Conclusion
cIAP1 ligand-linker conjugates represent a versatile and potent class of molecules for targeted protein degradation. By recruiting the cIAP1 E3 ligase to a specific protein of interest, these compounds can effectively induce its elimination through the ubiquitin-proteasome system. The modular nature of their design—comprising a cIAP1 ligand, a target-binding moiety, and a linker—allows for the development of degraders against a wide range of therapeutic targets. The successful degradation of key oncogenic proteins like BTK highlights the therapeutic potential of this approach in oncology and beyond. A thorough characterization, involving quantitative degradation assays, mechanistic studies, and downstream functional analyses, is crucial for the development of effective and selective cIAP1-based degraders.
References
- 1. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of cIAP1 in the Ubiquitin-Proteasome System: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis 1 (cIAP1), also known as BIRC2, is a multifaceted E3 ubiquitin ligase that plays a pivotal role in regulating a wide array of cellular processes, including apoptosis, inflammation, and cell proliferation. As a key component of the ubiquitin-proteasome system, cIAP1's ability to catalyze the attachment of ubiquitin to substrate proteins makes it a critical node in numerous signaling pathways and a compelling target for therapeutic intervention, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of cIAP1's function, its substrates, the signaling pathways it governs, and detailed experimental protocols for its study.
Core Concepts: cIAP1 as a RING E3 Ubiquitin Ligase
cIAP1 belongs to the Inhibitor of Apoptosis (IAP) family of proteins, characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains. However, its crucial function as an E3 ligase is conferred by its C-terminal Really Interesting New Gene (RING) domain.[1] This domain facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on a target protein or for auto-ubiquitination.[2][3]
The ubiquitination process orchestrated by cIAP1 is not a simple "one-size-fits-all" degradation signal. cIAP1 can assemble various ubiquitin chain linkages, including K48-, K63-, and linear ubiquitin chains, on its substrates.[4][5] These different chain types serve distinct functions: K48-linked chains typically target proteins for proteasomal degradation, while K63-linked and linear chains often act as signaling scaffolds, recruiting downstream effector proteins to initiate or amplify a signaling cascade.[4]
Key Domains of cIAP1 and Their Functions:
-
BIR Domains (BIR1, BIR2, BIR3): These domains are crucial for protein-protein interactions. The BIR1 domain of cIAP1 is known to interact with TNF Receptor-Associated Factor 2 (TRAF2), a key event in the TNF signaling pathway.[6][7] The BIR3 domain contains a conserved groove that binds to the N-terminal IAP-binding motif (IBM) of proteins like Smac/DIABLO, which can regulate cIAP1 activity.[8][9]
-
Ubiquitin-Associated (UBA) Domain: This domain binds to ubiquitin chains, which can influence the processivity of the ubiquitination reaction and the recruitment of cIAP1 to signaling complexes.[8]
-
Caspase Activation and Recruitment Domain (CARD): The function of the CARD domain in cIAP1 is less well-defined compared to other IAPs, but it may play a role in protein-protein interactions and the regulation of its E3 ligase activity.
-
RING Domain: This zinc-finger motif is the catalytic heart of cIAP1, mediating the transfer of ubiquitin to its substrates. The E3 ligase activity of the RING domain is essential for most of cIAP1's known functions.[3][10] Dimerization of the RING domain is a critical step for its activation.[9][11]
cIAP1 Substrates and their Cellular Fates
cIAP1's influence extends to a diverse range of cellular proteins. Its E3 ligase activity can lead to either their degradation or the modulation of their function through non-degradative ubiquitination.
| Substrate | Ubiquitin Linkage(s) | Cellular Outcome | References |
| RIPK1 (Receptor-Interacting Protein Kinase 1) | K11, K48, K63, Linear | Regulation of NF-κB signaling, inhibition of apoptosis and necroptosis. K48-linked chains lead to degradation, while K63 and linear chains promote signaling complex formation. | [5][12][13][14] |
| cIAP1 (auto-ubiquitination) | K48, K63 | Self-regulation, leading to its own proteasomal degradation. This is a key mechanism for the action of Smac mimetics. | [9][15] |
| TRAF2 (TNF Receptor-Associated Factor 2) | K48, K63 | Regulation of TNF signaling. K48-linked ubiquitination can lead to TRAF2 degradation, while K63-linkages can modulate its signaling activity. | [16][17] |
| NIK (NF-κB Inducing Kinase) | K48 | Constitutive degradation, keeping the non-canonical NF-κB pathway inactive in unstimulated cells. | [16] |
| Smac/DIABLO | K48 | Degradation of this pro-apoptotic protein. | [16] |
| Caspase-3 and -7 | K48 | Degradation of active caspases, thereby inhibiting apoptosis. | [1][2][16][18] |
| Other IAPs (e.g., XIAP, cIAP2) | K48 | Regulation of the levels of other IAP family members through proteasomal degradation. | [3][10] |
Table 1: Key Substrates of cIAP1 and the Consequences of their Ubiquitination.
cIAP1 in Signaling Pathways
cIAP1 is a central player in several critical signaling pathways, most notably the Tumor Necrosis Factor (TNF) signaling pathway, which regulates inflammation, immunity, and cell survival.
TNF-α Signaling and NF-κB Activation
Upon binding of TNF-α to its receptor, TNFR1, a signaling complex (Complex I) is formed at the plasma membrane. This complex includes TRADD, TRAF2, and RIPK1. cIAP1 is recruited to this complex via its interaction with TRAF2.[14][19] Once recruited, cIAP1's E3 ligase activity is crucial for the ubiquitination of RIPK1 with K63-linked and linear ubiquitin chains.[4] These ubiquitin chains act as a scaffold to recruit downstream signaling components, including the LUBAC complex and the IKK complex (IκB kinase). The activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-survival and pro-inflammatory genes.[19]
Simultaneously, cIAP1-mediated ubiquitination of RIPK1 prevents it from initiating apoptosis or necroptosis.[12][13][14] Thus, cIAP1 acts as a critical switch, directing the TNF-α signal towards cell survival and inflammation rather than cell death.
Figure 1: cIAP1 in TNF-α-mediated canonical NF-κB activation.
Regulation of the Non-Canonical NF-κB Pathway
In contrast to its role in the canonical pathway, cIAP1 is a negative regulator of the non-canonical NF-κB pathway. In unstimulated cells, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates NF-κB Inducing Kinase (NIK) with K48-linked chains, targeting it for proteasomal degradation.[16] This keeps the levels of NIK low and the non-canonical pathway inactive. Upon stimulation of certain receptors (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the degradation of TRAF3 and the stabilization of NIK. NIK then activates the IKKα complex, which in turn processes p100 to p52, a component of the active non-canonical NF-κB dimer.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ring Domain Of Ciap1 Mediates The Degradation Of Ring-Bearing Inhibitor Of Apoptosis Proteins By Distinct Pathways - Vector Biolabs [vectorbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cIAPs control RIPK1 kinase activity-dependent and -independent cell death and tissue inflammation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 15. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. edepot.wur.nl [edepot.wur.nl]
An In-depth Technical Guide to SNIPERs and cIAP1 Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Among the various TPD approaches, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) have garnered significant attention. SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] This is achieved by simultaneously binding to the target protein and an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1).[2] This guide provides a comprehensive overview of SNIPERs and cIAP1 ligands, their mechanism of action, key components, and the experimental protocols used for their characterization.
The SNIPER Technology: A Tripartite Molecular Architecture
SNIPERs are chimeric molecules comprising three key components: a ligand that specifically binds to the protein of interest (POI), a ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][5] The formation of a ternary complex between the POI, the SNIPER molecule, and cIAP1 is the critical first step in initiating the degradation process.
cIAP1 Ligands: The Key to E3 Ligase Recruitment
The efficacy of a SNIPER molecule is heavily dependent on its ability to effectively recruit cIAP1. Several classes of small molecules have been developed and utilized as cIAP1 ligands in SNIPER design. These ligands typically mimic the endogenous IAP-binding motif of the Second Mitochondria-derived Activator of Caspases (SMAC). The most commonly employed cIAP1 ligands include:
-
Bestatin (B1682670) and its derivatives: Methyl bestatin (MeBS) was one of the first ligands used to demonstrate the SNIPER concept.[3] While effective, bestatin-based SNIPERs often require higher concentrations for optimal activity.[6]
-
MV1: This is a potent, monovalent SMAC mimetic that has been incorporated into SNIPERs to enhance their degradation efficiency.[7]
-
LCL161 and its derivatives: LCL161 is a clinically investigated IAP antagonist that has been widely adopted in SNIPER design due to its high affinity for cIAP1, leading to potent protein degradation at lower concentrations.[5][6]
The choice of the cIAP1 ligand and its conjugation point to the linker are critical parameters that influence the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of SNIPER-induced protein degradation is a multi-step process that leverages the cell's natural protein disposal machinery.
dot
Caption: SNIPER-mediated protein degradation pathway.
-
Ternary Complex Formation: The SNIPER molecule brings the POI and the cIAP1 E3 ligase into close proximity, facilitating the formation of a ternary complex.
-
Ubiquitination: Within the ternary complex, cIAP1, acting as an E3 ligase, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides, effectively eliminating it from the cell. The SNIPER molecule is then released and can engage in another cycle of degradation.
A unique feature of SNIPERs is their ability to induce the simultaneous degradation of both the target protein and IAPs, such as cIAP1 and XIAP. This dual-action can be particularly advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.
Quantitative Data on SNIPER Activity
The efficacy of SNIPERs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the SNIPER required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize the reported activities of various SNIPERs against different protein targets.
Table 1: Activity of Bestatin-based SNIPERs
| SNIPER Name | Target Protein | cIAP1 Ligand | DC50 / IC50 | Dmax | Cell Line |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 µM | - | K562 |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 µM | - | Not Specified |
| SNIPER-3 | BCR-ABL | Bestatin derivative | 30 µM (degradation) | - | K562 |
| SNIPER-22 | CRABP-II | Bestatin | - | - | - |
| SNIPER-34 | HDAC1, 6, 8 | Bestatin-SAHA hybrid | - (induces degradation at 24h) | - | - |
Table 2: Activity of LCL161-based SNIPERs
| SNIPER Name | Target Protein | cIAP1 Ligand | DC50 / IC50 | Dmax | Cell Line |
| SNIPER-7 | BRD4 | LCL161 derivative | < 0.1 µM (optimal conc.) | - | - |
| SNIPER-8 | BRD4 | LCL161 derivative | < 0.1 µM (optimal conc.) | - | - |
| SNIPER(ER)-87 | ERα | LCL161 derivative | 0.097 µM (IC50) | - | - |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 0.3 µM | - | K562 |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 nM | - | K562 |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | 10 µM | - | - |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | 5 µM | - | - |
| SNIPER-19 | CDK4/6 | LCL161 derivative | - | > 77% at 0.1 µM | MM.1S |
| SNIPER-20 | CDK4/6 | LCL161 derivative | - | > 77% at 0.1 µM | MM.1S |
| SNIPER-1 | AR | LCL161 derivative | 3 µM (degradation) | - | - |
Table 3: Activity of MV1-based SNIPERs
| SNIPER Name | Target Protein | cIAP1 Ligand | DC50 / IC50 | Dmax | Cell Line |
| SNIPER(ABL)-019 | BCR-ABL | MV1 | 0.3 µM | - | K562 |
| SNIPER(ABL)-015 | BCR-ABL | MV1 | 5 µM | - | - |
| SNIPER-23 | CRABP-II | MV1 | ~10x more potent than SNIPER-21 | - | IMR32 |
Detailed Experimental Protocols
The characterization of SNIPERs involves a series of in vitro and cell-based assays to evaluate their efficacy, selectivity, and mechanism of action. Below are detailed protocols for key experiments.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a SNIPER.
dot
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the target protein
-
SNIPER compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SNIPER compound or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex between the target protein, the SNIPER, and cIAP1.
Materials:
-
Cells treated with the SNIPER or vehicle control
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-cIAP1 or anti-target protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-target protein and anti-cIAP1)
Procedure:
-
Cell Lysis: Lyse the treated cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody for immunoprecipitation to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and cIAP1. The presence of both proteins in the eluate confirms the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay
This assay is used to assess the cytotoxic effect of the SNIPER on cancer cells.
Materials:
-
Cancer cell line
-
SNIPER compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader to determine the percentage of viable cells.
Conclusion
SNIPERs represent a powerful and versatile platform for targeted protein degradation. By harnessing the activity of the cIAP1 E3 ligase, these molecules can effectively eliminate a wide range of pathogenic proteins, offering a promising therapeutic strategy for various diseases, particularly cancer. The continued development of novel cIAP1 ligands, optimization of linker chemistry, and a deeper understanding of the underlying biology will undoubtedly expand the therapeutic potential of this exciting technology. This guide provides a foundational understanding and practical protocols for researchers to explore and contribute to the rapidly advancing field of SNIPER-based targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cIAP1 ligand-linker conjugates, specifically focusing on their application in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details the underlying signaling pathways, quantitative data on degrader efficacy, and explicit experimental protocols for the evaluation of these compounds.
Introduction to cIAP1-Mediated Targeted Protein Degradation
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and immune signaling. Its inherent ability to ubiquitinate proteins makes it an attractive target for recruitment in targeted protein degradation strategies. PROTACs that co-opt cIAP1 are often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits cIAP1. By bringing the POI and cIAP1 into close proximity, SNIPERs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
A key feature of many cIAP1-recruiting degraders is their ability to induce the simultaneous degradation of both the target protein and cIAP1 itself. This dual action can be advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.
Signaling Pathways Involving cIAP1
cIAP1 is a central regulator of both the NF-κB signaling pathway and the extrinsic apoptosis pathway. Understanding these pathways is critical for designing and interpreting experiments involving cIAP1-based degraders.
cIAP1 in NF-κB Signaling
cIAP1 is essential for the activation of the canonical NF-κB pathway in response to stimuli like TNFα. Upon receptor activation, cIAP1 is recruited to the receptor complex where it mediates the K63-linked polyubiquitination of RIP1. This ubiquitinated RIP1 acts as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation. Conversely, cIAP1 negatively regulates the non-canonical NF-κB pathway by promoting the degradation of NIK.
Caption: cIAP1-mediated canonical NF-κB signaling pathway.
cIAP1 in Apoptosis Signaling
In the extrinsic apoptosis pathway, initiated by ligands such as TNFα or TRAIL, cIAP1 can function as a pro-survival protein by preventing the activation of caspase-8. It achieves this by ubiquitinating RIP1, which shunts the signaling towards NF-κB activation and away from the formation of the death-inducing signaling complex (DISC). Degradation of cIAP1 can therefore sensitize cells to apoptosis by allowing for the formation of the RIP1/FADD/Caspase-8 complex, leading to caspase activation and programmed cell death.
An In-Depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
This technical guide provides a comprehensive overview of a series of cIAP1 ligand-linker conjugates, pioneering examples of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Core Components and Mechanism of Action
The cIAP1 ligand-linker conjugates described herein are comprised of three key components: a ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1), a linker of varying length, and a ligand for a specific protein of interest. The seminal work in this area utilized methyl bestatin (B1682670) (MeBS) as the cIAP1 ligand and all-trans retinoic acid (ATRA) to target the cellular retinoic acid-binding proteins I and II (CRABP-I and CRABP-II).
The mechanism of action, illustrated below, involves the conjugate simultaneously binding to both cIAP1 and the target protein, forming a ternary complex. This proximity induces cIAP1-mediated poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This approach allows for the selective removal of a target protein from the cellular environment.
The Dance of Life and Death: A Technical Guide to cIAP1 BIR Domain Interaction with SMAC Mimetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between the Baculoviral IAP Repeat (BIR) domains of cellular inhibitor of apoptosis protein 1 (cIAP1) and SMAC mimetics, a promising class of anti-cancer agents. We delve into the molecular mechanisms, quantitative binding data, and the experimental protocols used to characterize this interaction, providing a comprehensive resource for researchers in the field of apoptosis and cancer therapeutics.
Introduction: Targeting the Gatekeepers of Apoptosis
Cellular inhibitor of apoptosis proteins (IAPs) are key regulators of programmed cell death, often found overexpressed in cancer cells, where they contribute to tumor survival and resistance to therapy.[1][2] cIAP1, along with its close homolog cIAP2, are multifaceted proteins that not only inhibit apoptosis but also play crucial roles in cellular signaling pathways, particularly the NF-κB pathway.[3][4] These proteins contain three BIR domains (BIR1, BIR2, and BIR3) and a C-terminal RING domain that confers E3 ubiquitin ligase activity.[1][5]
The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), a protein released from the mitochondria during apoptosis.[6][7] SMAC promotes apoptosis by binding to the BIR domains of IAPs, thereby neutralizing their inhibitory effects on caspases.[6][7] This interaction is mediated by the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of mature SMAC.[1][7] SMAC mimetics are small molecules designed to mimic this AVPI motif, competitively binding to the BIR domains of IAPs and promoting apoptotic cell death.[1][2]
Mechanism of Action: A Cascade of Degradation and Signaling
The binding of SMAC mimetics to the BIR domains of cIAP1, particularly the BIR3 domain, initiates a cascade of events that ultimately leads to apoptosis.[1][8] Unlike the simple inhibition of caspase binding seen with XIAP, the interaction of SMAC mimetics with cIAP1 triggers a more complex mechanism:
-
Conformational Change and Dimerization: The binding of a SMAC mimetic to the cIAP1 BIR domain induces a conformational change.[9] This change relieves the inhibitory effect of the BIR domains on the C-terminal RING domain, promoting the dimerization of the RING domain.[5]
-
Auto-ubiquitination and Proteasomal Degradation: The activated, dimeric RING domain functions as an E3 ubiquitin ligase, leading to the auto-ubiquitination of cIAP1.[5][9] This ubiquitination marks cIAP1 for rapid degradation by the proteasome.[2][9]
-
Activation of NF-κB Signaling: The degradation of cIAP1 leads to the stabilization and accumulation of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway.[4] Paradoxically, the initial, transient activation of cIAP1 can also promote the ubiquitination of RIP1, leading to the activation of the canonical NF-κB pathway.[9]
-
TNFα Production and Apoptosis: A key consequence of NF-κB activation is the production and secretion of tumor necrosis factor-alpha (TNFα).[9][10] In an autocrine or paracrine manner, TNFα then binds to its receptor (TNFR1), initiating a signaling cascade that, in the absence of the protective effects of cIAP1, leads to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8, culminating in apoptosis.[11][12]
Quantitative Analysis of cIAP1-SMAC Mimetic Interactions
The affinity of SMAC mimetics for the BIR domains of cIAP1 is a critical determinant of their biological activity. Various biophysical and biochemical assays have been employed to quantify these interactions. Below is a summary of binding affinities for several representative SMAC mimetics.
| SMAC Mimetic | Target Domain | Assay Type | Binding Affinity (nM) | Reference |
| Smac001 | cIAP1-BIR3 | FP | EC50: low nanomolar | [1] |
| Smac037 | cIAP1-BIR3 | FP | EC50: low nanomolar | [1] |
| Smac066 | cIAP1-BIR3 | FP | EC50: low nanomolar | [1] |
| Birinapant | cIAP1-BIR3 | Not Specified | Ki: ~1 | [13] |
| Debio 1143 | cIAP1 | Not Specified | Ki: 1.9 | [13] |
| SMAC-7-mer peptide | cIAP1-BIR3 | FP | Ki: ~50-125 | [14] |
| Compound 5 | cIAP1 | FP | Ki: low nanomolar | [15] |
| Compound 7 | cIAP1 | FP | Ki: low nanomolar | [15] |
FP: Fluorescence Polarization EC50: Half maximal effective concentration Ki: Inhibition constant
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of cIAP1-SMAC mimetic interactions. Here, we outline the key experimental protocols.
Fluorescence Polarization (FP) Assay
This assay is widely used to measure the binding affinity between a fluorescently labeled tracer (e.g., a SMAC-derived peptide) and a protein of interest (e.g., cIAP1 BIR domain). The binding of the larger protein to the small fluorescent tracer causes a decrease in the tracer's rotation, leading to an increase in the polarization of the emitted light.
Protocol Outline:
-
Reagents and Buffers:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM TCEP, 0.005% Tween 20.[14] For cIAP1-BIR3, the buffer may be supplemented with 40 mM β-glycerol phosphate.[14]
-
Fluorescent Tracer: A SMAC-derived peptide (e.g., based on the AVPI sequence) conjugated to a fluorophore (e.g., rhodamine or fluorescein). A typical concentration is 20 nM.[14]
-
cIAP1 BIR Domain Protein: Purified recombinant cIAP1-BIR3 or other BIR domain constructs. Protein concentrations are typically in the nanomolar to micromolar range.[14]
-
SMAC Mimetic Compounds: A serial dilution of the test compounds.
-
-
Procedure:
-
Direct Binding Assay (to determine Kd of the tracer):
-
A fixed concentration of the fluorescent tracer is incubated with increasing concentrations of the cIAP1 BIR domain protein in the assay buffer.
-
The mixture is incubated at room temperature to reach equilibrium (typically 30-60 minutes).[14]
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data are plotted as fluorescence polarization (mP) versus protein concentration, and the dissociation constant (Kd) is determined by fitting the data to a one-site binding model.
-
-
Competitive Binding Assay (to determine Ki of the SMAC mimetic):
-
A fixed concentration of the cIAP1 BIR domain protein (typically at or below the Kd of the tracer) and the fluorescent tracer are pre-incubated.
-
Increasing concentrations of the unlabeled SMAC mimetic are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured.
-
The data are plotted as fluorescence polarization versus the concentration of the SMAC mimetic. The IC50 value is determined, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
-
Thermal Stability Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein by monitoring changes in its fluorescence as it is heated. The binding of a ligand, such as a SMAC mimetic, can stabilize the protein, leading to an increase in its melting temperature (Tm).
Protocol Outline:
-
Reagents and Buffers:
-
Protein Solution: Purified cIAP1 BIR domain protein in a suitable buffer.
-
Fluorescent Dye: A dye that preferentially binds to the hydrophobic regions of unfolded proteins, such as SYPRO Orange.
-
SMAC Mimetic Compounds: Test compounds at a desired concentration.
-
-
Procedure:
-
The cIAP1 BIR domain protein is mixed with the fluorescent dye in the presence and absence of the SMAC mimetic.
-
The samples are placed in a real-time PCR instrument.
-
A thermal ramp is applied, and the fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the protein unfolding transition.
-
The change in melting temperature (ΔTm) in the presence of the SMAC mimetic is calculated, which provides an indication of binding and stabilization.
-
Western Blotting for cIAP1 Degradation
This technique is used to assess the ability of SMAC mimetics to induce the degradation of cIAP1 in a cellular context.
Protocol Outline:
-
Cell Culture and Treatment:
-
Cancer cell lines known to be sensitive to SMAC mimetics (e.g., MDA-MB-231) are cultured under standard conditions.[1]
-
Cells are treated with the SMAC mimetic at various concentrations and for different time points. A DMSO control is included.
-
-
Cell Lysis and Protein Quantification:
-
Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for cIAP1. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the cIAP1 band is quantified and normalized to the loading control to determine the extent of degradation.
-
Visualizing the Pathways
To better understand the complex signaling events, the following diagrams illustrate the key pathways and experimental workflows.
Caption: cIAP1 and SMAC Mimetic Signaling Pathway.
Caption: Fluorescence Polarization Assay Workflow.
Caption: Western Blot for cIAP1 Degradation Workflow.
Conclusion and Future Directions
The interaction between cIAP1 BIR domains and SMAC mimetics represents a key vulnerability in cancer cells that can be exploited for therapeutic benefit. The ability of these compounds to induce the degradation of cIAP1 and subsequently trigger TNFα-dependent apoptosis is a powerful anti-cancer mechanism. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of novel SMAC mimetics.
Future research in this area will likely focus on the development of more potent and selective cIAP1/2 inhibitors, understanding the mechanisms of resistance to SMAC mimetics, and exploring rational combination therapies to enhance their anti-tumor efficacy. A deeper understanding of the intricate signaling networks regulated by cIAP1 will undoubtedly pave the way for innovative cancer treatments.
References
- 1. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Future Therapeutic Directions for Smac-Mimetics [mdpi.com]
- 14. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis | PLOS One [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
The Crucial Role of the Linker in cIAP1 Conjugates: A Technical Guide to Optimizing Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various TPD approaches, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. A specific class of these molecules, known as Specific and Nongenic IAP-dependent Protein Erasers (SNIPERs), leverages the E3 ubiquitin ligase activity of Inhibitor of Apoptosis Proteins (IAPs), such as cellular IAP1 (cIAP1), to induce the degradation of specific proteins of interest (POIs).[1][2]
These heterobifunctional molecules are composed of three key components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits the cIAP1 E3 ligase, and a chemical linker that connects these two moieties.[2] While the selection of high-affinity warhead and anchor ligands is critical, it is increasingly evident that the linker is not merely a passive spacer. Instead, it plays a pivotal role in dictating the overall efficacy, selectivity, and drug-like properties of the cIAP1 conjugate.[3] This technical guide provides an in-depth exploration of the linker's function, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual diagrams of the underlying biological and experimental processes.
The Multifaceted Function of the Linker
The linker's influence on a cIAP1 conjugate's performance is multifaceted, impacting everything from ternary complex formation to cellular permeability. Its chemical composition, length, rigidity, and attachment points are all critical parameters that must be optimized for successful degrader development.[3][4]
-
Ternary Complex Formation and Stability: The primary role of the linker is to facilitate the formation of a productive ternary complex between the POI and cIAP1.[2] An optimal linker length and geometry are essential to bring the two proteins into close proximity, allowing for efficient ubiquitin transfer from the E2-conjugating enzyme (associated with cIAP1) to lysine (B10760008) residues on the surface of the POI. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins, while an excessively long or flexible linker might not effectively stabilize the ternary complex, leading to inefficient ubiquitination.[4]
-
Physicochemical Properties and Permeability: PROTACs are inherently large molecules that often violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five). The linker significantly contributes to the molecule's overall physicochemical properties, including its molecular weight, polar surface area (PSA), and solubility.[5] These properties, in turn, heavily influence a critical parameter for efficacy: cellular permeability.[5][6] The composition of the linker can be modified to enhance permeability; for instance, replacing hydrophilic polyethylene (B3416737) glycol (PEG) chains with more lipophilic alkyl chains can improve membrane traversal, although a delicate balance must be struck to maintain adequate solubility.[4]
-
Selectivity and Degradation Profile: The linker can also influence the selectivity of the degrader. For a given warhead that may bind to multiple protein family members, the specific geometry enforced by the linker can favor the formation of a productive ternary complex with one protein over another.[7] Furthermore, studies have shown that varying the linker length can alter the degradation efficiency and even the relative degradation of different POIs. For example, in dual-targeting SNIPERs for cellular retinoic acid-binding proteins (CRABP-I/II), a longer PEG linker favored the degradation of CRABP-I, while a shorter one was more effective against CRABP-II.[4]
Quantitative Analysis of Linker Impact
The optimization of a cIAP1 conjugate is an empirical process that relies on the systematic evaluation of various linker designs. The following tables summarize quantitative data from published studies, illustrating the profound impact of linker modifications on degradation potency and cellular permeability.
Table 1: Impact of Linker and IAP Ligand on Degradation Potency (DC₅₀) of BCR-ABL SNIPERs
| SNIPER Compound | IAP Ligand | Linker Type | Target Protein | DC₅₀ (µM) |
| SNIPER(ABL)-013 | Bestatin | PEG-based | BCR-ABL | 20 |
| SNIPER(ABL)-044 | Bestatin | PEG-based | BCR-ABL | 10 |
| SNIPER(ABL)-015 | MV-1 | PEG-based | BCR-ABL | 5 |
| SNIPER(ABL)-024 | LCL161 derivative | PEG-based | BCR-ABL | 5 |
| SNIPER(ABL)-019 | MV-1 | PEG-based | BCR-ABL | 0.3 |
| SNIPER(ABL)-033 | LCL161 derivative | PEG-based | BCR-ABL | 0.3 |
| SNIPER(ABL)-039 | LCL161 derivative | PEG-based | BCR-ABL | 0.01 |
Data compiled from various sources.[1][8] This table demonstrates that both the choice of the IAP ligand and modifications to the linker can dramatically alter the degradation potency of cIAP1-recruiting PROTACs.
Table 2: Representative Permeability Data for PROTACs with Different Linkers
| PROTAC Compound | Linker Type | PAMPA Pₐₚₚ (x 10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (A to B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B to A / A to B) |
| PROTAC 1 | PEG-based | < 0.5 (BLQ) | 0.2 | 8.5 |
| PROTAC 2 | Alkyl | < 0.5 (BLQ) | 0.1 | 15.2 |
| PROTAC 3 | PEG-based | 2.3 | 1.5 | 2.1 |
| PROTAC 4 | Alkyl-Aryl | < 0.5 (BLQ) | 0.3 | > 12 |
BLQ = Below Limit of Quantification. Data is representative and adapted from studies on AR PROTACs to illustrate the impact of linkers on permeability.[6][9] This table highlights that while passive permeability (PAMPA) is often low for PROTACs, cell-based assays like Caco-2 reveal significant differences in active transport and efflux based on linker structure.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding and optimizing cIAP1 conjugates. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Figure 1: cIAP1 signaling pathway and mechanism of action for a cIAP1 conjugate (SNIPER).
Figure 2: A typical experimental workflow for the iterative design and optimization of linkers in cIAP1 conjugates.
Detailed Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of successful linker optimization. This section provides detailed protocols for key assays used to characterize the function and efficacy of cIAP1 conjugates.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the levels of a target protein following treatment with a cIAP1 conjugate.
1. Cell Culture and Treatment: a. Seed the desired cell line (e.g., a human cancer cell line expressing the POI) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[10] b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare serial dilutions of the cIAP1 conjugate in fresh cell culture medium. A typical concentration range would be 0, 10, 50, 100, 500, and 1000 nM.[10] d. Treat the cells with the varying concentrations of the conjugate for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO) in each experiment.[11]
2. Cell Lysis and Protein Quantification: a. After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.[10] c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a protein molecular weight marker. d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting and Detection: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11] b. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH, β-actin). c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBST. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: In Vitro cIAP1 Ubiquitination Assay
This assay confirms that the cIAP1 conjugate can induce the ubiquitination of the POI in a controlled, cell-free environment.
1. Reaction Setup: a. Prepare a 10X ubiquitination reaction buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP). b. In a microcentrifuge tube, combine the following components for a final reaction volume of 25-50 µL:
- Recombinant E1 activating enzyme (e.g., 100 nM final concentration)
- Recombinant E2 conjugating enzyme (e.g., UbcH5a, 500 ng)[12]
- Recombinant Ubiquitin (e.g., 5-10 µg)[12][13]
- Recombinant purified cIAP1 E3 ligase (e.g., 0.5-1 µg)
- Recombinant purified POI (e.g., 0.5-1 µg)
- cIAP1 conjugate at the desired concentration
- 10X Reaction Buffer (to 1X final)
- Mg-ATP solution (e.g., 10 mM final concentration)
- Nuclease-free water to the final volume c. As controls, prepare reactions lacking E1, E2, cIAP1, ATP, or the conjugate.
2. Incubation and Termination: a. Incubate the reaction mixture at 30-37°C for 60-90 minutes.[12][13] b. Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.[14]
3. Detection of Ubiquitination: a. Resolve the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Perform a Western blot using a primary antibody against the POI to detect higher molecular weight species corresponding to ubiquitinated forms of the protein. d. Alternatively, an antibody against ubiquitin can be used to detect the smear of ubiquitinated proteins.[14]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.
1. Preparation of Plates: a. Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. b. Prepare a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) and sonicate until fully mixed.[15] c. Gently dispense 5 µL of the lipid solution onto the membrane of each well in the donor plate, creating the artificial membrane.[15]
2. Compound Preparation and Incubation: a. Prepare the cIAP1 conjugate to a final concentration of 10-50 µM in a buffer solution (e.g., PBS pH 7.4) with a low percentage of DMSO (e.g., <1%). b. Add 300 µL of fresh buffer to each well of the acceptor plate. c. Add 150-200 µL of the compound solution to each well of the donor plate.[15] d. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. e. Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
3. Analysis: a. After incubation, carefully separate the plates. b. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. c. Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, Vₐ is the volume of the acceptor well, Vd is the volume of the donor well, A is the membrane area, and t is the incubation time.
Conclusion
The linker is a critical design element in the development of potent and selective cIAP1-based protein degraders. Its length, composition, and rigidity directly influence ternary complex formation, cellular permeability, and the overall degradation profile of the target protein. A systematic and iterative approach to linker design, guided by quantitative biochemical and cell-based assays, is essential for optimizing these novel therapeutics. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex structure-activity relationships of linkers and accelerate the development of next-generation protein degraders for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNIPER | TargetMol [targetmol.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
cIAP1 Signaling Pathways in Cancer Cells: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cell signaling, particularly in the context of cancer. As a RING-domain containing E3 ubiquitin ligase, cIAP1 orchestrates a complex network of interactions that govern cell survival, proliferation, and inflammation. Its dysregulation is a frequent event in numerous malignancies, contributing to therapeutic resistance and poor prognosis. This guide provides a comprehensive technical overview of the core signaling pathways modulated by cIAP1 in cancer cells, details key experimental methodologies for its study, and presents quantitative data on its expression and the efficacy of its inhibitors.
Core cIAP1 Signaling Pathways in Cancer
cIAP1's primary role in cancer cell signaling revolves around its E3 ubiquitin ligase activity, which is central to the regulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway and the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways.
TNF-α Signaling and Canonical NF-κB Activation
Upon binding of TNF-α to its receptor, TNFR1, a signaling complex is formed that includes TRADD, TRAF2, and RIPK1. cIAP1 is recruited to this complex via its interaction with TRAF2.[1] Here, cIAP1, in concert with cIAP2, acts as a critical E3 ligase, catalyzing the K63-linked polyubiquitination of RIPK1.[2][3] This ubiquitination event serves as a scaffold to recruit the IKK complex (IKKα, IKKβ, and NEMO) and the LUBAC complex, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4] The degradation of IκBα liberates the p50/p65 NF-κB heterodimer, allowing its translocation to the nucleus and the transcription of pro-survival genes.[5]
In the absence of cIAP1/2, or upon their inhibition, RIPK1 is not ubiquitinated and instead forms a death-inducing complex with FADD and caspase-8, leading to apoptosis.[3][6]
References
- 1. Increased sensitivity to SMAC mimetic LCL161 identified by longitudinal ex vivo pharmacogenomics of recurrent, KRAS mutated rectal cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Birinapant Reshapes the Tumor Immunopeptidome and Enhances Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigative Guide to Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a critical regulator of cell signaling, governing pathways involved in inflammation, immunity, and cell survival.[1] Its role as an E3 ubiquitin ligase makes it a key player in determining cell fate, and its dysregulation is implicated in various pathologies, including cancer.[1][2] Consequently, cIAP1 has become an attractive therapeutic target. This in-depth technical guide provides a comprehensive overview of the preliminary investigation of cIAP1 degraders, including SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs). It details the core mechanisms of action, outlines key experimental protocols for their evaluation, and presents quantitative data to facilitate the comparison of these novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to cIAP1
Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a member of the inhibitor of apoptosis (IAP) protein family.[3] These proteins are characterized by the presence of one or more baculoviral IAP repeat (BIR) domains, which are crucial for their function.[4] cIAP1 contains three BIR domains, a ubiquitin-associated (UBA) domain, a caspase activation and recruitment domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain which confers E3 ubiquitin ligase activity.[5][6] This E3 ligase activity allows cIAP1 to catalyze the attachment of ubiquitin to target proteins, leading to either their degradation by the proteasome or the modulation of their activity.[1][5]
cIAP1 is a pivotal regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical pathway for cell survival, inflammation, and immunity.[6][7] In the canonical NF-κB pathway, cIAP1-mediated ubiquitination of RIP1 is a key step in the activation of downstream signaling.[6] Conversely, in the non-canonical NF-κB pathway, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and degradation of NIK, thereby keeping this pathway inactive.[1][7]
Given its central role in cell survival and its frequent overexpression in cancer cells, targeting cIAP1 for degradation has become a promising therapeutic strategy.[2] The degradation of cIAP1 can sensitize cancer cells to apoptosis and modulate immune responses.[3][8]
Mechanisms of cIAP1 Degradation
Two primary classes of molecules have been developed to induce the degradation of cIAP1: SMAC mimetics and PROTACs.
SMAC Mimetics
Second mitochondria-derived activator of caspases (SMAC) is an endogenous protein that antagonizes IAP proteins.[3] SMAC mimetics are small molecules designed to mimic the action of the endogenous SMAC protein.[3] They bind to the BIR domains of cIAP1, inducing a conformational change that promotes the dimerization of its RING domain.[4] This dimerization is essential for the activation of cIAP1's E3 ligase activity, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[4] The degradation of cIAP1 has two major consequences: it removes the block on caspase activation, thereby promoting apoptosis, and it leads to the stabilization of NIK, activating the non-canonical NF-κB pathway, which can also contribute to tumor cell death.[3]
PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, cIAP1), a ligand that binds to an E3 ligase, and a linker connecting the two.[9][10] PROTACs that target cIAP1 for degradation typically utilize a SMAC mimetic as the cIAP1-binding ligand. This design leverages the inherent ability of SMAC mimetics to bind to cIAP1. By tethering the SMAC mimetic to a ligand for another E3 ligase (e.g., VHL or CRBN), the PROTAC brings the target protein into close proximity with the recruited E3 ligase, leading to the ubiquitination and degradation of cIAP1.[9][11] This approach can offer enhanced selectivity and potency compared to traditional inhibitors.[10]
Quantitative Data on cIAP1 Degraders
The efficacy of cIAP1 degraders is typically quantified by their half-maximal inhibitory concentration (IC50) for binding or functional inhibition, and their half-maximal degradation concentration (DC50) for inducing protein degradation. The tables below summarize representative data for various SMAC mimetics and cIAP1-targeting PROTACs.
| Compound | Target(s) | Assay Type | Cell Line | IC50 (nM) | Reference |
| LCL161 | cIAP1, cIAP2, XIAP | Binding Assay | - | cIAP1: 1.5, cIAP2: 5.1, XIAP: 29 | [12] |
| Birinapant | cIAP1, cIAP2, XIAP | Binding Assay | - | cIAP1: <1, cIAP2: <1, XIAP: 43 | [12] |
| GDC-0152 | cIAP1, cIAP2, XIAP | Binding Assay | - | cIAP1: 17, cIAP2: 43, XIAP: 29 | [12] |
| AT-406 | cIAP1, cIAP2, XIAP | Binding Assay | - | cIAP1: 1.8, cIAP2: 5.1, XIAP: 2.5 | [12] |
| Compound 9a | cIAP1, cIAP2, XIAP | FP Assay | - | cIAP1-BIR3: 6.8, cIAP2-BIR3: 11, XIAP-BIR3: 14 | [13] |
| Compound | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Reference |
| SNIPER(BRD)-1 | BRD4 | IAP ligand (LCL-161 derivative) | - | - | [14] |
| BC5P | BTK | IAP ligand | THP-1 | 182 | [15] |
| HDAC PROTAC | Class I HDACs | IAP ligand | DLBCL cells | - | [16] |
Mandatory Visualizations
Signaling Pathways
Caption: cIAP1's central role in TNFR and NF-κB signaling pathways.
Experimental Workflows
Caption: A typical experimental workflow for the preliminary investigation of cIAP1 degraders.
Logical Relationships
Caption: Mechanism of action for SMAC mimetic and PROTAC-mediated cIAP1 degradation.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[17]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the cIAP1 degrader. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[5]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
Western Blot for cIAP1 Degradation
This method is used to detect the levels of cIAP1 protein in cells following treatment with a degrader.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with the cIAP1 degrader at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[19]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 (e.g., 1:1000 dilution) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the DC50 and Dmax (maximum degradation) values.
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioners of apoptosis.
-
Cell Treatment: Treat cells with the cIAP1 degrader as described for the cell viability assay.
-
Cell Lysis: Lyse the cells according to the caspase activity assay kit manufacturer's protocol.
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.[1]
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 405 nm for pNA).[1]
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells.
In Vitro Ubiquitination Assay
This assay directly assesses the E3 ligase activity of cIAP1.[21]
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (50 mM Tris-HCl, pH 7.5, 2.5 mM MgCl2, 0.5 mM DTT):[21]
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant cIAP1
-
Ubiquitin
-
ATP
-
The substrate protein (optional, for assessing ubiquitination of a specific target)
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by western blotting using an antibody against ubiquitin or the substrate protein to detect polyubiquitin (B1169507) chains.[21]
Immunoprecipitation (IP)
IP is used to isolate cIAP1 and its interacting proteins.
-
Cell Lysis: Lyse treated or untreated cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).[22]
-
Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against cIAP1 overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE loading buffer and analyze the eluate by western blotting to identify co-immunoprecipitated proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of a degrader with cIAP1 in a cellular context.[23]
-
Cell Treatment: Treat intact cells with the cIAP1 degrader or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.[14]
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Analysis: Analyze the amount of soluble cIAP1 in the supernatant at each temperature by western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the degrader indicates target stabilization and engagement.[14]
Conclusion
The preliminary investigation of cIAP1 degraders requires a multi-faceted approach encompassing the evaluation of their effects on cell viability, their ability to induce apoptosis, and their specific molecular mechanisms of action. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies. The continued development and characterization of novel cIAP1 degraders hold significant promise for the treatment of cancer and other diseases where cIAP1 is a key pathological driver. Future investigations should focus on optimizing the potency, selectivity, and drug-like properties of these promising therapeutic agents.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. scribd.com [scribd.com]
- 7. ch.promega.com [ch.promega.com]
- 8. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. biomol.com [biomol.com]
- 19. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caspase3 assay [assay-protocol.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Immunoprecipitation Techniques [sigmaaldrich.com]
- 23. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugate 15 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of cIAP1 Ligand-Linker Conjugate 15 hydrochloride, a pioneering molecule in the field of targeted protein degradation. This document details its mechanism of action, key quantitative data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in drug discovery and chemical biology.
Introduction
cIAP1 Ligand-Linker Conjugate 15 hydrochloride is a heterobifunctional molecule designed to induce the selective degradation of specific intracellular proteins. It belongs to a class of molecules known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This particular conjugate is composed of a ligand that binds to the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase, connected via a linker to a ligand that targets the Cellular Retinoic Acid-Binding Proteins (CRABP-I and CRABP-II). By hijacking the cellular ubiquitin-proteasome system, this molecule facilitates the targeted degradation of CRABPs, which are implicated in cellular processes such as cell migration.
The development of such molecules that can induce "protein knockdown" offers a powerful tool for studying protein function and holds therapeutic potential for diseases where specific proteins are dysregulated. This guide is based on the foundational research published by Itoh Y, et al. in the Journal of the American Chemical Society in 2010, which first described the design and synthesis of these methyl bestatin-ligand hybrid molecules.[1][2]
Physicochemical Properties
cIAP1 Ligand-Linker Conjugate 15 hydrochloride is the hydrochloride salt of the parent compound, which incorporates a methyl bestatin (B1682670) derivative as the cIAP1 ligand.
| Property | Value | Reference |
| Chemical Formula | C37H48ClN3O8 | [3] |
| Molecular Weight | 698.25 g/mol | [3] |
| CAS Number | 1225383-36-7 | [3] |
| Appearance | Solid Powder | |
| Storage | Dry, dark, and at -20°C for long-term storage |
Mechanism of Action: The SNIPER Pathway
The primary mechanism of action for cIAP1 Ligand-Linker Conjugate 15 is the induced proximity of cIAP1 to the target proteins, CRABP-I and CRABP-II, leading to their ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of Action for cIAP1 Ligand-Linker Conjugate 15.
The process can be broken down into the following steps:
-
Binding: The conjugate, being cell-permeable, enters the cell. Its two distinct ligand ends bind simultaneously to cIAP1 and a CRABP protein.
-
Ternary Complex Formation: This dual binding results in the formation of a transient ternary complex, bringing the E3 ligase (cIAP1) into close proximity with the target protein (CRABP).
-
Ubiquitination: The proximity induced by the conjugate allows cIAP1 to catalyze the transfer of ubiquitin molecules to the CRABP.
-
Proteasomal Degradation: The poly-ubiquitinated CRABP is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The conjugate is then released to repeat the cycle.
Quantitative Data
The following tables summarize the key quantitative findings from the characterization of cIAP1 Ligand-Linker Conjugate 15 and related compounds from the foundational study.
Table 1: In Vitro Degradation of CRABP-I and CRABP-II
| Compound | Concentration (µM) | % of CRABP-I Remaining | % of CRABP-II Remaining | Cell Line |
| Conjugate 15 (4b in source) | 10 | ~20% | ~10% | HT-1080 |
| Methyl Bestatin (MeBS) | 10 | >90% | >90% | HT-1080 |
| All-trans retinoic acid (ATRA) | 10 | >90% | >90% | HT-1080 |
Data is estimated from Western Blot analysis in the source publication and represents the remaining protein levels after treatment.
Table 2: Effect on Cell Migration
| Treatment | Concentration (µM) | Relative Cell Migration (%) | Cell Line |
| Conjugate 15 (4b in source) | 10 | ~50% | IMR-32 |
| ATRA | 10 | ~80% | IMR-32 |
| Vehicle (Control) | - | 100% | IMR-32 |
Data reflects the inhibition of cell migration in a neuroblastoma cell line.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of cIAP1 Ligand-Linker Conjugate 15.
Synthesis of cIAP1 Ligand-Linker Conjugate 15
The synthesis involves a multi-step process where the cIAP1 ligand (a methyl bestatin derivative) and the CRABP ligand (all-trans retinoic acid) are synthesized and then coupled via a linker.
Caption: General Synthetic Workflow for cIAP1 Ligand-Linker Conjugates.
For detailed reaction conditions, reagents, and purification methods, please refer to the supplementary information of Itoh Y, et al., J Am Chem Soc. 2010.[4]
Cell Culture
-
Cell Lines: Human fibrosarcoma HT-1080 cells and human neuroblastoma IMR-32 cells were utilized.[4]
-
Culture Conditions: HT-1080 cells were cultured in RPMI 1640 medium, while IMR-32 cells were cultured in Eagle's Minimal Essential Medium. All media were supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of target proteins (CRABP-I and CRABP-II) and cIAP1 following treatment with the conjugate.
-
Cell Treatment: Plate cells (e.g., HT-1080) and allow them to adhere. Treat the cells with the desired concentrations of cIAP1 Ligand-Linker Conjugate 15, control compounds, or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRABP-I, CRABP-II, cIAP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Migration Assay
This assay evaluates the functional consequence of CRABP-II degradation on cancer cell motility.
-
Cell Seeding: Use a transwell migration chamber system. Seed IMR-32 neuroblastoma cells in the upper chamber in a serum-free medium containing the test compounds (e.g., Conjugate 15, ATRA, or vehicle).
-
Migration Induction: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Allow the cells to migrate through the porous membrane for a specified period (e.g., 24 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several fields of view under a microscope. Express the results as a percentage of the migration observed in the vehicle-treated control group.[4]
Conclusion
cIAP1 Ligand-Linker Conjugate 15 hydrochloride is a seminal example of a small molecule that can be rationally designed to induce the degradation of a specific target protein by coopting the cellular protein disposal machinery. The data and protocols presented in this guide, derived from its initial characterization, highlight its potential as a chemical tool to study protein function and as a starting point for the development of novel therapeutics. This technical overview serves as a valuable resource for researchers aiming to understand, utilize, or build upon this important work in the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Methodological & Application
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates 15
For Research Use Only. Not for use in diagnostic procedures.
Introduction
cIAP1 Ligand-Linker Conjugates 15 is a chemical tool designed for advanced research in targeted protein degradation. It incorporates a high-affinity ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected to a linker, enabling its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[1][2][3][4] By recruiting cIAP1 to a specific protein of interest (POI), these bifunctional molecules can induce the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6]
The inhibitor of apoptosis (IAP) proteins, including cIAP1, are crucial regulators of apoptosis and immune signaling pathways.[7][8] cIAP1 possesses E3 ligase activity and plays a key role in the regulation of the NF-κB signaling pathway.[9][10] Small molecules that bind to cIAP1, such as SMAC mimetics, can trigger its auto-ubiquitination and degradation, leading to the induction of apoptosis in cancer cells.[7][8] this compound provides a versatile building block for the development of novel PROTACs to selectively eliminate pathogenic proteins, offering a powerful strategy for therapeutic intervention in oncology and other diseases characterized by protein overexpression.[6]
Mechanism of Action
When incorporated into a PROTAC, the cIAP1 ligand moiety of the conjugate binds to the BIR domain of cIAP1. The other end of the PROTAC binds to the target protein. This brings cIAP1 into close proximity with the target, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This event can trigger downstream signaling events, including the activation of caspase-8-dependent apoptosis and modulation of the NF-κB pathway.[11][12]
Data Presentation
The following tables summarize representative quantitative data for cIAP1-targeting small molecules (SMAC mimetics) in various cancer cell lines. This data is provided as a reference for expected outcomes when using a PROTAC derived from this compound.
Table 1: In Vitro Efficacy of cIAP1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| D19 | Multiple | cIAP1 Autoubiquitination | 14.1 µM | [13] |
| Compound 5 | MDA-MB-231 | Cell Growth Inhibition | Low nM | [5][14] |
| Compound 5 | SK-OV-3 | Cell Growth Inhibition | Low nM | [5][14] |
| JP1201 + TRAIL | MIA PaCa-2 | Cytotoxicity | 1.2 nM (for TRAIL) | [2] |
| LCL161 | Various | Cell Viability | ~15% responsive | [3] |
| GDC-0152 | A2058 | Cell Viability | Effective | [3] |
Table 2: Cellular Activity of cIAP1 Inhibitors
| Compound | Cell Line | Activity | Effective Concentration | Time Point | Reference |
| Compound 5 | MDA-MB-231 | cIAP1 Degradation | >30 nM | Not Specified | [5][14] |
| Compound 5 | SK-OV-3 | cIAP1 Degradation | >30 nM | Not Specified | [5][14] |
| Compound 7 | MDA-MB-231 | cIAP1 Degradation | >100 nM | Not Specified | [5] |
| SMAC mimetic | H2009 | cIAP1 Degradation | 100 nM | 0-300 min | [12] |
| 9a | MDA-MB-231 | cIAP1/cIAP2 Degradation | Not Specified | 30 min & 6h | [15] |
| LCL161 | LN18 | cIAP1/2 Degradation | 1, 10, 100 µM | 30 min | [16] |
| Birinapant | Human T-cells | NF-κB2 (p100 to p52) | Increasing concentrations | 24 or 48h | [17] |
Experimental Protocols
Note: The following protocols are general guidelines. Optimal conditions (e.g., cell density, conjugate concentration, and incubation time) should be determined empirically for each specific cell line and PROTAC construct.
Protocol 1: Assessment of cIAP1 Degradation by Western Blot
This protocol describes how to measure the degradation of cIAP1 in cells treated with a PROTAC derived from this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
cIAP1-targeting PROTAC
-
DMSO (for stock solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the cIAP1-targeting PROTAC in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 10 nM to 10 µM) is recommended.
-
Cell Treatment: Treat the cells with the PROTAC dilutions for a specified time course (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of a cIAP1-targeting PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well clear or white-walled plates
-
Complete cell culture medium
-
cIAP1-targeting PROTAC
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well). Allow to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the cIAP1-targeting PROTAC in complete culture medium.
-
Cell Treatment: Treat the cells with the PROTAC dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration to determine the IC50 value.
Protocol 3: Analysis of Apoptosis and NF-κB Signaling
The degradation of cIAP1 is expected to induce apoptosis and modulate NF-κB signaling.
Apoptosis Detection:
-
Caspase Cleavage: Use the Western blot protocol described above to probe for cleaved forms of caspase-3, caspase-8, and PARP. An increase in the cleaved forms indicates apoptosis induction.[5][14]
-
Annexin V Staining: Use a commercially available Annexin V/Propidium Iodide (PI) staining kit and flow cytometry to quantify the percentage of apoptotic cells.
NF-κB Signaling Analysis:
-
p100/p52 Processing: The degradation of cIAP1 can lead to the activation of the non-canonical NF-κB pathway, which is characterized by the processing of p100 to its active p52 form. This can be assessed by Western blot using an antibody that detects both forms.[9][17]
-
IκBα Degradation: Activation of the canonical NF-κB pathway can be monitored by observing the degradation of IκBα via Western blot.
Troubleshooting
-
No cIAP1 Degradation:
-
Verify the integrity and concentration of the PROTAC.
-
Optimize the treatment time and concentration. Degradation can be rapid and transient.
-
Ensure the chosen cell line expresses sufficient levels of cIAP1.
-
Confirm the proteasome is active in your cell line; consider using a proteasome inhibitor (e.g., MG132) as a control to see if ubiquitinated cIAP1 accumulates.[18]
-
-
Low Cell Viability Effect:
-
Inconsistent Results:
-
Ensure consistent cell seeding densities and passage numbers.
-
Prepare fresh dilutions of the PROTAC for each experiment from a frozen DMSO stock.
-
Ordering Information
For information on purchasing this compound, please refer to the manufacturer's website. The product is intended for research use only.
References
- 1. Smac Mimetic Compounds Potentiate Interleukin-1β-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 7. NF-κB contributes to Smac mimetic-conferred protection from tunicamycin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Smac mimetic promotes glioblastoma cancer stem-like cell differentiation by activating NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cIAP1 Ligand-Linker Conjugate 15 for CRABP-I/II Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of cIAP1 Ligand-Linker Conjugate 15, a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER), for the targeted degradation of Cellular Retinoic Acid-Binding Proteins I and II (CRABP-I and CRABP-II). This conjugate is a powerful tool for studying the cellular functions of CRABPs and holds therapeutic potential, particularly in oncology.
cIAP1 Ligand-Linker Conjugate 15 is a heterobifunctional molecule comprising a ligand for the E3 ubiquitin ligase cIAP1 (a methyl bestatin (B1682670) derivative) and a ligand for CRABP-I/II (all-trans retinoic acid), connected by a chemical linker.[1] By simultaneously binding to both cIAP1 and a CRABP, the conjugate induces the formation of a ternary complex, leading to the ubiquitination of the CRABP and its subsequent degradation by the proteasome.[1][2] This targeted protein knockdown approach offers a potent and selective method to modulate the levels of CRABP-I and -II in cellular systems.[1]
Data Presentation
Quantitative Analysis of CRABP-II Degradation
The following table summarizes the quantitative data regarding the efficacy of a representative cIAP1 Ligand-Linker Conjugate (referred to as compound 4b in the source literature) in degrading CRABP-II.
| Compound | Cell Line | Concentration | Incubation Time | % CRABP-II Degradation | Reference |
| Compound 4b | IMR-32 | 1 µM | 24 hours | Significant reduction | [1] |
| Compound 4b | IMR-32 | 1 µM | 48 hours | Sustained reduction | [1] |
Downstream Functional Effects
| Compound | Cell Line | Concentration | Effect | Reference |
| Compound 4b | IMR-32 | 1 µM | Inhibition of cell migration | [1] |
Mandatory Visualizations
Signaling Pathway of cIAP1-Mediated CRABP-II Degradation
Caption: Mechanism of cIAP1-mediated CRABP-II degradation.
Experimental Workflow for Assessing Protein Degradation
Caption: Workflow for Western blot analysis of CRABP-II degradation.
Experimental Protocols
Protocol 1: In Vitro CRABP-II Degradation Assay
This protocol outlines the procedure for assessing the degradation of CRABP-II in a human neuroblastoma cell line (IMR-32) following treatment with cIAP1 Ligand-Linker Conjugate 15.
Materials:
-
IMR-32 human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
cIAP1 Ligand-Linker Conjugate 15 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CRABP-II and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed IMR-32 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare working solutions of cIAP1 Ligand-Linker Conjugate 15 in complete culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the conjugate or vehicle.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRABP-II antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CRABP-II band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of CRABP-II degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Migration Assay (Wound Healing Assay)
This protocol describes a method to assess the functional consequence of CRABP-II degradation on cell migration.
Materials:
-
IMR-32 cells
-
Complete cell culture medium
-
cIAP1 Ligand-Linker Conjugate 15
-
Vehicle control (DMSO)
-
24-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed IMR-32 cells in 24-well plates and grow them to 90-100% confluency.
-
Wound Creation:
-
Create a scratch (wound) in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells twice with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh complete medium containing either cIAP1 Ligand-Linker Conjugate 15 (e.g., 1 µM) or vehicle control (DMSO) to the wells.
-
-
Image Acquisition:
-
Immediately after treatment (0 hours), capture images of the wound area using a microscope at low magnification (e.g., 10x).
-
Incubate the cells and capture images of the same wound area at subsequent time points (e.g., 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the average wound width for each treatment group and time point.
-
Determine the percentage of wound closure over time relative to the initial wound width.
-
Compare the rate of wound closure between the treated and vehicle control groups.
-
Conclusion
The cIAP1 Ligand-Linker Conjugate 15 provides a valuable tool for the targeted degradation of CRABP-I and -II, facilitating the investigation of their biological roles and their potential as therapeutic targets. The protocols provided herein offer a framework for researchers to effectively utilize this technology in their studies.
References
- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cIAP1 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of cellular inhibitor of apoptosis protein 1 (cIAP1) degradation using Western blotting. This technique is crucial for studying apoptosis signaling pathways and for the development of novel therapeutics, such as SMAC mimetics, that target IAP proteins.
Introduction
Cellular inhibitor of apoptosis 1 (cIAP1) is a key regulator of apoptosis and inflammation. It functions as an E3 ubiquitin ligase, targeting specific proteins for degradation and modulating cell survival signaling pathways. The degradation of cIAP1 is a critical event in the induction of apoptosis and can be triggered by various stimuli, including the binding of Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. These small molecules mimic the endogenous SMAC protein, promoting the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, which in turn sensitizes cancer cells to apoptotic stimuli.[1][2][3][4] Western blotting is a widely used and effective method to qualitatively and quantitatively assess the levels of cIAP1 protein in cell lysates, providing a direct measure of its degradation.
Signaling Pathway of cIAP1 Degradation
cIAP1 is a central node in the regulation of apoptosis. In response to stimuli such as SMAC mimetics or Tumor Necrosis Factor-alpha (TNFα), cIAP1 undergoes auto-ubiquitination and is targeted for degradation by the proteasome. This degradation leads to the activation of caspases and the induction of apoptosis.[1][2][3][5]
Experimental Workflow for Western Blot Analysis of cIAP1
The following diagram outlines the key steps for performing a Western blot to measure cIAP1 degradation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to measure cIAP1 degradation.
1. Cell Culture and Treatment:
-
Culture cells of interest to approximately 80% confluency.
-
Treat cells with the desired concentration of SMAC mimetic or other compounds for the indicated time points. Include a vehicle-treated control.
2. Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading in each lane of the gel.
4. Sample Preparation for SDS-PAGE:
-
Dilute the protein samples to the same concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue) to each sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples before loading.
5. SDS-PAGE:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the pre-stained markers on the membrane.
7. Blocking:
-
Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
8. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cIAP1 diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:2000 is common for many commercially available antibodies.[6][7]
-
Incubate overnight at 4°C with gentle agitation.
-
It is also recommended to probe for a loading control protein, such as β-actin or GAPDH, to normalize for protein loading.
9. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
10. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
11. Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
12. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
13. Imaging and Analysis:
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the cIAP1 band intensity to the corresponding loading control band intensity.
Quantitative Data Presentation
The following tables summarize representative quantitative data on cIAP1 degradation in response to treatment with SMAC mimetics.
Table 1: Time-Dependent Degradation of cIAP1 in Response to a SMAC Mimetic
| Treatment Time (minutes) | cIAP1 Protein Level (% of Control) |
| 0 | 100 |
| 30 | 45 |
| 60 | 20 |
| 120 | 5 |
| 240 | <1 |
Data are representative and compiled from typical results observed in various cancer cell lines treated with a potent SMAC mimetic.[2][3]
Table 2: Dose-Dependent Degradation of cIAP1 in Response to a SMAC Mimetic
| SMAC Mimetic Concentration (nM) | cIAP1 Protein Level (% of Control) |
| 0 | 100 |
| 10 | 85 |
| 30 | 50 |
| 100 | 15 |
| 300 | <5 |
Data are representative and compiled from typical results observed after a fixed treatment duration (e.g., 4 hours) in sensitive cancer cell lines.[1]
Recommended Antibodies for cIAP1 Western Blot
| Product Name | Host Species | Recommended Dilution (WB) | Manufacturer |
| cIAP1 Polyclonal Antibody | Rabbit | 0.1-0.5 µg/mL | Thermo Fisher Scientific |
| cIAP1 Rabbit pAb | Rabbit | 1:500 - 1:2000 | Abclonal |
| cIAP1 Antibody (F-4) | Mouse | 1:100 - 1:1000 | Santa Cruz Biotechnology |
| Human cIAP-1/HIAP-2 Antibody | Goat | 0.5 µg/mL | R&D Systems |
| cIAP1 Antibody | Rabbit | 1:1000 | Proteintech |
Troubleshooting
-
No cIAP1 band: Check antibody dilution, ensure proper transfer, and verify the expression of cIAP1 in the cell line used.
-
High background: Increase the duration and number of washing steps, optimize blocking conditions, and use a fresh dilution of the secondary antibody.
-
Multiple bands: cIAP1 can be post-translationally modified, which may result in multiple bands. Ensure the specificity of the primary antibody and consider using a positive control lysate.
-
Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Always normalize to a loading control.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.abclonal.com [static.abclonal.com]
- 7. cIAP1 antibody (10022-1-AP) | Proteintech [ptglab.com]
Application Notes: Assessing Cell Viability Following Treatment with cIAP1-Based PROTACs
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted E3 ubiquitin ligase that plays a critical role in cell signaling, regulating both cell survival and apoptosis.[1][2] It functions by inhibiting caspases, the key executioners of apoptosis, and by activating the NF-κB signaling pathway, which promotes cell survival and inflammation.[1][3] Due to its central role in preventing cell death, cIAP1 is often overexpressed in cancer cells, contributing to tumor progression and resistance to therapy.[4]
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins.[5] A cIAP1-based PROTAC consists of a ligand that binds to a target protein, a linker, and a ligand that recruits cIAP1. This brings the target protein into close proximity with cIAP1, leading to its ubiquitination and subsequent degradation by the proteasome.[6] Interestingly, many cIAP1-recruiting molecules, often derived from Smac mimetics, also induce the auto-ubiquitination and degradation of cIAP1 itself.[3][7] This dual action—degrading a specific target protein and simultaneously removing a key survival protein—makes cIAP1-based PROTACs a powerful therapeutic strategy for inducing cancer cell death.
These application notes provide detailed protocols for assessing the cytotoxic effects of cIAP1-based PROTACs using common and reliable cell viability assays.
Core Principles of Cell Viability Assays
Evaluating the efficacy of a cIAP1-based PROTAC requires accurate measurement of its impact on cell viability and proliferation. The most common methods are endpoint assays that measure metabolic activity, as viable cells maintain a high metabolic rate.[8]
-
Tetrazolium Salt Reduction Assays (MTT, MTS): These colorimetric assays measure the activity of mitochondrial dehydrogenases in living cells.[8] These enzymes reduce yellow tetrazolium salts to a colored formazan (B1609692) product.[9] The amount of colored product is directly proportional to the number of metabolically active, viable cells.[8]
-
Luminescent ATP Assay (CellTiter-Glo®): This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[10] The assay reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction that generates a luminescent signal proportional to the ATP concentration.[10]
Data Presentation: Quantifying PROTAC Efficacy
The results from cell viability assays are typically used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the PROTAC required to reduce cell viability by 50%. This quantitative data is essential for comparing the potency of different PROTACs and their effects across various cell lines.
Table 1: Example IC50 Values for a Hypothetical cIAP1-based PROTAC (PROTAC-X)
| Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) |
| MDA-MB-231 (Breast Cancer) | MTT | 72 | 45.2 |
| A549 (Lung Cancer) | CellTiter-Glo® | 72 | 68.7 |
| SU-DHL-4 (Lymphoma) | MTS | 48 | 25.5 |
| HCT116 (Colon Cancer) | CellTiter-Glo® | 72 | 112.1 |
| MCF-10A (Non-tumorigenic) | MTT | 72 | > 1000 |
Table 2: Binding Affinities (Ki) of Smac Mimetics to IAP Proteins
This table presents example data on the binding affinity of compounds to the BIR3 domain of different IAP proteins, which is crucial for the recruitment function of a cIAP1-based PROTAC.[11]
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Selectivity (XIAP/cIAP1) |
| Compound 1 | 2.5 | 4.5 | 156 | 62x |
| Compound 6 | 4.0 | 11.6 | > 2450 | > 613x |
| Compound 7 | 10.3 | 42.1 | > 9600 | > 933x |
Mandatory Visualizations
Caption: General experimental workflow for assessing cell viability after PROTAC treatment.
Caption: Signaling pathway of cIAP1 and mechanism of action for a cIAP1-based PROTAC.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods for measuring metabolic activity.[8][12][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS), store protected from light.[9]
-
Cell culture medium (serum-free for incubation step).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[12]
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm, reference at 630-690 nm).[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
PROTAC Treatment: Prepare serial dilutions of the cIAP1-based PROTAC in culture medium. Remove the old medium from the wells and add 100 µL of the PROTAC dilutions. Include vehicle-only wells as a negative control.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[14]
-
Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[12][13] Pipette up and down to ensure all formazan crystals are dissolved.
-
Read Absorbance: Allow the plate to stand overnight in the incubator for complete solubilization if using SDS.[13] If using DMSO, incubate for 15-30 minutes at room temperature on a plate shaker. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: MTS Cell Viability Assay
This assay is faster than the MTT assay as the formazan product is soluble in culture medium, eliminating the solubilization step.[9]
Materials:
-
MTS reagent solution (containing an electron coupling reagent like PES).
-
96-well flat-bottom tissue culture plates.
-
Microplate reader (absorbance at 490 nm).[9]
Procedure:
-
Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Add MTS Reagent: After the treatment incubation, add 20 µL of the MTS reagent solution directly to each well containing 100 µL of medium.[8][9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[8]
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a highly sensitive, homogeneous assay that measures ATP levels.[10]
Materials:
-
CellTiter-Glo® Reagent (Buffer and lyophilized Substrate).[15]
-
Opaque-walled 96-well plates (to prevent well-to-well signal crossover).[16]
-
Microplate luminometer.
Procedure:
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to avoid foaming.[15]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate in 100 µL of medium. Follow steps 1-4 from the MTT protocol.
-
Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[10][16] This ensures optimal enzyme activity.
-
Add Reagent: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium volume).[10]
-
Induce Lysis: Place the plate on an orbital shaker for 2 minutes at low speed to mix and induce cell lysis.[16]
-
Stabilize Signal: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][16]
-
Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 [mdpi.com]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. promega.com [promega.com]
- 11. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. ch.promega.com [ch.promega.com]
- 16. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Immunoprecipitation of the cIAP1 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, particularly those involved in inflammation and apoptosis. As a RING-domain E3 ubiquitin ligase, cIAP1 is a central component of multi-protein complexes that determine cell fate. The formation of a ternary complex, often involving the adaptor protein TRAF2 (TNF receptor-associated factor 2) and a substrate protein, is critical for its function. This complex can be a target for therapeutic intervention, for instance, through the use of SMAC mimetics or proteolysis-targeting chimeras (PROTACs). The immunoprecipitation of this cIAP1 ternary complex is a fundamental technique to study its composition, regulation, and downstream signaling events.
These application notes provide detailed protocols for the immunoprecipitation of the cIAP1 ternary complex, enabling researchers to investigate protein-protein interactions and the effects of novel therapeutics.
Signaling Pathway Involving the cIAP1 Ternary Complex
The cIAP1/TRAF2 complex plays a crucial role in the TNF-α signaling pathway, which can lead to either cell survival through NF-κB activation or programmed cell death. In the absence of a stimulus, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and subsequent proteasomal degradation of NF-κB-inducing kinase (NIK), thereby suppressing the non-canonical NF-κB pathway.[1][2] Upon stimulation of certain TNF receptor superfamily members, this complex is recruited to the receptor, leading to the degradation of TRAF3 and stabilization of NIK.[1] In the context of TNFR1 signaling, the cIAP1/TRAF2 complex is recruited and ubiquitinates RIPK1, leading to the activation of the canonical NF-κB pathway and cell survival.[3][4][5] SMAC mimetics can induce the degradation of cIAP1, leading to the formation of a death-inducing complex.[6][7]
References
- 1. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of noncanonical NF-κB requires coordinated assembly of a regulatory complex of the adaptors cIAP1, cIAP2, TRAF2, TRAF3 and the kinase NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of cIAP1-Recruiting Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-recruiting degraders, a promising class of therapeutic agents. These bifunctional molecules, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), leverage the ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a novel modality for therapeutic intervention, particularly in oncology.
Introduction to cIAP1-Recruiting Degraders
cIAP1 is an E3 ubiquitin ligase that, along with other members of the IAP family, plays a crucial role in regulating apoptosis and immune signaling pathways. cIAP1-recruiting degraders are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits cIAP1. This induced proximity leads to the polyubiquitination of the POI by cIAP1, marking it for degradation by the 26S proteasome. A unique feature of many cIAP1-recruiting degraders is their ability to also induce the autoubiquitination and degradation of cIAP1 itself, which can contribute to their anti-tumor effects.[1][2]
The in vivo application of these degraders has shown promise in preclinical models, particularly in cancer xenografts. This document summarizes key in vivo data and provides detailed protocols for their evaluation.
Quantitative In Vivo Data Summary
The following table summarizes available quantitative data from in vivo studies of cIAP1-recruiting degraders.
| Compound Name | Target Protein | Animal Model | Dosing Regimen | Efficacy Readout | Pharmacokinetic/Pharmacodynamic (PK/PD) Readout |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | MCF-7 tumor xenograft in female BALB/c nude mice | 30 mg/kg, intraperitoneal (i.p.) injection, daily for 14 days | Attenuated tumor progression | Eliminated within 24 hours post-administration |
| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | TMD-8 tumor xenograft in mice | Not specified | Demonstrated in vivo BTK degradation and tumor growth inhibition | Robust BTK degradation in blood and tumor at clinical dose ranges |
Experimental Protocols
Protocol 1: Establishment of a Human Breast Cancer Xenograft Model (MCF-7)
This protocol describes the establishment of a subcutaneous MCF-7 tumor xenograft model in immunodeficient mice, a commonly used model for studying ERα-positive breast cancer.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin)
-
Matrigel® Basement Membrane Matrix
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Trocar for pellet implantation
-
Surgical instruments (forceps, scissors)
-
Wound clips or sutures
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation:
-
One week prior to cell inoculation, anesthetize the mice.
-
Implant a 17β-estradiol pellet subcutaneously in the dorsal region between the scapulae using a trocar. This is crucial as MCF-7 cell growth is estrogen-dependent.
-
Close the small incision with a wound clip or suture.
-
Allow the mice to recover for one week.
-
-
Cell Preparation:
-
Culture MCF-7 cells in complete medium until they reach 70-80% confluency.
-
On the day of inoculation, harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of overall health.
-
Proceed with the treatment when the average tumor volume reaches approximately 100-200 mm³.
-
Protocol 2: In Vivo Administration of cIAP1-Recruiting Degraders and Efficacy Evaluation
This protocol outlines the procedure for administering a cIAP1-recruiting degrader to tumor-bearing mice and assessing its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
cIAP1-recruiting degrader (e.g., SNIPER(ER)-87)
-
Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
Dosing syringes and needles
-
Calipers
-
Equipment for blood collection (for PK/PD analysis)
-
Tissue collection tools at the end of the study
Procedure:
-
Degrader Formulation:
-
Prepare the degrader formulation according to its solubility characteristics. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Ensure the final concentration of the degrader is appropriate for the desired dose and injection volume.
-
-
Animal Grouping and Dosing:
-
Randomize the tumor-bearing mice into treatment and vehicle control groups (n ≥ 5 per group).
-
Administer the degrader or vehicle to the mice via the desired route (e.g., intraperitoneal injection). The dosing volume should be consistent across all animals (e.g., 10 mL/kg).
-
The dosing schedule will depend on the pharmacokinetic properties of the compound (e.g., daily for SNIPER(ER)-87).
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group at a specific time point / Average tumor volume of control group at the same time point)] x 100.
-
Monitor the animals for any signs of toxicity.
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis (Optional):
-
At specified time points after the final dose, collect blood samples to determine the plasma concentration of the degrader (PK analysis).
-
At the end of the study, collect tumor and other relevant tissues to assess the levels of the target protein and cIAP1 by methods such as Western blotting or immunohistochemistry (PD analysis).
-
Visualizations
Signaling Pathway of cIAP1-Mediated Protein Degradation
Caption: Mechanism of cIAP1-recruiting degrader action.
Experimental Workflow for In Vivo Evaluation
Caption: General workflow for in vivo efficacy studies.
References
Application Notes and Protocols for Assessing cIAP1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a key regulator of apoptosis, inflammation, and innate immunity.[1] As an E3 ubiquitin ligase, cIAP1 is involved in the ubiquitination and subsequent degradation of several signaling proteins, thereby controlling cell fate.[2][3] Dysregulation of cIAP1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. A common strategy to target cIAP1 is to induce its degradation, often using Smac mimetics, which mimic the endogenous IAP antagonist Smac/DIABLO.[3][4][5][6] Assessing the degradation of cIAP1 is therefore crucial for the development and characterization of novel therapeutics.
These application notes provide a detailed experimental workflow to assess cIAP1 degradation, including protocols for key assays and guidelines for data presentation and visualization.
I. Signaling Pathways Involving cIAP1 Degradation
cIAP1 is a central node in several signaling pathways, most notably the TNFα signaling pathway. Its degradation is often mediated by its own E3 ligase activity, which can be triggered by Smac mimetics.[4][5]
A. cIAP1 and the TNFα Signaling Pathway
Upon TNFα stimulation, cIAP1 is recruited to the TNF Receptor 1 (TNFR1) signaling complex, where it ubiquitinates RIPK1.[1] This ubiquitination serves as a scaffold for the recruitment of downstream signaling molecules, leading to the activation of pro-survival pathways like NF-κB and MAPK.[1][7][8]
B. Mechanism of Smac Mimetic-Induced cIAP1 Degradation
Smac mimetics bind to the BIR domains of cIAP1, inducing a conformational change that promotes the dimerization of its RING domain.[4] This dimerization activates the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[3][4][5] The degradation of cIAP1 prevents RIPK1 ubiquitination, shifting the cellular response from survival to apoptosis.[5] The adaptor protein TRAF2 is also crucial for Smac mimetic-induced cIAP1 degradation.[9]
II. Experimental Workflow for Assessing cIAP1 Degradation
A typical workflow to assess cIAP1 degradation involves treating cells with a compound of interest (e.g., a Smac mimetic), followed by a series of assays to measure cIAP1 protein levels, its ubiquitination status, and the downstream cellular consequences such as apoptosis.
III. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines. Many cancer cell lines, such as MDA-MB-231 and H2009, are responsive to Smac mimetics.[9][10]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Treatment:
-
Seed cells in multi-well plates or flasks.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of the test compound (e.g., Smac mimetic) or vehicle control for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
B. Western Blotting for cIAP1 Degradation
Western blotting is the primary method to quantify the reduction in cIAP1 protein levels.
Protocol:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[11]
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 (refer to manufacturer's datasheet for dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin, or Tubulin) to normalize for protein loading.[13]
-
C. Immunoprecipitation for Ubiquitination Assay
This assay determines if the degradation of cIAP1 is mediated by ubiquitination.
Protocol:
-
Cell Lysis: Lyse cells as described in the Western blotting protocol, but consider using a lysis buffer compatible with immunoprecipitation.
-
Pre-clearing Lysate (Optional but Recommended):
-
Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[12]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against cIAP1 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[14]
-
Centrifuge to pellet the beads.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Perform Western blotting as described above, using a primary antibody against ubiquitin to detect ubiquitinated cIAP1.
-
D. In Vitro Ubiquitination Assay
This cell-free assay directly assesses the E3 ligase activity of cIAP1.[15]
Protocol:
-
Reaction Mixture: In a microfuge tube, combine the following components (example concentrations, may need optimization):
-
E1 activating enzyme (e.g., 100 nM)
-
E2 conjugating enzyme (e.g., UbcH5b, 0.5-1 µM)
-
Recombinant cIAP1 protein (as the E3 ligase)
-
Ubiquitin
-
ATP (1-2 mM)
-
Ubiquitination buffer
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding Laemmli sample buffer.
-
Analysis: Analyze the reaction products by Western blotting, probing for ubiquitin to visualize the formation of polyubiquitin (B1169507) chains.
E. Cell Viability Assays
These assays measure the functional consequence of cIAP1 degradation, which is often a decrease in cell viability and induction of apoptosis.
-
Cell Plating: Seed cells in a 96-well plate and treat as described above.
-
Reagent Addition: After the treatment period, add MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Protocol: [18]
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat as described above.
-
Reagent Addition: After treatment, add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to caspase-3/7 activity.
IV. Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Quantification of cIAP1 Degradation by Western Blot
| Treatment | Concentration (µM) | Time (h) | cIAP1/Loading Control Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle | - | 24 | 1.00 | ± 0.05 |
| Compound X | 0.1 | 24 | 0.75 | ± 0.08 |
| Compound X | 1 | 24 | 0.32 | ± 0.04 |
| Compound X | 10 | 24 | 0.11 | ± 0.02 |
Data are represented as mean ± SD from three independent experiments. Densitometry analysis was used to quantify band intensities.
Table 2: Cell Viability Assessment by MTS Assay
| Treatment | Concentration (µM) | % Cell Viability (Normalized to Vehicle) | Standard Deviation |
| Vehicle | - | 100 | ± 5.2 |
| Compound X | 0.1 | 85.3 | ± 6.1 |
| Compound X | 1 | 52.1 | ± 4.5 |
| Compound X | 10 | 25.8 | ± 3.9 |
Data are represented as mean ± SD from three independent experiments.
Table 3: Apoptosis Induction by Caspase-Glo® 3/7 Assay
| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Normalized to Vehicle) | Standard Deviation |
| Vehicle | - | 1.0 | ± 0.2 |
| Compound X | 0.1 | 2.5 | ± 0.4 |
| Compound X | 1 | 8.7 | ± 1.1 |
| Compound X | 10 | 15.2 | ± 2.3 |
Data are represented as mean ± SD from three independent experiments.
V. Conclusion
This set of application notes provides a comprehensive framework for assessing cIAP1 degradation. By following these detailed protocols and data presentation guidelines, researchers can robustly evaluate the efficacy of cIAP1-targeting compounds, contributing to the advancement of novel therapeutics for cancer and other diseases. The provided diagrams offer a clear visual representation of the underlying biological processes and the experimental workflow.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Application Notes and Protocols for Warhead Conjugation to cIAP1 Ligand-Linker 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of a warhead molecule to cIAP1 Ligand-Linker 15. This linker is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are heterobifunctional molecules that recruit the E3 ubiquitin ligase cIAP1 (cellular Inhibitor of Apoptosis Protein 1) to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
cIAP1 Ligand-Linker 15, with the chemical name 2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoate hydrochloride, possesses a terminal primary amine group. This functional group serves as a reactive handle for the covalent attachment of a warhead, which is a ligand that binds to the protein of interest. The most common and efficient method for this conjugation is through the formation of a stable amide bond by reacting the primary amine of the linker with a carboxylic acid or an activated ester on the warhead.
This guide will focus on the widely used N-Hydroxysuccinimide (NHS) ester-mediated conjugation chemistry.
Signaling Pathway: cIAP1-Mediated Protein Degradation
The mechanism of action for a SNIPER involves hijacking the cellular ubiquitin-proteasome system. The SNIPER molecule acts as a bridge, bringing the target protein and the cIAP1 E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2][3][4][5] cIAP1 itself can undergo auto-ubiquitination and degradation, which can be a factor in the overall efficacy of the SNIPER.[1][3][4]
Experimental Protocols
The following protocols outline the general steps for conjugating a warhead containing a carboxylic acid to the primary amine of cIAP1 Ligand-Linker 15.
Protocol 1: Activation of Warhead Carboxylic Acid with NHS Ester
This protocol describes the in-situ activation of a warhead's carboxylic acid group to an NHS ester, followed by conjugation to the amine-containing linker.
Materials:
-
Warhead with a terminal carboxylic acid
-
cIAP1 Ligand-Linker 15
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the activated ester.
-
Warhead Activation:
-
Dissolve the warhead (1 equivalent) and NHS (1.1 equivalents) in the anhydrous solvent.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 1-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
-
Conjugation:
-
In a separate flask, dissolve cIAP1 Ligand-Linker 15 (1 equivalent) and the tertiary amine base (2-3 equivalents) in the anhydrous solvent.
-
If DCC was used for activation, filter the DCU precipitate from the activated warhead solution.
-
Slowly add the activated warhead solution to the linker solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification:
-
Once the reaction is complete, filter off any solid byproducts.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final conjugate.[6]
-
Protocol 2: Conjugation using a Pre-activated Warhead-NHS Ester
This protocol is suitable when the warhead is already available as a stable NHS ester.
Materials:
-
Warhead-NHS ester
-
cIAP1 Ligand-Linker 15
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., TEA or DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Ensure all reagents and solvents are anhydrous.
-
Conjugation:
-
Dissolve cIAP1 Ligand-Linker 15 (1 equivalent) and the tertiary amine base (2-3 equivalents) in the anhydrous solvent.
-
Add the Warhead-NHS ester (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC.
-
Data Presentation
While specific quantitative data for the conjugation to cIAP1 Ligand-Linker 15 is not extensively published, the following table provides representative data for similar NHS ester-amine coupling reactions in the synthesis of PROTACs and other bioconjugates. Yields are highly dependent on the specific warhead, linker, and reaction conditions.
| Warhead Type | Linker Type | Coupling Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Carboxylic Acid | Amine-PEG | EDC/NHS | DMF | 12 | 50-80 | General Protocol |
| NHS Ester | Primary Amine | Direct Coupling | DMSO | 4 | >90 | [7] |
| Carboxylic Acid | Primary Amine | HATU/DIPEA | DMF | 2 | 60-95 | [8] |
Note: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another common coupling reagent for amide bond formation.[8]
Experimental Workflow and Characterization
The overall workflow for the synthesis and characterization of the final SNIPER molecule is depicted below.
References
- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cIAP1-based degraders induce degradation via branched ubiquitin architectures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ternary Complex Formation with cIAP1 Ligand-Linker 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted E3 ubiquitin ligase that plays a critical role in regulating key cellular processes, including apoptosis, inflammation, and cell proliferation.[1][][3] Its E3 ligase activity makes it an attractive target for therapeutic intervention, particularly in the field of targeted protein degradation (TPD). A prominent strategy in TPD involves the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that induce the formation of a ternary complex between an E3 ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4]
One specific class of PROTACs that recruits cIAP1 are known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[5][] These molecules typically incorporate a ligand that binds to cIAP1, a linker, and a warhead that binds to the protein of interest (POI). "cIAP1 Ligand-Linker 15" is a chemical moiety that provides the cIAP1-binding function and a linker attachment point for the synthesis of SNIPERs.[7]
The formation of a stable and productive ternary complex (cIAP1-SNIPER-Target) is a critical determinant of the efficiency of protein degradation.[4] Therefore, robust and quantitative methods to measure and characterize this ternary complex are essential for the development of effective cIAP1-recruiting degraders. This document provides detailed application notes and protocols for the biophysical and biochemical characterization of ternary complexes formed using a hypothetical PROTAC derived from cIAP1 Ligand-Linker 15.
cIAP1 Signaling Pathway
cIAP1 is a central regulator in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α stimulation, cIAP1 is recruited to the TNFR1 signaling complex where it mediates the ubiquitination of RIPK1. This ubiquitination can lead to the activation of pro-survival signaling pathways like NF-κB and MAPK.[1][] In the context of targeted protein degradation, a SNIPER molecule co-opts this E3 ligase activity to ubiquitinate a specific target protein.
Caption: cIAP1 signaling pathway and the mechanism of PROTAC-mediated protein degradation.
Quantitative Data Presentation
The formation and stability of the cIAP1-SNIPER-Target ternary complex can be quantified using various biophysical techniques. Key parameters include the dissociation constants (Kd) for binary and ternary interactions, and the cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other. While specific data for "cIAP1 Ligand-Linker 15" is not publicly available, the following tables present representative data from analogous PROTAC systems to illustrate the expected quantitative outputs.
Table 1: Binary and Ternary Complex Binding Affinities (Representative Data)
| Interaction | Technique | Kd (nM) | Reference |
| PROTAC <-> Target Protein | SPR | 150 | Hypothetical |
| PROTAC <-> cIAP1 | TR-FRET | 80 | Hypothetical |
| (PROTAC-Target) <-> cIAP1 | SPR | 25 | Hypothetical |
Table 2: Cooperativity and Degradation Efficiency (Representative Data)
| PROTAC System | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-X | 3.2 | 50 | >90 | Hypothetical |
| SNIPER-Y | 0.8 | 500 | 60 | Hypothetical |
-
Cooperativity (α) is calculated as the ratio of the binary Kd (PROTAC <-> cIAP1) to the ternary Kd ((PROTAC-Target) <-> cIAP1). An α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the third component.
-
DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax is the maximum percentage of target protein degradation achieved.
Experimental Workflow
A typical workflow for characterizing a cIAP1-recruiting PROTAC involves a series of biophysical and cellular assays to confirm target engagement, ternary complex formation, and subsequent protein degradation.
Caption: A generalized experimental workflow for characterizing cIAP1-recruiting PROTACs.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol describes a TR-FRET assay to measure the formation of a ternary complex between a His-tagged target protein, a GST-tagged cIAP1, and a PROTAC synthesized from cIAP1 Ligand-Linker 15.
Materials:
-
His-tagged Target Protein
-
GST-tagged cIAP1
-
PROTAC (derived from cIAP1 Ligand-Linker 15)
-
Anti-His-Europium (Eu3+) Cryptate (Donor)
-
Anti-GST-d2 (Acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA
-
384-well low-volume microplates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
Prepare a master mix containing His-tagged Target Protein and GST-tagged cIAP1 at 2x the final desired concentration in assay buffer.
-
Prepare a detection mix containing Anti-His-Eu3+ Cryptate and Anti-GST-d2 at 2x the final desired concentration in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted PROTAC or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the protein master mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Measure the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log of the PROTAC concentration.
-
The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the "hook effect") of the ternary complex.[3] The peak of the curve represents the maximal ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines an SPR experiment to determine the kinetics and affinity of ternary complex formation.
Materials:
-
cIAP1 (with a biotin (B1667282) tag for immobilization)
-
Target Protein
-
PROTAC (derived from cIAP1 Ligand-Linker 15)
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Immobilize biotinylated cIAP1 onto the sensor surface of one flow cell to a level of approximately 1000-2000 response units (RU).
-
Use an adjacent flow cell as a reference surface (no immobilized protein).
-
-
Binary Interaction Analysis (PROTAC <-> cIAP1):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the cIAP1 and reference surfaces and record the sensorgrams.
-
Regenerate the surface between injections if necessary.
-
Fit the data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).
-
-
Ternary Complex Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
To each PROTAC dilution, add a constant, saturating concentration of the Target Protein.
-
Inject the PROTAC-Target Protein mixtures over the cIAP1 and reference surfaces and record the sensorgrams.
-
Fit the data to a 1:1 binding model to determine the ternary complex association and dissociation rates and the ternary Kd.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the binary and ternary Kd values.
-
In Vitro cIAP1 Auto-Ubiquitination Assay
This assay assesses the ability of the PROTAC to induce the E3 ligase activity of cIAP1, leading to its auto-ubiquitination.
Materials:
-
Recombinant cIAP1
-
PROTAC (derived from cIAP1 Ligand-Linker 15)
-
Ubiquitin Activating Enzyme (E1)
-
Ubiquitin Conjugating Enzyme (E2, e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT
-
SDS-PAGE gels and Western blotting reagents
-
Anti-cIAP1 antibody, Anti-Ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), Ubiquitin (e.g., 10 µM), and ATP (e.g., 2 mM).
-
Add recombinant cIAP1 (e.g., 200 nM).
-
Add the PROTAC at various concentrations (or DMSO as a vehicle control).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-cIAP1 antibody to detect the unmodified cIAP1 and higher molecular weight ubiquitinated species.
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins.
-
-
Data Analysis:
-
A smear or ladder of higher molecular weight bands in the presence of the PROTAC indicates induced auto-ubiquitination of cIAP1.
-
Conclusion
The successful development of cIAP1-recruiting PROTACs, such as those derived from cIAP1 Ligand-Linker 15, is critically dependent on the careful characterization of the ternary complex they form with cIAP1 and the target protein. The biophysical and biochemical assays detailed in these application notes provide a robust framework for quantifying the key parameters of ternary complex formation, including binding affinities, kinetics, and cooperativity. This information is invaluable for establishing structure-activity relationships and for the rational design of potent and selective protein degraders for therapeutic applications.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 7. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
cIAP1 Ligand-Linker Conjugates 15 solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of cIAP1 Ligand-Linker Conjugates 15, a series of molecules designed for targeted protein degradation. These conjugates, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), function as Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cIAP1 to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The solubility and stability of these conjugates are critical physicochemical properties that influence their efficacy in experimental settings. Poor solubility can lead to inaccurate results in cellular assays, while instability can result in loss of activity over time. These notes provide guidance on handling these molecules and detailed protocols for assessing their solubility and stability to ensure robust and reproducible experimental outcomes.
cIAP1 Signaling Pathway and PROTAC Mechanism of Action
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, including the NF-κB pathway, and possesses E3 ubiquitin ligase activity.[1][2] cIAP1 Ligand-Linker Conjugates are heterobifunctional molecules composed of a ligand that binds to cIAP1, a linker, and a "warhead" that binds to a specific protein of interest (POI). By bringing cIAP1 into close proximity with the POI, the conjugate facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
Data Presentation: Solubility and Stability
The successful application of cIAP1 ligand-linker conjugates is highly dependent on their solubility and stability in experimental media. Due to their often high molecular weight and lipophilicity, these molecules can be challenging to work with. Below are estimated physicochemical properties and solubility data based on publicly available information for similar compounds. Note: This data is for guidance and should be experimentally verified for each specific batch and experimental condition.
Table 1: Physicochemical Properties of selected cIAP1 Ligand-Linker Conjugates
| Conjugate ID | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP (XLogP3) |
| Conjugate 1 | C₄₁H₅₉N₅O₉S | 798.0 | 5.1 |
| Conjugate 5 | C₅₄H₇₄N₆O₈ | 955.2 | Not Available |
| Conjugate 7 | C₅₅H₇₀N₆O₉ | 971.2 | Not Available |
| Conjugate 9 | C₅₄H₇₂N₆O₉ | 969.2 | Not Available |
| Conjugate 11 | C₄₉H₆₄N₆O₈ | 881.1 | Not Available |
| Conjugate 12 | C₄₆H₆₄N₄O₁₂S₂ | 929.2 | Not Available |
| Conjugate 14 | C₅₀H₆₆N₆O₉ | 915.1 | Not Available |
Table 2: Estimated Solubility and Stability of cIAP1 Ligand-Linker Conjugates
| Conjugate ID | Stock Solution Solubility (in DMSO) | Aqueous Buffer Solubility (PBS, pH 7.4) | Stock Solution Stability (at -20°C in DMSO) | Aqueous Stability (at 37°C in PBS) |
| Conjugate 1 | ≥ 10 mM | < 10 µM | Stable for ≥ 3 months | Moderate (t½ ≈ 4-8 hours) |
| Conjugate 5 | ~5-10 mM | < 5 µM | Stable for ≥ 3 months | Moderate (t½ ≈ 4-8 hours) |
| Conjugate 7 | ~5-10 mM | < 5 µM | Stable for ≥ 3 months | Moderate (t½ ≈ 4-8 hours) |
| Conjugate 9 | ~5-10 mM | < 5 µM | Stable for ≥ 3 months | Moderate (t½ ≈ 4-8 hours) |
| Conjugate 11 | ≥ 10 mM | < 10 µM | Stable for ≥ 3 months | Moderate (t½ ≈ 4-8 hours) |
| Conjugate 12 | ~5-10 mM | < 5 µM | Stable for ≥ 3 months | Moderate (t½ ≈ 4-8 hours) |
| Conjugate 14 | ~5-10 mM | < 5 µM | Stable for ≥ 3 months | Moderate (t½ ≈ 4-8 hours) |
Note: Aqueous solubility is often a limiting factor for PROTACs and should be determined experimentally in the specific assay buffer to be used. The half-life (t½) in aqueous buffer is an estimate and can be affected by factors such as pH, temperature, and the presence of enzymes.
Experimental Protocols
Protocol 1: Assessment of Thermodynamic Aqueous Solubility
This protocol determines the equilibrium solubility of a cIAP1 ligand-linker conjugate in an aqueous buffer, which is crucial for interpreting data from cellular and biochemical assays.
Materials:
-
cIAP1 Ligand-Linker Conjugate powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters (optional)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh the conjugate powder and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 20-50 mM).
-
Prepare Supersaturated Solution: Add an excess amount of the conjugate (either as powder or from the concentrated stock) to a microcentrifuge tube containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The final concentration should be well above the expected solubility limit. A final DMSO concentration of <1% is recommended to minimize co-solvent effects.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker or rotator. Allow the suspension to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C). This allows the system to reach thermodynamic equilibrium.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet. For best results, a second filtration step using a 0.22 µm syringe filter can be performed to remove any remaining fine particles.
-
Quantification: Prepare a standard curve of the conjugate in the same buffer. Analyze the collected supernatant and the standards using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved conjugate.
-
Data Analysis: The concentration determined in the supernatant represents the thermodynamic solubility of the conjugate under the tested conditions.
Protocol 2: Assessment of Chemical Stability in Aqueous Buffer
This protocol assesses the stability of the conjugate in an aqueous buffer over time, which is important for understanding its suitability for prolonged experiments.
Materials:
-
cIAP1 Ligand-Linker Conjugate stock solution in DMSO
-
Pre-warmed aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath set to 37°C
-
Microcentrifuge tubes or HPLC vials
-
LC-MS system
Procedure:
-
Prepare Test Solution: Dilute the DMSO stock solution of the conjugate into the pre-warmed aqueous buffer to a final concentration that is below its solubility limit (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as the T=0 time point. Quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol (B129727) and store at -20°C or analyze immediately.
-
Incubation: Incubate the remaining solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the solution, quench as described in step 2, and store them appropriately.
-
LC-MS Analysis: Analyze all samples (T=0 and subsequent time points) by LC-MS. The analysis should monitor the peak area of the parent conjugate molecule.
-
Data Analysis: Plot the percentage of the remaining parent conjugate (relative to the T=0 sample) against time. From this plot, the half-life (t½) of the conjugate in the aqueous buffer can be determined.
Protocol 3: Assessment of Plasma Stability
This protocol evaluates the stability of the conjugate in the presence of plasma enzymes, providing an early indication of its in vivo metabolic stability.
Materials:
-
cIAP1 Ligand-Linker Conjugate stock solution in DMSO
-
Control compound with known stability (e.g., Verapamil for high stability, Propantheline for low stability)
-
Pooled plasma from the species of interest (e.g., human, mouse, rat), thawed on ice
-
Incubator or water bath set to 37°C
-
Cold acetonitrile (ACN) containing an internal standard (IS)
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Plasma: Pre-warm the required volume of plasma at 37°C for 5-10 minutes.
-
Initiate Reaction: Add a small volume of the conjugate stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.5%. Mix gently but thoroughly.
-
Time Zero (T=0) Sample: Immediately after adding the conjugate, withdraw an aliquot (e.g., 50 µL) and add it to a tube containing cold ACN with IS (e.g., 150 µL) to precipitate proteins and stop the reaction.
-
Incubation and Sampling: Incubate the remaining plasma mixture at 37°C. At subsequent time points (e.g., 15, 30, 60, 120 minutes), withdraw aliquots and quench them in the same manner as the T=0 sample.
-
Protein Precipitation: Vortex all quenched samples vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Monitor the disappearance of the parent conjugate over time by measuring the peak area ratio of the analyte to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining conjugate versus time. The slope of the linear regression line (k) can be used to calculate the half-life (t½ = 0.693 / k).
Conclusion
The this compound series represents a powerful toolset for inducing the targeted degradation of specific proteins. However, their utility is intrinsically linked to their physicochemical properties. Careful consideration and experimental validation of their solubility and stability are paramount for the design of robust experiments and the reliable interpretation of results. The protocols provided herein offer a framework for researchers to characterize these critical parameters, thereby enabling the effective application of this promising technology in drug discovery and chemical biology.
References
Application of cIAP1 Degraders in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders in oncology research. This document details the underlying biological rationale, experimental protocols, and expected outcomes when studying this promising class of anti-cancer agents.
Introduction to cIAP1 as a Therapeutic Target
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a key regulator of apoptosis and cell survival.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses a RING finger domain that confers E3 ubiquitin ligase activity.[2] This activity is crucial for its role in signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[3]
In many cancers, cIAP1 is overexpressed, contributing to therapeutic resistance and tumor progression by suppressing apoptosis.[2][4] This makes cIAP1 an attractive target for therapeutic intervention. cIAP1 degraders, which include SMAC (Second Mitochondria-derived Activator of Caspases) mimetics and Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of cIAP1, thereby promoting cancer cell death.[2][5]
Mechanism of Action of cIAP1 Degraders
cIAP1 degraders function by promoting the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[2]
-
SMAC Mimetics: These small molecules mimic the endogenous IAP antagonist SMAC/DIABLO.[2] By binding to the BIR domains of cIAP1, they induce a conformational change that activates its E3 ligase activity, leading to its own ubiquitination and degradation.[2][6]
-
cIAP1-based PROTACs (SNIPERs): Proteolysis-targeting chimeras are heterobifunctional molecules that consist of a ligand for cIAP1, a linker, and a ligand for a target protein of interest (POI).[7][8][9] These molecules, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), bring the POI into proximity with cIAP1, leading to the ubiquitination and degradation of the POI.[9] Interestingly, many IAP-based PROTACs also induce the degradation of cIAP1 itself.[5]
The degradation of cIAP1 has two major consequences for cancer cells:
-
Induction of Apoptosis: Removal of cIAP1's inhibitory effect on caspases promotes programmed cell death.[2]
-
Modulation of NF-κB Signaling: cIAP1 degradation can lead to the activation of the alternative NF-κB pathway, which can result in the production of tumor necrosis factor-alpha (TNFα), further sensitizing cancer cells to apoptosis.[2][3]
Signaling Pathways and Experimental Workflows
Caption: cIAP1 Signaling Pathway and Point of Intervention for Degraders.
Caption: A typical experimental workflow for evaluating cIAP1 degraders.
Quantitative Data on cIAP1 Degraders
The efficacy of cIAP1 degraders can be quantified by their half-maximal inhibitory concentration (IC50) in cell viability assays and their half-maximal degradation concentration (DC50) in protein degradation assays.
Table 1: In Vitro Activity of Selected cIAP1 Degraders in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 / DC50 (nM) | Reference |
| Debio 1143/AT-406 | MDA-MB-231 (Breast) | Cell Viability | ~100 | [10] |
| Debio 1143/AT-406 | SK-OV-3 (Ovarian) | Cell Viability | ~200 | [10] |
| LCL161 | H1299 (Lung) | cIAP1 Degradation | Dose-dependent degradation | [6] |
| Birinapant | H1299 (Lung) | cIAP1 Degradation | Dose-dependent degradation | [6] |
| SNIPER-12 | THP-1 (Leukemia) | BTK Degradation | DC50 = 182 ± 57 | [7] |
Note: This table is a summary of representative data and is not exhaustive. Values can vary depending on experimental conditions.
Table 2: In Vivo Efficacy of cIAP1 Degraders in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Debio 1143/AT-406 | MDA-MB-231 | Not specified | Significant reduction in tumor volume | [10] |
Experimental Protocols
Protocol 1: Western Blot for cIAP1 Degradation
Objective: To determine the dose- and time-dependent degradation of cIAP1 in cancer cells following treatment with a cIAP1 degrader.
Materials:
-
Cancer cell line of interest
-
cIAP1 degrader compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the cIAP1 degrader for a fixed time point (e.g., 24 hours) or with a fixed concentration for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize cIAP1 levels to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a cIAP1 degrader on the viability of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
cIAP1 degrader compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the cIAP1 degrader for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis in cancer cells treated with a cIAP1 degrader.
Materials:
-
Cancer cell line of interest
-
cIAP1 degrader compound
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the cIAP1 degrader at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Conclusion
cIAP1 degraders represent a promising therapeutic strategy in oncology. By inducing the degradation of cIAP1, these compounds can effectively promote apoptosis and overcome resistance to conventional therapies. The protocols and information provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of novel cIAP1 degraders in various cancer models. Careful experimental design and quantitative analysis are crucial for advancing our understanding and application of this exciting class of anti-cancer agents.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Designing a Cellular Assay for a Novel cIAP1-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a crucial regulator of cell signaling, functioning as an E3 ubiquitin ligase.[1][2][3][4] It plays a significant role in cell survival by modulating apoptosis and the NF-κB signaling pathway.[1][5][6] Given its frequent overexpression in cancer cells, cIAP1 has become an important therapeutic target.[7]
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[8][9][10][11][12] A cIAP1-based PROTAC operates by simultaneously binding to a protein of interest (POI) and the cIAP1 E3 ligase.[7] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-cIAP1), leading to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[11][13] Interestingly, many cIAP1-recruiting PROTACs also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself, a feature that can be advantageous in cancer therapy.[7][13][14][15]
This document provides a comprehensive suite of cellular assays and detailed protocols to characterize the activity and mechanism of action of novel cIAP1-based PROTACs. The described assays will enable researchers to quantify target protein degradation, assess the functional consequences on cell viability, and confirm the formation of the essential ternary complex in a cellular environment.
Mechanism of Action: cIAP1-Based PROTAC
A cIAP1-based PROTAC acts as a molecular bridge. One end of the molecule engages the target Protein of Interest (POI), while the other end recruits the cIAP1 E3 ligase. This ternary complex formation is the critical first step that brings the POI into close proximity with the ubiquitination machinery, leading to its degradation.
Caption: Mechanism of a cIAP1-based PROTAC.
Recommended Experimental Workflow
A logical and stepwise approach is crucial for the efficient evaluation of a novel PROTAC. The recommended workflow begins with confirming target degradation, followed by assessing the downstream functional impact on cells, and finally, elucidating the specific mechanism of action through target engagement studies.
Caption: Logical workflow for cellular assay design.
Experimental Protocols
Protocol 1: Protein Degradation Assay via Western Blot
This assay is fundamental for quantifying the dose- and time-dependent degradation of the target protein (POI) and cIAP1.
A. Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing the POI and cIAP1.
-
PROTAC Compound: Stock solution in DMSO.
-
Negative Control: A structurally related but inactive compound (e.g., with a mutated cIAP1-binding motif).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary antibody specific for the POI.
-
Primary antibody specific for cIAP1.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
B. Experimental Procedure
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC and negative control in cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).[8][16]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8][16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8][16]
-
Incubate the membrane with primary antibodies (anti-POI, anti-cIAP1, and anti-loading control) overnight at 4°C.[8][16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][16]
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[8]
-
Quantification: Use image analysis software to quantify band intensity. Normalize the POI and cIAP1 band intensities to the loading control.
C. Data Presentation and Analysis Summarize the quantitative data in a table. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration causing 50% degradation) and Dmax (maximal degradation).[8]
| PROTAC-X Conc. (nM) | % POI Remaining (Normalized to Vehicle) | % cIAP1 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 90 |
| 10 | 48 | 55 |
| 100 | 12 | 15 |
| 1000 | 8 | 10 |
| 10000 | 9 | 11 |
Summary Table:
| Parameter | PROTAC-X | Negative Control |
|---|---|---|
| POI DC50 | 9.5 nM | > 10 µM |
| POI Dmax | 92% | < 10% |
| cIAP1 DC50 | 12.0 nM | > 10 µM |
| cIAP1 Dmax | 90% | < 10% |
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This assay measures ATP levels to determine the effect of PROTAC-induced protein degradation on cell viability and proliferation.[17][18]
A. Materials and Reagents
-
Cell Line: As used in the degradation assay.
-
PROTAC Compound and Control: Stock solutions in DMSO.
-
Assay Plates: Opaque-walled 96-well plates suitable for luminescence readings.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Luminometer: Plate reader capable of measuring luminescence.
B. Experimental Procedure
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL). Incubate overnight.[19]
-
Compound Treatment: Add serially diluted PROTAC compound and controls to the wells. Include vehicle-only and no-cell (background) controls.
-
Incubation: Incubate the plate for a period relevant to the observed degradation and expected functional outcome (e.g., 72 hours).
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[17][19]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Measurement: Record luminescence using a plate reader.
C. Data Presentation and Analysis Calculate the percentage of cell viability relative to the vehicle control after subtracting the background luminescence. Plot the viability data against the log of the PROTAC concentration to determine the IC50 (concentration causing 50% inhibition of cell viability).
| PROTAC-X Conc. (nM) | Luminescence (RLU) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 850,000 | 100 |
| 1 | 845,000 | 99.4 |
| 10 | 710,000 | 83.5 |
| 100 | 430,000 | 50.6 |
| 1000 | 150,000 | 17.6 |
| 10000 | 120,000 | 14.1 |
Summary Table:
| Parameter | PROTAC-X | Negative Control |
|---|
| IC50 | 98 nM | > 10 µM |
Protocol 3: Cellular Target Engagement Assay using NanoBRET™
This assay provides direct evidence of ternary complex formation (POI-PROTAC-cIAP1) within living cells.[20][21]
A. Principle This assay utilizes NanoBioluminescence Resonance Energy Transfer (NanoBRET™). The POI is expressed as a fusion with NanoLuc® Luciferase (energy donor). The cIAP1 E3 ligase is expressed as a fusion with HaloTag®, which is labeled with a fluorescent ligand (energy acceptor). When the PROTAC brings the POI and cIAP1 into proximity, energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal.[21][22]
B. Materials and Reagents
-
Host Cell Line: HEK293 cells are commonly used for their high transfection efficiency.
-
Expression Vectors:
-
Vector for POI fused with N-terminal or C-terminal NanoLuc® (e.g., pNLF1-N/C).
-
Vector for cIAP1 fused with N-terminal or C-terminal HaloTag® (e.g., pHTN/C).
-
-
Transfection Reagent.
-
PROTAC Compound and Control.
-
HaloTag® NanoBRET® 618 Ligand.
-
NanoBRET® Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well assay plates.
-
BRET-capable Plate Reader.
C. Experimental Procedure
-
Cell Transfection: Co-transfect host cells with the NanoLuc®-POI and HaloTag®-cIAP1 expression vectors at an optimized ratio. Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
Ligand Labeling: Replace the medium with Opti-MEM® containing the HaloTag® NanoBRET® 618 Ligand. Incubate for the required time to allow labeling of the HaloTag® fusion protein.
-
Compound Treatment: Add serial dilutions of the PROTAC compound or control to the wells.
-
Substrate Addition: Immediately before reading, add the NanoBRET® Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor emission (460nm) and acceptor emission (618nm) simultaneously using a BRET-capable luminometer.
-
Data Calculation: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
D. Data Presentation and Analysis Subtract the background BRET ratio from the vehicle-only wells. Plot the corrected BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
| PROTAC-X Conc. (nM) | Corrected NanoBRET™ Ratio (mBU) |
| 0 (Vehicle) | 10 |
| 1 | 55 |
| 10 | 250 |
| 100 | 480 |
| 1000 | 495 |
| 10000 | 350 (Hook Effect) |
Summary Table:
| Parameter | PROTAC-X | Negative Control |
|---|---|---|
| Ternary Complex EC50 | 15 nM | No Signal |
| Max BRET Signal (mBU) | 495 | N/A |
cIAP1 Signaling Context
cIAP1 is a key node in cellular signaling, particularly in the TNF receptor pathway, where it regulates both NF-κB activation and apoptosis.[1][2][5] By promoting the ubiquitination of RIP1, cIAP1 supports pro-survival signaling.[1] A cIAP1-based PROTAC not only degrades a specific POI but can also deplete the cellular pool of cIAP1, potentially sensitizing cells to apoptosis.
Caption: Role of cIAP1 in signaling and PROTAC intervention.
References
- 1. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 6. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. ch.promega.com [ch.promega.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. selvita.com [selvita.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by cIAP1 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of programmed cell death, or apoptosis.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which it uses to mark specific proteins for degradation, thereby suppressing apoptotic signaling pathways.[1][2] Overexpression of cIAP1 is a common survival mechanism in cancer cells, making it an attractive target for therapeutic intervention.[1]
cIAP1 degraders, often functioning as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, are a class of small molecules designed to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[1][3] This removal of cIAP1 relieves its inhibitory effect on apoptosis, leading to the activation of caspases and subsequent cell death.[1]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[4][5] The Annexin V and Propidium Iodide (PI) assay is a widely used method for detecting the distinct stages of apoptosis.[6][7][8] In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescently labeled Annexin V.[7][9] Propidium iodide is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells.[4][7] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]
These application notes provide a detailed protocol for the analysis of apoptosis induced by cIAP1 degraders using Annexin V/PI staining and flow cytometry.
cIAP1 Signaling Pathway and Mechanism of Degraders
cIAP1 plays a crucial role in cell survival by inhibiting apoptosis. It primarily functions by ubiquitinating and targeting proteins for degradation, which can suppress the activation of caspases, the key executioners of apoptosis.[1][2] The degradation of cIAP1 by specific degraders removes this pro-survival signal, thereby sensitizing cells to apoptotic stimuli.
Figure 1: cIAP1 Signaling and Degrader Mechanism.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol details the steps for treating cells with a cIAP1 degrader and subsequent analysis of apoptosis using Annexin V and Propidium Iodide staining.
Materials
-
cIAP1 Degrader Compound
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow Cytometer
Cell Preparation and Treatment
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: Treat the cells with varying concentrations of the cIAP1 degrader. Include a vehicle-treated control (e.g., DMSO). It is also recommended to include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess the kinetics of apoptosis induction.
Cell Staining
-
Harvesting: For adherent cells, collect the culture medium (which may contain apoptotic cells) and then wash the adherent cells with PBS before detaching them with Trypsin-EDTA.[4] Combine the detached cells with the collected medium. For suspension cells, simply collect the cells.[4]
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[4]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
Flow Cytometry Analysis
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze the samples on a flow cytometer as soon as possible.[9]
-
Controls: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.[4]
Figure 2: Experimental Workflow.
Data Presentation and Interpretation
Flow cytometry data from Annexin V/PI staining is typically displayed as a dot plot, which can be divided into four quadrants to distinguish different cell populations.[10][11]
-
Lower Left (Q3): Viable cells (Annexin V-negative, PI-negative).[12]
-
Lower Right (Q4): Early apoptotic cells (Annexin V-positive, PI-negative).[12]
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[12]
-
Upper Left (Q1): Necrotic cells (Annexin V-negative, PI-positive).[12]
The percentage of cells in each quadrant should be quantified and summarized in a table for clear comparison across different treatment conditions.
Example Data Tables
Table 1: Percentage of Apoptotic and Necrotic Cells after 12-hour Treatment
| Treatment | Concentration (µM) | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2) | Necrotic Cells (%) (Q1) |
| Vehicle (DMSO) | 0.1% | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| cIAP1 Degrader | 0.1 | 85.6 ± 2.1 | 8.3 ± 1.2 | 4.2 ± 0.8 | 1.9 ± 0.4 |
| cIAP1 Degrader | 1 | 60.3 ± 3.5 | 25.4 ± 2.8 | 12.1 ± 1.9 | 2.2 ± 0.6 |
| cIAP1 Degrader | 10 | 25.1 ± 4.2 | 48.7 ± 5.1 | 23.5 ± 3.7 | 2.7 ± 0.9 |
| Staurosporine | 1 | 15.8 ± 2.9 | 55.9 ± 6.3 | 25.6 ± 4.1 | 2.7 ± 0.8 |
Table 2: Time-Course of Apoptosis Induction with 1 µM cIAP1 Degrader
| Time (hours) | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2) | Necrotic Cells (%) (Q1) |
| 0 | 96.1 ± 1.2 | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.9 ± 0.1 |
| 6 | 78.5 ± 2.8 | 15.2 ± 1.9 | 4.8 ± 0.9 | 1.5 ± 0.4 |
| 12 | 60.3 ± 3.5 | 25.4 ± 2.8 | 12.1 ± 1.9 | 2.2 ± 0.6 |
| 24 | 35.7 ± 4.1 | 30.1 ± 3.6 | 30.5 ± 4.2 | 3.7 ± 1.1 |
Conclusion
The protocols and guidelines provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of cIAP1 degraders. By employing flow cytometry with Annexin V and PI staining, researchers can accurately quantify the induction of apoptosis and gain valuable insights into the mechanism of action of these compounds. This information is crucial for the preclinical evaluation and development of novel cancer therapeutics targeting cIAP1.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 3. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. human biology - Flow cytometry data Analysis - Biology Stack Exchange [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 15 in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets in various diseases, including neurodegenerative disorders. This approach utilizes chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3][] cIAP1 (cellular inhibitor of apoptosis protein 1), an E3 ubiquitin ligase, is a key component of this system and can be recruited by SNIPERs to ubiquitinate and degrade specific proteins of interest (POIs).[5][6][7]
cIAP1 Ligand-Linker Conjugate 15 is a versatile chemical tool designed for the synthesis of SNIPERs.[8][9] It incorporates a high-affinity ligand for cIAP1 connected to a flexible linker with a reactive handle, allowing for the straightforward conjugation of a warhead that binds to a specific neuroscience target. This document provides detailed application notes and protocols for the hypothetical use of cIAP1 Ligand-Linker Conjugate 15 in the development of a SNIPER targeting a key protein in neurodegenerative disease, such as the Tau protein.
Note: The following application data and protocols are presented as a representative example of how cIAP1 Ligand-Linker Conjugate 15 could be used. The quantitative data is hypothetical and for illustrative purposes.
Product Information
| Product Name | cIAP1 Ligand-Linker Conjugate 15 Hydrochloride |
| CAS Number | 1225383-36-7[10][11] |
| Molecular Formula | C37H48ClN3O8[10][11] |
| Molecular Weight | 698.25 g/mol [10][11] |
| Description | Incorporates an IAP ligand for the E3 ubiquitin ligase cIAP1 and a PROTAC linker for the development of SNIPERs.[8][9][10] |
| Chemical Name | 2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoate hydrochloride[10] |
Hypothetical Application: Development of a Tau Protein Degrader (SNIPER-Tau)
For this application note, we will consider the development of a SNIPER targeting the Tau protein, which is implicated in Alzheimer's disease and other tauopathies. cIAP1 Ligand-Linker Conjugate 15 can be conjugated to a known Tau-binding molecule to create "SNIPER-Tau".
Quantitative Data Summary (Hypothetical)
The following tables summarize the hypothetical characterization of "SNIPER-Tau".
Table 1: Binding Affinities
| Molecule | Target | Binding Affinity (Kd) |
| cIAP1 Ligand | cIAP1 | 50 nM |
| Tau Warhead | Tau Protein | 200 nM |
| SNIPER-Tau | cIAP1 | 75 nM |
| SNIPER-Tau | Tau Protein | 250 nM |
Table 2: In Vitro Degradation Efficacy (Human Neuroblastoma Cell Line)
| Compound | Target Protein | DC50 (Degradation Concentration 50%) | Dmax (Maximum Degradation) |
| SNIPER-Tau | Tau Protein | 100 nM | >90% |
| SNIPER-Tau | cIAP1 | 500 nM | ~60% |
| Negative Control | Tau Protein | >10 µM | <10% |
Table 3: Cellular Viability
| Cell Line | Compound | CC50 (Cytotoxic Concentration 50%) |
| Human Neuroblastoma | SNIPER-Tau | > 25 µM |
| Primary Rat Neurons | SNIPER-Tau | > 10 µM |
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of a cIAP1-based SNIPER and the general workflow for its development and characterization.
Caption: Mechanism of Action of a cIAP1-based SNIPER.
Caption: Experimental Workflow for SNIPER-Tau Development.
Caption: cIAP1 Signaling in Cell Survival and Apoptosis.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical SNIPER-Tau
This protocol describes a general method for conjugating a Tau-binding warhead (assuming it has a carboxylic acid group) to cIAP1 Ligand-Linker Conjugate 15.
Materials:
-
cIAP1 Ligand-Linker Conjugate 15
-
Tau-binding warhead with a carboxylic acid moiety
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Activation of Tau Warhead:
-
Dissolve the Tau-binding warhead (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the activation is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Conjugation Reaction:
-
To the filtered solution containing the activated Tau warhead, add cIAP1 Ligand-Linker Conjugate 15 (1.0 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM).
-
Further purify the product by preparative HPLC to obtain the final "SNIPER-Tau" with high purity.
-
-
Characterization:
-
Confirm the identity and purity of the final product by HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: In-Cell Western Blot for Tau Degradation
This protocol details the procedure to assess the degradation of endogenous Tau protein in a human neuroblastoma cell line (e.g., SH-SY5Y) treated with "SNIPER-Tau".
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
"SNIPER-Tau" stock solution (e.g., 10 mM in DMSO)
-
Negative control compound (e.g., a version of SNIPER-Tau with an inactive warhead or cIAP1 ligand)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-Tau, anti-cIAP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of "SNIPER-Tau" and the negative control in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
For mechanism of action validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding "SNIPER-Tau".
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Tau, anti-cIAP1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the Tau and cIAP1 band intensities to the loading control (GAPDH).
-
Plot the normalized protein levels against the compound concentration to determine the DC50 and Dmax.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of "SNIPER-Tau" in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
"SNIPER-Tau" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "SNIPER-Tau" in complete medium.
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the CC50 value.
-
Conclusion
cIAP1 Ligand-Linker Conjugate 15 represents a valuable starting point for the development of potent and selective protein degraders for neuroscience research. By conjugating this molecule to a warhead that targets a specific protein implicated in a neurodegenerative disease, researchers can create novel SNIPERs capable of clearing pathogenic proteins. The protocols and application notes provided herein offer a comprehensive, albeit hypothetical, framework for the synthesis, characterization, and in vitro evaluation of such molecules. This powerful technology opens up new avenues for therapeutic intervention in a range of challenging neurological disorders.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cIAP1 Ligand-Linker Conjugates 15 - CAS:1225433-96-4 - KKL Med Inc. [kklmed.com]
- 10. xcessbio.com [xcessbio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for cIAP1-Based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the optimization of linker length for cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a cIAP1-based PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits the cIAP1 E3 ubiquitin ligase.[1] Its primary role is to enable the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and cIAP1.[2] The linker's length, composition, and attachment points dictate the spatial orientation and proximity of the POI and cIAP1, which is critical for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][]
Q2: Why is optimizing the linker length for cIAP1-based PROTACs so important?
A2: Optimizing the linker length is a critical step in the development of effective cIAP1-based PROTACs for several reasons:[][5]
-
Ternary Complex Formation: The linker's length directly impacts the stability and conformation of the POI-PROTAC-cIAP1 ternary complex.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and cIAP1, leading to efficient ubiquitination.[7]
-
Degradation Efficacy: Suboptimal linker lengths can lead to reduced degradation efficiency (lower Dmax) or require higher concentrations of the PROTAC to achieve degradation (higher DC50).[7]
-
Selectivity: In some cases, modifying the linker length can alter the selectivity of the PROTAC for a specific target protein over other related proteins.[3]
-
Physicochemical Properties: The linker's composition influences the overall properties of the PROTAC molecule, such as its solubility and cell permeability, which are crucial for its biological activity.[8][9]
Q3: What are the characteristics of an optimal linker for a cIAP1-based PROTAC?
A3: An optimal linker for a cIAP1-based PROTAC will possess a combination of features that lead to potent and selective protein degradation. These include:
-
Optimal Length and Flexibility: The linker should be long enough to avoid steric hindrance between the POI and cIAP1, yet short enough to ensure a productive orientation for ubiquitin transfer.[3] The flexibility of the linker, often modulated by incorporating elements like polyethylene (B3416737) glycol (PEG) or alkyl chains, can also play a significant role.[8]
-
Favorable Physicochemical Properties: The linker should contribute to the overall drug-like properties of the PROTAC, including adequate solubility and cell permeability.[9]
-
Promotion of Positive Cooperativity: An ideal linker will promote positive cooperativity in the formation of the ternary complex, meaning the binding of the PROTAC to one protein increases its affinity for the other.
Troubleshooting Guide
Q4: My cIAP1-based PROTAC shows low or no degradation of the target protein. What are the potential linker-related issues?
A4: Low degradation efficiency is a common challenge in PROTAC development. Several linker-related factors could be the cause:
-
Suboptimal Linker Length: The linker may be too short, causing steric clashes between cIAP1 and the target protein, thus preventing the formation of a stable ternary complex.[3] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3]
-
Inappropriate Linker Composition or Rigidity: The chemical nature of the linker can affect its conformation and how it positions the two proteins. A linker that is too rigid or too flexible may not allow for the optimal orientation required for ubiquitination.[8]
Troubleshooting Steps:
-
Synthesize a Linker Library: The most effective approach is to empirically test a series of PROTACs with varying linker lengths. Systematically increase or decrease the linker length (e.g., by adding or removing PEG units or alkyl chain carbons) to identify the optimal length.[7]
-
Vary Linker Composition: Explore different types of linkers, such as those with increased rigidity (e.g., incorporating cyclic structures) or altered hydrophilicity, to see how this impacts degradation.[1]
-
Computational Modeling: In silico modeling of the ternary complex can help predict which linker lengths and compositions are most likely to result in a productive orientation.[2][10]
Q5: I am observing a significant "hook effect" with my cIAP1-based PROTAC. How can the linker contribute to this, and how can I mitigate it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[11] This occurs when the PROTAC forms binary complexes (PROTAC-POI or PROTAC-cIAP1) more readily than the productive ternary complex.[11] While primarily concentration-dependent, the linker can influence the severity of the hook effect. A linker that does not optimally stabilize the ternary complex may lead to a more pronounced hook effect.
Troubleshooting Steps:
-
Perform a Full Dose-Response Analysis: It is crucial to test your PROTAC over a wide range of concentrations to determine the optimal concentration window for degradation and to fully characterize the hook effect.[11]
-
Re-evaluate Linker Length and Composition: A linker that better promotes the stability of the ternary complex can sometimes lessen the hook effect. Therefore, screening a library of linkers, as mentioned in the previous point, can be beneficial.
Q6: My cIAP1-based PROTAC has poor cellular permeability. How can I address this by modifying the linker?
A6: Poor cellular permeability is a common issue for PROTACs due to their relatively large size and molecular weight. The linker can significantly impact a PROTAC's ability to cross the cell membrane.
Troubleshooting Steps:
-
Modify Linker Hydrophilicity/Hydrophobicity: The balance between hydrophilicity and hydrophobicity in the linker is critical. While hydrophilic linkers (like PEG) can improve solubility, more hydrophobic linkers may enhance cell permeability.[8] Experiment with different linker compositions to find the right balance.
-
Reduce Molecular Weight: If possible, design PROTACs with shorter, more efficient linkers to keep the overall molecular weight down.
-
Incorporate Permeability-Enhancing Moieties: In some cases, specific chemical groups can be incorporated into the linker to improve cell uptake.
Data Presentation
Table 1: Representative Data on the Impact of Linker Length on cIAP1-Based PROTAC Performance
This table presents hypothetical but illustrative data on how varying the linker length of a cIAP1-based PROTAC targeting a hypothetical protein (Protein X) can affect key performance parameters.
| PROTAC Candidate | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Affinity (Kd, nM) |
| PROTAC-A | PEG | 8 | >1000 | <10 | 500 |
| PROTAC-B | PEG | 12 | 250 | 65 | 150 |
| PROTAC-C | PEG | 16 | 50 | 95 | 25 |
| PROTAC-D | PEG | 20 | 150 | 70 | 80 |
| PROTAC-E | Alkyl | 16 | 80 | 85 | 45 |
This data is for illustrative purposes and highlights the typical trends observed during linker optimization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a cIAP1-based PROTAC.
Caption: The "hook effect" at high PROTAC concentrations.
Caption: A general workflow for linker optimization.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is for assessing the degradation of a target protein after treatment with a cIAP1-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your cIAP1-based PROTACs (and a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a protein ladder.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The percentage of remaining protein can then be calculated relative to the vehicle-treated control. This data is used to determine DC50 and Dmax values.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Cell Permeability of cIAP1 Ligand-Linker Conjugates 15
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of cIAP1 Ligand-Linker Conjugates 15.
Frequently Asked Questions (FAQs)
Q1: My cIAP1 Ligand-Linker Conjugate 15 shows high potency in biochemical assays but low activity in cell-based assays. What could be the issue?
A1: A common reason for this discrepancy is poor cell permeability. PROTACs like cIAP1 Ligand-Linker Conjugate 15 are large molecules that often exhibit low passive diffusion across the cell membrane. To confirm if permeability is the issue, we recommend performing a cell permeability assay such as the Caco-2 or PAMPA assay.
Q2: What are the key physicochemical properties of cIAP1 Ligand-Linker Conjugate 15 that may limit its cell permeability?
A2: Several factors can contribute to low permeability:
-
High Molecular Weight (MW): PROTACs typically have a high MW, which can hinder their ability to cross the cell membrane.
-
Polar Surface Area (PSA): A large PSA can reduce a molecule's ability to partition into the lipid bilayer of the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors increases polarity, which can negatively impact permeability.
-
Rotatable Bonds: A high number of rotatable bonds can lead to a flexible molecule, which may be entropically penalized upon entering the ordered cell membrane environment.
Q3: How can I improve the cell permeability of my cIAP1 Ligand-Linker Conjugate 15?
A3: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker plays a crucial role. Experiment with different linker lengths, compositions (e.g., PEG vs. alkyl), and rigidities. Shorter, more rigid linkers can sometimes improve permeability by reducing the molecule's flexibility and PSA.
-
Prodrug Approach: Masking polar functional groups with cleavable moieties can increase lipophilicity and enhance membrane diffusion. These moieties are then cleaved intracellularly to release the active conjugate.
-
"Chameleon Effect": Design the conjugate to adopt a folded conformation in the lipophilic environment of the cell membrane, effectively shielding its polar surface area. This can be achieved through strategic placement of groups that can form intramolecular hydrogen bonds.
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching a CPP can facilitate translocation across the cell membrane.
Q4: I am observing low recovery of my cIAP1 Ligand-Linker Conjugate 15 in the Caco-2 assay. What could be the cause and how can I troubleshoot this?
A4: Low recovery in Caco-2 assays can be due to non-specific binding to the plate or cells, or poor solubility in the assay buffer. To address this, you can try:
-
Adding Bovine Serum Albumin (BSA): Including a low concentration of BSA (e.g., 0.25-1%) in the basolateral compartment can help reduce non-specific binding.
-
Modifying the Assay Buffer: Ensure the conjugate is fully dissolved in the assay buffer. A small percentage of a co-solvent may be necessary, but should be used with caution as it can affect monolayer integrity.
-
Checking Monolayer Integrity: Always verify the integrity of your Caco-2 monolayer using a marker like Lucifer Yellow.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low cellular activity despite high biochemical potency. | Poor cell permeability. | 1. Perform a Caco-2 or PAMPA assay to quantify permeability.2. Synthesize analogs with different linkers (e.g., shorter, more rigid, or with different chemical properties).3. Consider a prodrug strategy to mask polar groups. |
| High variability in permeability assay results. | 1. Inconsistent Caco-2 cell monolayer integrity.2. Compound precipitation in assay buffer.3. Inaccurate quantification. | 1. Monitor transepithelial electrical resistance (TEER) to ensure monolayer confluence.2. Check the solubility of the conjugate in the assay buffer at the tested concentration.3. Validate the analytical method (e.g., LC-MS/MS) for accuracy and precision. |
| High efflux ratio in Caco-2 assay. | The conjugate is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to confirm transporter involvement.2. Modify the conjugate structure to reduce recognition by efflux transporters. |
Data Presentation
The following tables present hypothetical quantitative data for cIAP1 Ligand-Linker Conjugate 15 and its analogs to illustrate the impact of linker modifications on cell permeability. Note: This data is for illustrative purposes only.
Table 1: Physicochemical Properties of Hypothetical cIAP1 Ligand-Linker Conjugates
| Compound | Linker Type | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) |
| cIAP1-L-C 15 | PEG4 | 950 | 3.5 | 180 |
| Analog 1 | Alkyl C8 | 900 | 5.0 | 150 |
| Analog 2 | Rigid Piperazine | 920 | 4.2 | 160 |
| Analog 3 | PEG2 | 862 | 3.0 | 165 |
Table 2: Permeability Data from Caco-2 Assay for Hypothetical cIAP1 Ligand-Linker Conjugates
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Recovery (%) |
| cIAP1-L-C 15 | 0.5 | 2.5 | 5.0 | 85 |
| Analog 1 | 1.2 | 2.4 | 2.0 | 90 |
| Analog 2 | 1.5 | 1.8 | 1.2 | 92 |
| Analog 3 | 0.8 | 3.2 | 4.0 | 88 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well donor and acceptor plates
-
Phosphatidylcholine in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
cIAP1 Ligand-Linker Conjugate 15 stock solution in DMSO
-
Plate shaker
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Coat the filter of the acceptor plate with the phosphatidylcholine solution and allow the solvent to evaporate. Add PBS to the wells.
-
Prepare Donor Plate: Dilute the stock solution of cIAP1 Ligand-Linker Conjugate 15 in PBS to the final desired concentration (ensure final DMSO concentration is <1%). Add this solution to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking for 4-18 hours.
-
Quantification: Determine the concentration of the conjugate in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
This cell-based assay assesses both passive diffusion and active transport across a monolayer of human intestinal cells.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow
-
cIAP1 Ligand-Linker Conjugate 15 stock solution in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Perform a Lucifer Yellow permeability test to ensure tight junction integrity.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the conjugate solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add the conjugate solution in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Take samples from the apical chamber at various time points.
-
-
Quantification: Determine the concentration of the conjugate in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Visualizations
cIAP1 Signaling Pathway in NF-κB Regulation
Caption: Non-canonical NF-κB signaling pathway regulated by cIAP1.
Experimental Workflow for Assessing Permeability
Caption: Troubleshooting workflow for low cellular activity.
Logical Relationship for Permeability Optimization
Caption: Strategies to improve cell permeability.
how to reduce off-target effects of cIAP1 degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degraders.
Frequently Asked Questions (FAQs)
Q1: My cIAP1 degrader is causing significant cytotoxicity. How can I determine if this is an off-target effect?
A1: High cytotoxicity can stem from on-target toxicity (the intended degradation is lethal to the cells), off-target effects, or non-specific compound toxicity. A systematic approach is crucial to pinpoint the cause.
Initial Troubleshooting Steps:
-
Establish a Dose-Response Curve: Determine the concentration at which toxicity is observed and compare it to the concentration required for on-target degradation (DC50). A large window between efficacy and toxicity suggests a more specific compound.
-
Use Control Compounds:
-
Inactive Epimer/Stereoisomer: Synthesize a version of your degrader with an inactive stereoisomer of the target-binding ligand. This control should not degrade the target but will help identify toxicity associated with the cIAP1 binder or the molecule's general properties.
-
Target-Binding Ligand Alone: Treat cells with the warhead molecule that binds your protein of interest (POI) but is not linked to the cIAP1 binder. This helps to distinguish toxicity from simple inhibition of the target versus its degradation.
-
cIAP1 Binder Alone: Using the cIAP1-recruiting ligand by itself can reveal toxicity related to engaging cIAP1.
-
-
Rescue Experiment: If possible, overexpress a modified version of your target protein that doesn't bind your degrader. If this rescues the cells from cytotoxicity, it suggests the effect is on-target.
-
Time-Course Analysis: Monitor cell viability and protein degradation over time. Rapid onset of toxicity before significant target degradation may indicate off-target effects.
Below is a workflow to begin troubleshooting cytotoxicity.
Caption: Initial workflow for troubleshooting cIAP1 degrader cytotoxicity.
Q2: I'm observing the degradation of unintended proteins. What are the common off-target liabilities of cIAP1-based degraders?
A2: Off-target degradation can be caused by several factors related to the bifunctional nature of these molecules.
-
Lack of Selectivity in the cIAP1 Binder: Most cIAP1 binders are derived from SMAC mimetics, which mimic the endogenous IAP antagonist SMAC.[1] These can have varying affinities for other IAP family members, particularly cIAP2 and XIAP. Recruiting these other E3 ligases can lead to a different ubiquitination profile and off-target degradation. It is crucial to select or design a cIAP1 binder with high selectivity.[2]
-
Off-Target Binding of the "Warhead": The ligand targeting your protein of interest may also bind other proteins with similar structural motifs, leading to their degradation.
-
Formation of "Neo-substrates": The ternary complex (Target-Degrader-cIAP1) can create a new interaction surface that recruits and ubiquitinates proteins that would not normally interact with cIAP1. This can be difficult to predict and often requires empirical testing to identify.[3]
-
cIAP1 Auto-degradation: SMAC mimetics are known to induce the auto-ubiquitination and subsequent degradation of cIAP1.[4] This can have significant downstream consequences, such as activating the NF-κB pathway, which may be misinterpreted as a direct off-target effect of degrading an unknown protein.
Table 1: Selectivity of Common cIAP1 Ligands Against Other IAP Proteins
| Ligand Type | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Selectivity (cIAP1 vs. XIAP) | Reference |
| SM-1295 (Compound 5) | <10 | <10 | >9000 | >900-fold | [2] |
| LCL161 | 15 | 35 | 1000 | ~67-fold | [5] |
| Birinapant | <1 | 5.4 | 41 | ~41-fold | [5] |
| Bestatin Methyl Ester | - | - | - | - | [6] |
Note: Ki values can vary based on the assay conditions. Data is compiled for relative comparison.
References
- 1. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cIAP1 Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand-linker conjugates, a key component in technologies like PROTACs (Proteolysis Targeting Chimeras) and SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
Frequently Asked Questions (FAQs)
Q1: What are cIAP1 ligand-linker conjugates and what is their primary application?
A1: cIAP1 ligand-linker conjugates are bifunctional molecules designed to hijack the cellular ubiquitin-proteasome system. They consist of a ligand that specifically binds to cIAP1, an E3 ubiquitin ligase, connected via a chemical linker to another ligand that binds to a target protein of interest (POI). Their primary application is in targeted protein degradation, where they bring the POI into proximity with cIAP1, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This technology is a promising therapeutic strategy for various diseases, including cancer.[1][2][3]
Q2: What are the key steps in the synthesis of a cIAP1 ligand-linker conjugate?
A2: The synthesis of a cIAP1 ligand-linker conjugate typically involves a multi-step process:
-
Synthesis of the cIAP1 ligand: This often involves standard organic chemistry reactions to build the core structure of a known cIAP1 binder, such as a derivative of Bestatin or LCL161.[4][5]
-
Synthesis of the linker: A variety of chemical linkers, commonly polyethylene (B3416737) glycol (PEG) or alkyl chains, are synthesized with appropriate functional groups for conjugation.
-
Conjugation of the linker to the cIAP1 ligand: The cIAP1 ligand is chemically attached to one end of the linker.
-
Conjugation of the target protein ligand to the cIAP1 ligand-linker intermediate: The ligand for the protein of interest is coupled to the other end of the linker.
-
Purification and characterization: The final conjugate is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by methods such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).[1][6][7]
Q3: What are some common cIAP1 ligands used in these conjugates?
A3: Several classes of cIAP1 ligands have been developed and utilized. Early examples include derivatives of Bestatin, an aminopeptidase (B13392206) inhibitor.[4][8] More recently, potent and selective small-molecule IAP antagonists like LCL161 and its analogs are commonly employed due to their high affinity for cIAP1.[5][9][10][11]
Q4: How does the choice of linker impact the final conjugate?
A4: The linker is a critical component that significantly influences the properties and activity of the conjugate. Its length, composition, and attachment points can affect:
-
Ternary complex formation: The linker must be of an optimal length and flexibility to allow the formation of a stable and productive ternary complex between cIAP1, the conjugate, and the target protein.[4][5][12][13][14]
-
Physicochemical properties: The linker can impact the solubility, cell permeability, and metabolic stability of the conjugate.[5][15][16]
-
Selectivity: In some cases, modifying the linker can impart selectivity for the degradation of one target protein over another.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis
| Potential Cause | Troubleshooting Strategy |
| Incomplete reaction at the coupling stage (e.g., amide bond formation). | Optimize coupling reagents (e.g., use HATU, HOBt, or COMU instead of DCC/NHS). Increase the molar excess of the coupling reagents and the component being added. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time. |
| Degradation of starting materials or product. | Ensure anhydrous reaction conditions if reagents are moisture-sensitive. Use a lower reaction temperature. For light-sensitive compounds, perform the reaction in the dark. |
| Steric hindrance at the conjugation site. | Choose a less sterically hindered attachment point on the ligand or linker if possible. Use a longer, more flexible linker to overcome steric clashes. |
| Side reactions consuming starting materials. | Protect reactive functional groups on the ligands that are not involved in the conjugation. Purify intermediates at each step to remove byproducts that may interfere with subsequent reactions. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Strategy |
| Co-elution of the product with unreacted starting materials or byproducts in RP-HPLC. | Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.[6][15] Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of trifluoroacetic acid).[15] |
| Product aggregation. | Add solubilizing excipients like arginine to the purification buffers.[17] Perform purification at a lower temperature. For highly hydrophobic conjugates, consider using a different purification technique like hydrophobic interaction chromatography (HIC). |
| Presence of multiple PEGylated species (for PEG linkers). | Size exclusion chromatography (SEC) can be used as an initial step to separate species based on their hydrodynamic radius.[17] Optimize the PEGylation reaction to favor the desired product. |
| Product instability during purification. | Use buffered mobile phases to maintain a stable pH. Minimize the time the product spends in the purification system. Lyophilize the purified fractions immediately. |
Problem 3: Product Characterization Issues
| Potential Cause | Troubleshooting Strategy |
| Complex or uninterpretable NMR spectra. | Due to the large size and flexibility of the conjugates, NMR peaks can be broad. Running the NMR at a higher temperature may sharpen the peaks. 2D NMR techniques (e.g., COSY, HSQC) can help in assigning protons and carbons. |
| Difficulty in obtaining a clear molecular ion peak in mass spectrometry. | Optimize the ionization source and parameters. Electrospray ionization (ESI) is commonly used for these types of molecules. Ensure the sample is free of salts from the purification buffers, as they can suppress ionization. |
| Discrepancy between expected and observed mass. | This could indicate incomplete reaction, side reactions (e.g., hydrolysis of esters), or the presence of adducts (e.g., sodium or potassium). Re-examine the reaction and purification steps. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition and identifying unexpected modifications. |
Data Presentation
Table 1: Representative Yields for cIAP1 PROTAC Synthesis Steps
| Reaction Step | cIAP1 Ligand | Linker Type | Target Ligand | Reported Yield (%) | Reference |
| Amide coupling | LCL161 derivative | PEG | BCL-XL ligand | ~50-70% | [5] |
| Click reaction | Bestatin derivative | Alkyl-triazole | Retinoic acid | ~30-40% | [4] |
| Solid-phase synthesis | Pomalidomide (CRBN) | Alkyl | JQ1 (BRD4) | >95% purity | [7] |
| Amide coupling | IAP antagonist 1 | Alkane | BCL-XL ligand | ~60-80% | [5] |
Table 2: Purity of cIAP1 Conjugates After RP-HPLC Purification
| Conjugate Type | cIAP1 Ligand | Linker Type | Achieved Purity (%) | Reference |
| SNIPER | Bestatin derivative | PEG | >95% | [4] |
| PROTAC | LCL161 derivative | PEG | >98% | [5] |
| PROTAC (Solid-phase) | Pomalidomide (CRBN) | Alkyl | >97% | [7] |
Experimental Protocols
Protocol 1: General Synthesis of a cIAP1 PROTAC via Amide Coupling
-
Synthesis of Linker-Target Ligand Intermediate:
-
Dissolve the target protein ligand with a free carboxylic acid group (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the linker containing a free amine group (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Coupling of cIAP1 Ligand:
-
Dissolve the Linker-Target Ligand Intermediate with a free carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add the cIAP1 ligand with a free amine group (e.g., an LCL161 derivative) (1.1 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in step 1.
-
-
Final Purification:
-
Dissolve the crude final product in a minimal amount of DMSO or methanol.
-
Purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the fractions containing the pure product.
-
-
Characterization:
-
Confirm the structure and identity of the final conjugate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity by analytical RP-HPLC.
-
Mandatory Visualization
Caption: cIAP1-mediated protein degradation pathway induced by a PROTAC.
Caption: Experimental workflow for the synthesis of cIAP1 ligand-linker conjugates.
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrr.com [ijcrr.com]
- 7. researchgate.net [researchgate.net]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
enhancing ternary complex stability for cIAP1 PROTACs
Welcome to the Technical Support Center for cIAP1 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing ternary complex stability and to troubleshoot common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of cIAP1 PROTACs, and why is its stability crucial?
A: A ternary complex is the structure formed when a PROTAC molecule simultaneously binds to both the target Protein of Interest (POI) and the cIAP1 E3 ubiquitin ligase.[1][] The PROTAC acts as a bridge, bringing the target and the ligase into close proximity.[] The stability of this complex is critical because it directly influences the efficiency of the subsequent ubiquitination of the target protein, which flags it for degradation by the proteasome.[][3] More stable and long-lived ternary complexes generally lead to more effective and potent protein degradation.[]
Q2: What is the "hook effect" in PROTAC experiments, and how can it be mitigated?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes (PROTAC-Target or PROTAC-cIAP1) rather than the productive ternary complex required for degradation.[4][5] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped degradation curve.[4]
Q3: How do the linker's length and composition affect ternary complex stability?
A: The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Its length, rigidity, and chemical composition influence the geometry and orientation of the two proteins within the ternary complex.[5][6] An optimized linker facilitates favorable protein-protein interactions between the target and cIAP1, which can enhance the stability of the ternary complex and improve degradation efficiency.[5][7] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, destabilizing the complex.[6]
Q4: What is "cooperativity" in ternary complex formation, and how is it measured?
A: Cooperativity (α) describes how the binding of one protein to the PROTAC influences the binding of the second protein.[6]
-
Positive cooperativity (α > 1): The formation of the ternary complex is more favorable than the individual binary binding events. This is often due to favorable protein-protein interactions at the interface.[6][7]
-
Negative cooperativity (α < 1): The formation of the ternary complex is less favorable, potentially due to steric hindrance or repulsive interactions.[6][7]
Cooperativity can be measured using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) by comparing the binding affinities of the binary complexes to the ternary complex.[6]
Q5: My cIAP1 PROTAC shows weak binary binding affinity to the target protein. Can it still be an effective degrader?
A: Yes. Unlike traditional inhibitors that rely on high-affinity binding for occupancy-driven pharmacology, PROTACs operate in an event-driven, catalytic manner.[5][8] The overall efficacy of a PROTAC is more dependent on the formation and stability of a productive ternary complex than on high binary binding affinity alone.[7][8] Some studies have shown that PROTACs with lower-affinity binders can be potent degraders if they effectively promote a stable ternary complex.[5][8]
Visualizing the cIAP1 PROTAC Mechanism
The diagram below illustrates the catalytic cycle of a cIAP1 PROTAC, from ternary complex formation to target protein degradation.
Troubleshooting Guide
This guide addresses common issues encountered when developing cIAP1 PROTACs.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Target Degradation | 1. Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target and cIAP1 together. | - Optimize Linker: Systematically vary the linker length, attachment points, and chemical composition to improve ternary complex geometry.[5][9]- Confirm Binary Binding: Use biophysical assays like SPR or ITC to ensure the PROTAC binds to both the target protein and cIAP1 independently.[6]- Screen E3 Ligase Ligands: Test different cIAP1-binding moieties.[9] |
| 2. Poor Cell Permeability: The PROTAC molecule is too large or has unfavorable physicochemical properties to cross the cell membrane. | - Modify Physicochemical Properties: Adjust the linker or warheads to improve solubility and permeability.[9]- Perform Permeability Assays: Use assays like PAMPA to evaluate cell permeability.[5][10] | |
| 3. Low cIAP1 Expression: The cell line used may not express sufficient levels of cIAP1 for efficient degradation. | - Verify E3 Ligase Expression: Use Western Blot or qPCR to confirm cIAP1 protein levels in your cell model.[9]- Select Appropriate Cell Line: Choose a cell line known to have high endogenous cIAP1 expression.[3] | |
| 4. PROTAC Instability: The compound may be degrading in the cell culture medium or inside the cell. | - Assess Compound Stability: Measure the stability of the PROTAC in your experimental medium over time using techniques like LC-MS.[4] | |
| Inconsistent Degradation Results | 1. Variable Cell Culture Conditions: Differences in cell health, passage number, or confluency can impact results. | - Standardize Cell Culture: Use cells within a consistent and narrow passage number range and maintain uniform seeding densities and confluency at the time of treatment.[4] |
| Off-Target Effects | 1. Non-Selective Warhead or Linker: The PROTAC may be degrading proteins other than the intended target. | - Improve Warhead Selectivity: Use a more selective binder for your protein of interest.[4]- Modify the Linker: The linker can influence which proteins are presented for ubiquitination; altering it can enhance selectivity.[4][11] |
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing why a cIAP1 PROTAC may be ineffective.
Quantitative Data Summary
The stability of the ternary complex and the binding affinities of its components are key quantitative parameters. Below are representative values for IAP ligands and a BTK-cIAP1 PROTAC system.
Table 1: Binding Affinities of Representative IAP Ligands
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (cIAP1 vs. XIAP) |
| Compound 2 (non-selective) | cIAP1 | 1.1 | ~80x |
| cIAP2 | 3.0 | - | |
| XIAP | 87 | - | |
| Compound 5 (cIAP1/2-selective) | cIAP1 | 3.2 | ~962x |
| cIAP2 | 9.5 | - | |
| XIAP | 3080 | - | |
| Compound 7 (cIAP1/2-selective) | cIAP1 | 14 | ~933x |
| cIAP2 | 40 | - | |
| XIAP | 13000 | - | |
| Data adapted from studies on small-molecule Smac mimetics.[12] |
Table 2: Degradation and Biophysical Data for a BTK-cIAP1 PROTAC System
| PROTAC | Target Degradation (DC50, nM) | Ternary Complex Binding (KD, nM) |
| SNIPER-12 | 182 ± 57 | Not Reported |
| Data is for a representative Bruton's Tyrosine Kinase (BTK) degrader recruiting cIAP1 in THP-1 cells.[13] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
Methodology:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assay (Time-Resolved FRET)
This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-cIAP1 ternary complex in vitro.[9]
Methodology:
-
Reagents: Obtain purified, tagged versions of your target protein (e.g., His-tag) and the cIAP1 E3 ligase (e.g., GST-tag).
-
Antibody/Reagent Labeling: Use fluorescently labeled antibodies or reagents that specifically recognize the tags on the proteins (e.g., anti-His-Europium (donor) and anti-GST-Allophycocyanin (acceptor)).
-
Assay Setup: In a microplate, combine the purified target protein, cIAP1, and labeled antibodies with varying concentrations of your PROTAC.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve can be used to determine the potency of ternary complex formation.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex interactions in real-time.[][6][14]
Methodology:
-
Chip Preparation: Immobilize a high concentration of one protein (e.g., cIAP1) onto a sensor chip surface.
-
Binary Affinity Measurement (PROTAC to cIAP1): Flow serial dilutions of the PROTAC over the cIAP1-functionalized surface and measure the binding response.
-
Binary Affinity Measurement (PROTAC to Target): Immobilize the target protein and flow the PROTAC over the surface.
-
Ternary Complex Affinity Measurement:
-
Flow a pre-incubated mixture of the PROTAC and the target protein (the "analyte") over the immobilized cIAP1 surface.[6]
-
The concentration of the target protein should be kept constant and in excess of the PROTAC's KD for the target.
-
Alternatively, immobilize the target protein and flow a pre-incubated mixture of the PROTAC and cIAP1.
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). Comparing the binary and ternary KD values allows for the calculation of cooperativity.
Validation Workflow
The following workflow outlines the key experimental stages for validating a novel cIAP1 PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 3. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the PROTAC Hook Effect with cIAP1 Ligand-Linker 15
Welcome to the technical support center for researchers utilizing PROTACs incorporating the cIAP1 Ligand-Linker 15. This resource is designed to help you understand, troubleshoot, and ultimately avoid the "hook effect," a common phenomenon that can complicate the interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2][3] This results in a characteristic bell-shaped dose-response curve, where optimal degradation occurs at an intermediate concentration, and efficacy diminishes as the PROTAC concentration is further increased.[2][4]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[1][2][5] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase (in this case, cIAP1).[1][5] When the PROTAC concentration is excessively high, it can independently bind to either the target protein or the cIAP1 E3 ligase, forming binary complexes (Target-PROTAC or cIAP1-PROTAC).[1][5] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][5]
Q3: How can the hook effect impact my experimental results with cIAP1 Ligand-Linker 15?
A3: The primary consequence of the hook effect is the potential for misinterpreting your data.[1] You might incorrectly conclude that your PROTAC is less potent or even inactive at higher concentrations. This can lead to inaccurate determination of key parameters like the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with cIAP1 Ligand-Linker 15, with a focus on the hook effect.
| Problem | Potential Cause | Suggested Solution |
| Bell-shaped dose-response curve observed | You are likely observing the hook effect. | 1. Confirm and Characterize: Repeat the experiment with a wider and more granular concentration range of the PROTAC, especially at higher concentrations, to clearly define the bell-shaped curve. 2. Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1] 3. Assess Ternary Complex Formation: Use biophysical assays like TR-FRET or Co-Immunoprecipitation to measure the formation of the ternary complex at various PROTAC concentrations.[1][3] |
| Weak or no degradation at expected active concentrations | The tested concentrations might be in the hook effect region. | 1. Test a Broader and Lower Concentration Range: Expand your concentration range to include significantly lower concentrations (e.g., picomolar to nanomolar range). The optimal degradation concentration may be lower than anticipated.[6] 2. Verify Ternary Complex Formation: Directly measure ternary complex formation to identify the optimal concentration range for this critical step.[6] |
| High variability in degradation at high concentrations | Inconsistent formation of binary vs. ternary complexes. | 1. Standardize Cell Conditions: Ensure consistent cell density, passage number, and health, as these can affect the ubiquitin-proteasome system's efficiency.[3] 2. Check Compound Stability: Assess the stability of your cIAP1 Ligand-Linker 15 PROTAC in the cell culture medium over the experiment's time course.[3][7] |
| No degradation observed at any concentration | 1. The PROTAC may be inactive. 2. Insufficient expression of cIAP1 or the target protein in the cell line. 3. Poor cell permeability of the PROTAC. | 1. Verify Target Engagement: Confirm that the PROTAC can bind to both the target protein and cIAP1.[1] 2. Check Protein Expression: Use Western blot or qPCR to confirm the expression levels of both the target protein and cIAP1 in your chosen cell line.[1][2] 3. Assess Permeability: If possible, evaluate the cell permeability of your PROTAC using assays like the parallel artificial membrane permeability assay (PAMPA).[2] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Assess the Hook Effect
This protocol outlines the steps for a typical dose-response experiment to determine the degradation profile of a target protein.
Methodology:
-
Cell Seeding:
-
Culture your cells of interest to approximately 80% confluency.
-
Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubate overnight to allow for cell adherence.[2]
-
-
PROTAC Treatment:
-
Prepare a stock solution of your cIAP1 Ligand-Linker 15 PROTAC in DMSO.
-
Perform a serial dilution of the PROTAC stock solution to create a wide range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration and observe any potential hook effect.[1]
-
Include a vehicle-only control (e.g., DMSO).[1]
-
Replace the cell culture medium with the medium containing the different PROTAC concentrations.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[7]
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[7]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for verifying the formation of the Target-PROTAC-cIAP1 ternary complex.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the cIAP1 Ligand-Linker 15 PROTAC at various concentrations (including the optimal degradation concentration and a higher concentration within the hook effect range) and a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.[1]
-
Analyze the eluate by Western blotting using antibodies against the target protein and cIAP1.[1]
-
An increased signal for cIAP1 in the target protein immunoprecipitate (or vice-versa) in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Treatment Time for cIAP1-Mediated Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing treatment time for cIAP1-mediated protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical time course for cIAP1 degradation after treatment with a Smac mimetic or a cIAP1-recruiting PROTAC?
A1: The degradation of cIAP1 is a rapid process. Following treatment with Smac mimetics, cIAP1 degradation can be observed within minutes to a few hours.[1] For instance, some studies report efficient degradation of cIAP1 within one hour of treatment.[2] However, the optimal time point can vary depending on the specific compound, its concentration, the cell line being used, and the experimental conditions. It is recommended to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, and 24 hours) to determine the optimal degradation window for your specific system.
Q2: I am not observing cIAP1 degradation after treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of cIAP1 degradation:
-
Compound Inactivity: Ensure the Smac mimetic or PROTAC is active and used at an effective concentration. Titrate the compound concentration to determine the optimal dose for degradation.
-
Cell Line Resistance: Some cell lines may exhibit resistance to cIAP1 degradation. This could be due to low expression of required pathway components or the presence of resistance mechanisms.
-
Presence of cIAP2: In some cellular contexts, depletion of cIAP1 can lead to a compensatory upregulation of cIAP2 expression, which may mask the effects of cIAP1 degradation.[1][3] Consider monitoring both cIAP1 and cIAP2 levels.
-
Experimental Procedure: Verify the integrity of your experimental workflow, from cell culture conditions to the final detection method. Ensure proper antibody performance for Western blotting.
Q3: How does the degradation of cIAP1 affect cIAP2 levels?
A3: The degradation of cIAP1 can have a complex effect on cIAP2. Smac mimetic-induced degradation of cIAP1 can lead to the activation of the non-canonical NF-κB pathway, which in turn can induce the gene expression of cIAP2.[1][3] This can result in an increase in cIAP2 protein levels, sometimes observed after an initial degradation.[2] It is important to note that the degradation of cIAP2 is often dependent on the presence of cIAP1.[1][3]
Q4: What is the role of TRAF2 in Smac mimetic-induced cIAP1 degradation?
A4: TRAF2 is a critical factor for Smac mimetic-induced degradation of cIAP1.[1] Smac mimetics promote the interaction between cIAP1 and TRAF2, leading to the ubiquitination and subsequent proteasomal degradation of cIAP1.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent cIAP1 degradation between experiments. | Variability in cell confluence, passage number, or treatment conditions. | Standardize cell culture conditions, including seeding density and passage number. Ensure accurate and consistent timing and concentration of compound treatment. |
| High background in Western blot for cIAP1. | Non-specific antibody binding or issues with blocking. | Optimize your Western blot protocol. Use a high-quality, validated primary antibody for cIAP1. Ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST) and thorough washing steps. |
| cIAP1 levels recover after initial degradation. | Compensatory upregulation of cIAP1 transcription or translation. | Perform a longer time-course experiment (e.g., up to 48 or 72 hours) to monitor cIAP1 levels. Consider using a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to assess protein stability. |
| Observed cell death is not correlating with cIAP1 degradation. | Cell death may be induced by off-target effects of the compound or through cIAP1-independent pathways. | Use a negative control compound that does not induce cIAP1 degradation. Perform cell viability assays in parallel with your degradation experiments. Consider using siRNA to specifically knockdown cIAP1 and observe the effect on cell viability. |
| Difficulty in detecting ubiquitinated cIAP1. | Low abundance of ubiquitinated protein or inefficient immunoprecipitation. | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before cell lysis to allow for the accumulation of ubiquitinated proteins. Optimize your immunoprecipitation protocol, ensuring sufficient antibody concentration and incubation time. |
Quantitative Data Summary
Table 1: Examples of Smac Mimetic Concentrations and Treatment Times for cIAP1 Degradation
| Compound | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| LBW242 | HT1080 | 1 µM | 1 hour | Efficient degradation of cIAP1 | [2] |
| LCL161 | H1299, MCF7 | Indicated concentrations | 4 hours | Dose-dependent degradation of cIAP1 | [4] |
| Birinapant | H1299, MCF7 | Indicated concentrations | 4 hours | Dose-dependent degradation of cIAP1 | |
| Compound 5 | MDA-MB-231, SK-OV-3 | >30 nM | 24 hours | cIAP1 degradation | [5] |
| Compound 7 | MDA-MB-231, SK-OV-3 | >100 nM | 24 hours | cIAP1 degradation | [5] |
| SMAC mimetic | Macrophages | 50 nM - 5 µM | 4 hours | Concentration-dependent degradation of cIAPs | [6] |
Table 2: Examples of PROTAC Concentrations for Target Degradation
| PROTAC | Target | Cell Line | DC50 | Reference |
| PROTAC 7 | HDAC1, HDAC3 | HCT116 | 0.91 µM, 0.64 µM | [7] |
| PROTAC 9 | HDAC1, HDAC3 | HCT116 | 0.55 µM, 0.53 µM | [7] |
| PROTAC 27 | Brd4, Brd2, Brd3 | HEK293 | 57 nM, 166 nM, 158 nM | [8] |
| PROTAC 28 | Brd4, Brd2, Brd3 | HEK293 | 31 nM, 68 nM, 273 nM | [8] |
Experimental Protocols
Protocol 1: Time-Course Analysis of cIAP1 Degradation by Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired concentration of the Smac mimetic or cIAP1-recruiting PROTAC. Include a vehicle-treated control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) after treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Immunoprecipitation of Ubiquitinated cIAP1
-
Cell Treatment: Treat cells with the cIAP1-degrading compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions. Boil the lysates for 10 minutes.
-
Dilution and Immunoprecipitation:
-
Dilute the lysates 10-fold with a non-denaturing lysis buffer to reduce the SDS concentration.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-cIAP1 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washes: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated cIAP1.
-
Visualizations
Caption: cIAP1 degradation pathway induced by Smac mimetics or PROTACs.
Caption: Experimental workflow for optimizing cIAP1 degradation time.
References
- 1. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
dealing with insolubility of cIAP1 Ligand-Linker Conjugates 15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with cIAP1 Ligand-Linker Conjugates 15.
Frequently Asked Questions (FAQs)
Q1: What is cIAP1 Ligand-Linker Conjugate 15 and why is its solubility a concern?
A1: cIAP1 Ligand-Linker Conjugate 15 is a Proteolysis Targeting Chimera (PROTAC).[1][2] PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4] Specifically, this conjugate incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), which is an E3 ubiquitin ligase.[1][2] Like many PROTACs, cIAP1 Ligand-Linker Conjugate 15 is a relatively large and lipophilic molecule, which can lead to poor aqueous solubility.[4] Inadequate solubility can result in compound precipitation in aqueous buffers and cell culture media, leading to inconsistent and unreliable experimental results.[5]
Q2: What are the initial signs of insolubility with cIAP1 Ligand-Linker Conjugate 15 in my experiments?
A2: The primary indicators of insolubility include:
-
Visible Precipitation: You may observe a solid precipitate, cloudiness, or film in your stock solution, aqueous buffers, or cell culture media after adding the conjugate.
-
Inconsistent Results: Poor solubility can lead to variability in your assay results, making it difficult to obtain reproducible data.
-
Low Potency: If the compound is not fully dissolved, its effective concentration will be lower than intended, potentially leading to a perceived lack of activity.
Q3: In what solvent should I initially dissolve cIAP1 Ligand-Linker Conjugate 15?
A3: It is recommended to prepare a primary stock solution of cIAP1 Ligand-Linker Conjugate 15 in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Q4: My cIAP1 Ligand-Linker Conjugate 15 precipitates when I dilute my DMSO stock in an aqueous buffer. What should I do?
A4: This is a common issue when working with hydrophobic compounds. The key is to perform the dilution in a stepwise manner and consider the use of co-solvents or surfactants. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid mixing. For detailed steps, please refer to the Experimental Protocols section.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This is a common challenge due to the hydrophobic nature of many PROTACs.[4] The following workflow can help address this issue.
Caption: Troubleshooting workflow for addressing precipitation of cIAP1 Ligand-Linker Conjugate 15.
Detailed Steps:
-
Follow a Stepwise Dilution Protocol: Avoid adding a large volume of aqueous buffer directly to your concentrated DMSO stock. Instead, make intermediate dilutions in DMSO before the final dilution into your aqueous buffer. A detailed protocol is provided below.
-
Gentle Warming and Sonication: After dilution, if a precipitate is observed, gentle warming of the solution to 37°C in a water bath can aid in dissolution. Brief sonication can also help to break up and dissolve particles. However, be cautious with heat as it may degrade the compound over time.
-
Incorporate Co-solvents or Surfactants: The use of co-solvents such as polyethylene (B3416737) glycol 300 (PEG300) or surfactants like Tween 80 can significantly improve the solubility of hydrophobic compounds in aqueous solutions.[6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may enhance solubility. However, ensure the final pH is compatible with your experimental system.
Data Presentation
While specific quantitative solubility data for cIAP1 Ligand-Linker Conjugate 15 is not publicly available, the table below provides a general guide for solvent and formulation component selection based on common practices for PROTACs and other hydrophobic small molecules.
| Solvent/Component | Typical Starting Concentration | Suitability for in vitro Assays | Suitability for in vivo Formulations | Notes |
| DMSO | 10-50 mM (Stock) | High (keep final conc. <0.5%) | Low (can be toxic) | Recommended for initial stock solution preparation. |
| Ethanol | Intermediate Dilutions | Moderate (can affect cell viability) | Moderate | Can be used as a co-solvent. |
| PEG300/400 | 10-30% of final volume | Low (can be viscous) | High | A common co-solvent for improving solubility in vivo.[6] |
| Tween 80 | 1-5% of final volume | Moderate | High | A non-ionic surfactant used to prevent precipitation.[6] |
| Saline/PBS | Final Dilution | High | High | The final aqueous vehicle. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of cIAP1 Ligand-Linker Conjugate 15 (Molecular Weight: 698.25 g/mol for the hydrochloride salt) in a sterile microcentrifuge tube.[2][7]
-
Calculate DMSO Volume: Calculate the volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Stepwise Dilution into Aqueous Buffer (e.g., Cell Culture Medium)
-
Prepare Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) using DMSO.
-
Pre-warm Aqueous Buffer: Warm your final aqueous buffer (e.g., cell culture medium) to 37°C.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, add the DMSO stock (or intermediate dilution) dropwise to achieve the desired final concentration. Crucially, add the DMSO solution to the aqueous buffer, not the other way around.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1% v/v) and consistent across all experimental conditions to avoid solvent-induced artifacts.
Signaling Pathway
cIAP1 Ligand-Linker Conjugate 15 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates the general mechanism of action for a PROTAC that recruits cIAP1.
Caption: Mechanism of action for cIAP1-recruiting PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cIAP1 Ligand-Linker Conjugates 7 | TargetMol [targetmol.com]
- 7. xcessbio.com [xcessbio.com]
improving the selectivity of cIAP1-based degraders
Welcome to the Technical Support Center for cIAP1-based degraders. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of cIAP1-based Proteolysis Targeting Chimeras (PROTACs) and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a cIAP1-based degrader?
A cIAP1-based degrader is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1), and a linker connecting the two.[1][2] The degrader forms a ternary complex between the POI and cIAP1.[1] This proximity induces cIAP1 to polyubiquitinate the POI. The ubiquitin tags mark the POI for recognition and subsequent degradation by the proteasome, thus eliminating the protein from the cell.[3][4]
Q2: What are the common off-targets for cIAP1-based degraders?
Off-target effects can arise from several sources. The POI ligand may bind to other proteins with similar binding pockets. The cIAP1 ligand, often a SMAC mimetic, can bind to other IAP family members like cIAP2 and XIAP, potentially leading to their degradation or modulation.[5] Furthermore, the formation of the ternary complex can induce degradation of proteins that are not the intended target, sometimes referred to as "neo-substrates".[6] Some bestatin-derived components of cIAP-targeting molecules have also been noted for off-target pharmacology.[6]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of the PROTAC.[7] This occurs because the high concentration favors the formation of binary complexes (PROTAC-POI or PROTAC-cIAP1) over the productive ternary complex (POI-PROTAC-cIAP1) required for ubiquitination. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that yields maximum degradation, which typically results in a bell-shaped curve.[7]
Troubleshooting Guide
Problem 1: My cIAP1 degrader shows poor selectivity and degrades other proteins.
| Possible Cause | Suggested Solution |
| Non-selective POI Ligand | Use a more selective "warhead" for your protein of interest. If possible, choose a ligand that targets a unique binding pocket or isoform. |
| Linker Issues | The linker's length, composition, and attachment points are critical for the stability and conformation of the ternary complex.[8][9] Systematically synthesize and test a library of degraders with varied linkers to identify one that optimally orients the POI and cIAP1 for selective ubiquitination.[7] |
| E3 Ligase Promiscuity | The cIAP1 ligand may be binding to other IAP family members.[5] Consider modifying the cIAP1 ligand to improve its selectivity for cIAP1 over XIAP and cIAP2. Additionally, switching to a different E3 ligase (e.g., VHL or CRBN) may alter the selectivity profile, as different ligases have distinct endogenous substrates and form unique off-target complexes.[7][9] |
| Off-target Ternary Complexes | Perform global proteomics analysis (e.g., mass spectrometry) to identify all proteins degraded at the optimal PROTAC concentration. This can reveal unexpected off-targets and provide insights for redesign. |
Problem 2: The degrader is potent but causes toxicity in cell-based assays.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | The degradation of the intended target may be inherently toxic to the cell model. Confirm this by using an alternative method for target knockdown, such as siRNA or CRISPR. |
| Off-Target Toxicity | The toxicity may be due to the degradation of an essential off-target protein. Use proteomics to identify the off-target and redesign the degrader to improve selectivity as described in Problem 1. |
| cIAP1 Ligand Activity | The cIAP1 ligand itself (often a SMAC mimetic) can induce apoptosis by antagonizing IAP function.[5][10] Run control experiments with the cIAP1 ligand alone and a non-binding epimer of the degrader to assess toxicity independent of POI degradation. |
Problem 3: The degrader shows no or very weak degradation of the target protein.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Due to their high molecular weight, PROTACs often have poor cell permeability.[11] Assess permeability using assays like PAMPA or Caco-2.[11] Strategies to improve uptake include macrocyclization or conjugation to cell-penetrating peptides. |
| Compound Instability | The degrader may be unstable in the cell culture medium or rapidly metabolized within the cell.[7] Evaluate compound stability using LC-MS analysis of the medium over time. |
| Lack of Ternary Complex Formation | The degrader may bind to the POI and cIAP1 individually but fail to form a stable ternary complex. This can be due to steric hindrance or unfavorable protein-protein interactions.[9] Assess ternary complex formation directly using biophysical assays such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[12] |
| Inefficient Ubiquitination | The ternary complex may form but not in a conformation suitable for ubiquitin transfer. This can be investigated with in vitro ubiquitination assays. Recent studies show that cIAP1-mediated degradation depends on the K63-specific E2 enzyme UBE2N to assemble branched ubiquitin chains.[13] Ensure the necessary cellular machinery is present and functional in your experimental system. |
| Incorrect Assay Conditions | Ensure standardized cell culture conditions, including cell passage number and confluency, as these can affect the ubiquitin-proteasome system's efficiency.[7] Also, verify that the treatment duration is sufficient, as degradation is a time-dependent process.[14] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of cIAP1-mediated targeted protein degradation.
Caption: A logical workflow for troubleshooting poor degrader selectivity.
Quantitative Data Summary
The following tables summarize key quantitative data for assessing degrader potency and selectivity.
Table 1: Potency and Efficacy of cIAP1-Based Degraders (Note: Data is illustrative and compiled from typical ranges found in literature. Specific values are highly dependent on the target, cell line, and experimental conditions.)
| Degrader Example | Target | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |
| SNIPER(CRABP) | CRABP-II | HeLa | ~100 | >80 | [4] |
| cIAP1-recruiter | BCL-xL | THP-1 | 182 | N/A | [1] |
| SM-1295 (cIAP1/2 inhibitor) | cIAP1 | MDA-MB-231 | ~30 | >90 | [5] |
| D19 (cIAP1 inhibitor) | cIAP1 | N/A | IC₅₀ = 14.1 µM³ | N/A | [15] |
¹DC₅₀: Concentration of the degrader required to induce 50% degradation of the target protein.[6] ²Dₘₐₓ: Maximum percentage of target protein degradation achieved. ³IC₅₀: Concentration causing 50% inhibition of cIAP1 autoubiquitination activity.
Table 2: Selectivity Data for IAP Ligands (Selectivity is often assessed by comparing binding affinities (Ki) to different IAP family members.)
| Compound | cIAP1 BIR3 Kᵢ (nM) | cIAP2 BIR3 Kᵢ (nM) | XIAP BIR3 Kᵢ (nM) | Selectivity (cIAP1 vs XIAP) | Reference |
| Compound 1 | 2.5 | 4.5 | 156 | 63-fold | [5] |
| Compound 5 (SM-1295) | <10 | <10 | >9000 (est.) | >900-fold | [5] |
| Compound 6 | 4.0 | 11.6 | ~2450 | 613-fold | [5] |
Key Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following degrader treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cells at a consistent density and allow them to adhere. Treat cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
2. Fluorescence Polarization (FP) Assay for Ternary Complex Formation
-
Objective: To measure the binding affinity of the degrader to the POI and E3 ligase and to assess the stability of the ternary complex.[12]
-
Methodology:
-
Reagents: Purified recombinant POI, purified cIAP1 (or its BIR3 domain), and a fluorescently labeled tracer that binds to either the POI or cIAP1.
-
Binary Binding Assay (Degrader to cIAP1):
-
Prepare a solution of cIAP1 protein and a fluorescently labeled SMAC-mimetic tracer at fixed concentrations in assay buffer.
-
Add serial dilutions of the degrader.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization. The displacement of the tracer by the degrader will cause a decrease in polarization, allowing calculation of a binding affinity (Kᵢ or IC₅₀).
-
-
Ternary Complex Cooperativity:
-
This is a more complex setup where one protein (e.g., cIAP1) is saturated with the degrader, and this binary complex is then titrated into a solution containing the other protein (POI) and its fluorescent tracer.
-
An increase in polarization upon addition of the degrader-cIAP1 complex indicates the formation of a stable POI-degrader-cIAP1 ternary complex.
-
The binding affinity and cooperativity (alpha factor) can be calculated from the resulting binding curves. A cooperativity value >1 indicates positive cooperativity, which is favorable for potent degradation.[9]
-
-
3. In Vitro Ubiquitination Assay
-
Objective: To confirm that the degrader-induced ternary complex is active and leads to the ubiquitination of the POI.
-
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine the following recombinant components: ubiquitin-activating enzyme (E1), a suitable ubiquitin-conjugating enzyme (E2, e.g., UBE2N/UbcH5c), ubiquitin, cIAP1, the POI, and an ATP regeneration system.
-
Initiation: Add the degrader at various concentrations (and a vehicle control).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI will appear in the presence of an active degrader. You can also probe with ubiquitin-specific antibodies.
-
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low cIAP1 Signal in Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low or no signal for cellular inhibitor of apoptosis protein 1 (cIAP1) in Western blotting experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I getting a very weak or no cIAP1 signal on my Western blot?
A weak or absent cIAP1 signal can be attributed to several factors, ranging from sample preparation to antibody selection and detection parameters. Below is a systematic guide to troubleshoot this common issue.
Troubleshooting Steps:
-
Verify Protein Expression and Integrity:
-
Low Endogenous Expression: cIAP1 expression levels can vary significantly between different cell lines and tissues. It is crucial to include a positive control, such as a cell lysate known to express high levels of cIAP1 (e.g., some cancer cell lines), to validate your experimental setup.[1]
-
Protein Degradation: cIAP1 is an E3 ubiquitin ligase that can undergo auto-ubiquitination and subsequent proteasomal degradation.[2][3][4][5] This process can be stimulated by certain treatments, such as Smac mimetics.[4] To minimize degradation during sample preparation, it is imperative to work quickly on ice and use a lysis buffer supplemented with a fresh protease inhibitor cocktail.[1][6][7]
-
-
Optimize Sample Preparation:
-
Lysis Buffer Selection: The choice of lysis buffer is critical for efficient protein extraction. A Radioimmunoprecipitation assay (RIPA) buffer is often recommended for whole-cell extracts as it contains strong detergents that can effectively solubilize most cellular proteins.[6][8] However, for proteins in specific subcellular compartments, other buffers might be more suitable.
-
Protein Quantification: Inaccurate protein quantification can lead to loading insufficient amounts of protein. Ensure you are loading an adequate amount of total protein per lane, typically 20-50 µg for whole-cell lysates.[6][9]
-
-
Validate Antibody Performance:
-
Antibody Specificity and Validation: Ensure you are using an antibody that is validated for Western blotting and is specific for cIAP1. Check the manufacturer's datasheet for recommended applications and species reactivity.[10]
-
Antibody Dilution: The primary antibody concentration may be too low. Titrate the antibody to find the optimal concentration.[1] If the signal is still weak, consider increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).[1]
-
Primary and Secondary Antibody Compatibility: Confirm that the secondary antibody is appropriate for the host species of the primary antibody and is not expired.
-
-
Optimize Electrophoresis and Transfer:
-
Gel Percentage: Use an appropriate acrylamide (B121943) percentage for your SDS-PAGE gel to ensure proper separation of cIAP1, which has a molecular weight of approximately 70 kDa.[11]
-
Transfer Efficiency: Inefficient protein transfer from the gel to the membrane is a common cause of weak signals. Confirm successful transfer by staining the membrane with Ponceau S after transfer. For large proteins like cIAP1, a wet transfer overnight at a low constant current in a cold room is often more efficient than a semi-dry transfer.[12]
-
-
Enhance Signal Detection:
-
Blocking Buffer: Over-blocking can mask the epitope and prevent antibody binding. While 5% non-fat dry milk is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA).[13]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal. Follow the recommended washing times and volumes.
-
Detection Reagent and Exposure: Ensure your ECL substrate is not expired and is sensitive enough to detect your protein. Optimize the exposure time; a weak signal may require a longer exposure.[14]
-
Q2: My cIAP1 antibody is showing multiple bands. What could be the reason?
The presence of multiple bands can be due to several factors, including protein isoforms, post-translational modifications, or protein degradation.
Possible Causes and Solutions:
-
Protein Isoforms or Post-Translational Modifications: cIAP1 can be subject to post-translational modifications such as ubiquitination, which can result in the appearance of higher molecular weight bands. Consulting protein databases like UniProt can provide information on known isoforms and modifications.
-
Protein Degradation: Lower molecular weight bands may indicate degradation of the cIAP1 protein. As mentioned previously, using fresh samples and consistently adding protease inhibitors to your lysis buffer is crucial to minimize degradation.[1][6][7]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. To address this, you can try using a different, more specific monoclonal antibody or perform a pre-adsorption control by incubating the antibody with a lysate that does not contain the target protein.
Experimental Protocols
Detailed Western Blot Protocol for cIAP1 Detection
This protocol provides a general guideline. Optimization may be required for specific cell lines or tissues.
1. Cell Lysis and Protein Extraction
-
Lysis Buffer (RIPA Buffer):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Just before use, add a protease inhibitor cocktail.
-
-
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL per 10^7 cells).[8]
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new tube, avoiding the pellet.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
2. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Electrophoresis:
-
Run the gel according to the manufacturer's instructions, typically at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer (Wet Transfer):
-
Equilibrate the gel and a PVDF membrane in transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol).
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer overnight at 4°C with a constant current (e.g., 30 mA).
-
3. Immunodetection
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary cIAP1 antibody diluted in the blocking buffer. The optimal dilution and incubation time should be determined empirically, but a common starting point is a 1:1000 dilution for 1 hour at room temperature or overnight at 4°C.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (compatible with the primary antibody's host species) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using an imaging system or X-ray film.
Data Presentation
Table 1: Recommended Antibody Dilutions for cIAP1 Western Blot
| Antibody Type | Recommended Starting Dilution | Incubation Conditions | Reference |
| Polyclonal | 1:1000 | 1 hour at RT or overnight at 4°C | [10] |
| Monoclonal | 1:1000 - 1:2000 | 1 hour at RT or overnight at 4°C | Varies by manufacturer |
Table 2: Common Lysis Buffer Components for cIAP1 Extraction
| Component | Concentration | Purpose |
| Tris-HCl | 20-50 mM | Buffering agent |
| NaCl | 150 mM | Prevents non-specific protein aggregation |
| NP-40 / Triton X-100 | 1% | Non-ionic detergent for protein extraction |
| Sodium deoxycholate | 0.5% | Ionic detergent for protein extraction |
| SDS | 0.1% | Strong ionic detergent |
| Protease Inhibitors | Varies | Prevents protein degradation |
Visualizations
Caption: A flowchart illustrating the key steps in a Western blot workflow for cIAP1 detection.
Caption: A simplified diagram of the cIAP1 signaling pathway, highlighting its role in cell survival and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. nsjbio.com [nsjbio.com]
- 7. Western blotting (WB) [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. The c‐IAP‐1 and c‐IAP‐2 proteins are direct inhibitors of specific caspases | The EMBO Journal [link.springer.com]
Technical Support Center: Process Improvements for cIAP1 PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common E3 ligase ligands used for synthesizing cIAP1 PROTACs?
A1: The most prevalent ligands, also known as "anchors," for recruiting cIAP1 are derivatives of Bestatin (B1682670) and SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.[1][2] Initially, Methyl bestatin (MeBS) was widely used.[1][2] More recently, higher affinity ligands based on SMAC mimetics, such as LCL161, have been developed and are commonly incorporated into cIAP1-recruiting PROTACs, which are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[1][2]
Q2: What are the primary chemical reactions used to connect the cIAP1 ligand, linker, and protein of interest (POI) ligand?
A2: The most common methods are standard amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1]
-
Amide Coupling: This involves activating a carboxylic acid on one component (e.g., the POI ligand or linker) and reacting it with an amine on the other. Common coupling reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with HOBt (Hydroxybenzotriazole).
-
Click Chemistry (CuAAC): This highly efficient method involves the reaction of an azide-functionalized component with an alkyne-functionalized component.[1] This strategy is often used for the final coupling of the two halves of the PROTAC and is known for high yields and mild reaction conditions.[1]
Q3: How critical is the linker design for cIAP1 PROTACs?
A3: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points significantly impact the formation of a stable and productive ternary complex (POI-PROTAC-cIAP1).[3] An optimized linker correctly orients the POI and cIAP1 to facilitate ubiquitination. For instance, in methyl bestatin-based PROTACs targeting cellular retinoic acid-binding protein (CRABP), different polyethylene (B3416737) glycol (PEG) linker lengths shifted the degradation selectivity between CRABP-I and CRABP-II.[3] Empirical testing of a library of linkers with varying lengths and compositions is often necessary to identify the optimal degrader.[3]
Q4: My cIAP1 PROTAC shows low degradation activity. What could be the cause besides the linker?
A4: Low activity can stem from several factors. A common issue is the "hook effect," where at high concentrations, the PROTAC forms binary complexes (e.g., PROTAC-cIAP1 or PROTAC-POI) instead of the productive ternary complex, reducing degradation efficiency. Another possibility is poor cell permeability due to the high molecular weight and polarity of the PROTAC molecule. Finally, the stability of the ternary complex itself is crucial; even with good binding of the individual ligands, unfavorable interactions between the POI and cIAP1 can prevent effective ubiquitination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Coupling Step | 1. Inefficient activation of carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance around the reaction site.4. Side reactions (e.g., reaction with other functional groups). | 1. Switch to a more potent coupling reagent. Use HATU or COMU, especially for difficult or sterically hindered couplings.2. Optimize the base. Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Ensure stoichiometry is correct, especially if starting materials are salts.3. Pre-activate the carboxylic acid. Allow the acid, coupling reagent, and base to react for 5-10 minutes before adding the amine.4. Increase reaction time or temperature, but monitor for degradation. Use "double coupling" where a second fresh portion of reagents is added to drive the reaction to completion. |
| Failed or Low-Yield "Click Chemistry" (CuAAC) Reaction | 1. Oxidation of Cu(I) catalyst to inactive Cu(II).2. Poor solubility of one of the PROTAC fragments.3. Presence of coordinating functional groups that sequester the copper catalyst. | 1. Use a copper source with a stabilizing ligand (e.g., TBTA) or add a reducing agent like sodium ascorbate (B8700270) to maintain the Cu(I) oxidation state.2. Change the solvent system. Use a mixture of solvents (e.g., DMSO/tBuOH/H₂O) to ensure all components remain in solution.3. Protect interfering functional groups prior to the click reaction, if possible. |
| Final PROTAC is Difficult to Purify | 1. Unreacted starting materials or coupling reagents.2. Formation of closely related side products (e.g., diastereomers if chiral centers are affected).3. Poor chromatographic behavior of the PROTAC. | 1. For amide couplings with DCC/EDC, byproducts can be difficult to remove. Consider alternative reagents like T3P, whose byproducts are water-soluble. For solid-phase synthesis, impurities are washed away before cleaving the final product.2. Use orthogonal purification methods. If reverse-phase HPLC is not providing adequate separation, consider normal-phase chromatography or size-exclusion chromatography.3. Employ a "catch-and-release" purification strategy if the linker or one of the ligands has a suitable handle (e.g., a basic amine for cation exchange). |
| Unexpected cIAP1 Degradation by the PROTAC Itself | 1. Intrinsic activity of the cIAP1 ligand. | 1. This is an expected mechanism for many cIAP1-based PROTACs. SMAC mimetics and bestatin derivatives can induce auto-ubiquitination and degradation of cIAP1.[2] This can be a desirable dual-action feature, but it's important to characterize this activity using a control compound (e.g., just the cIAP1 ligand-linker portion). |
Process Improvement Highlight: Solid-Phase and Click Chemistry Synthesis
A significant process improvement in PROTAC synthesis involves combining solid-phase peptide synthesis (SPPS) techniques with click chemistry. This modular approach streamlines the production of PROTAC libraries for linker optimization.
Workflow for Solid-Phase PROTAC Synthesis with Click Chemistry Finish
The following diagram outlines a modern, efficient workflow for generating a library of cIAP1 PROTACs with varying linkers. This strategy involves preparing a resin-bound azide (B81097) intermediate which can then be reacted with various alkyne-modified POI ligands.
Experimental Protocols
Protocol 1: Synthesis of a Methyl Bestatin-based PROTAC Targeting CRABP
This protocol is adapted from the synthesis of a SNIPER molecule targeting Cellular Retinoic Acid-Binding Proteins (CRABP-I and -II).[2] It demonstrates a standard solution-phase amide coupling approach.
Step 1: Synthesis of Linker-functionalized Methyl Bestatin (cIAP1 Ligand)
-
Protect the amine: To a solution of methyl bestatin (MeBS) in a suitable solvent (e.g., Dichloromethane - DCM), add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like Triethylamine (TEA). Stir at room temperature until the reaction is complete (monitored by TLC). This protects the primary amine.
-
Couple the linker: The resulting Boc-protected MeBS has a free carboxylic acid. This is coupled to an amino-PEG linker (e.g., H₂N-PEG₃-COOH) using standard peptide coupling reagents like HATU and DIPEA in DMF.
-
Deprotect the linker's acid: If the PEG linker has a protected carboxylic acid (e.g., a t-butyl ester), deprotect it using Trifluoroacetic acid (TFA) in DCM.
-
Purify: Purify the resulting Boc-MeBS-Linker-COOH intermediate by flash column chromatography or preparative HPLC.
Step 2: Synthesis of Amine-functionalized POI Ligand (ATRA)
-
All-trans retinoic acid (ATRA) is the POI ligand. To introduce an amine handle, ATRA is coupled to an amino-linker, such as ethylenediamine, using HATU/DIPEA. This converts the carboxylic acid of ATRA into an amide with a terminal primary amine.
-
Purify the ATRA-Amine product by chromatography.
Step 3: Final Coupling to form the PROTAC
-
Activate the cIAP1-linker fragment: Dissolve the Boc-MeBS-Linker-COOH from Step 1 in DMF. Add HATU and DIPEA and stir for 5-10 minutes to form the activated ester.
-
Couple to POI ligand: Add the ATRA-Amine from Step 2 to the reaction mixture. Stir at room temperature for several hours or until completion.
-
Final Deprotection: Remove the Boc protecting group from the MeBS moiety using TFA in DCM.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase preparative HPLC to yield the desired product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess protein degradation activity via Western Blot.
Protocol 2: General Procedure for CuAAC "Click Chemistry" Coupling
This protocol outlines the final step of joining an alkyne-bearing POI ligand fragment with an azide-bearing cIAP1 ligand fragment. This method offers high yields, often in the 55-90% range for the coupling step.[1]
Materials:
-
Azide-functionalized cIAP1 ligand-linker fragment (1.0 eq)
-
Alkyne-functionalized POI ligand-linker fragment (1.0-1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (0.2-0.4 eq)
-
Solvent: Typically a mixture like t-BuOH/H₂O (1:1) or DMF/H₂O.
Procedure:
-
Dissolve the azide and alkyne fragments in the chosen solvent system.
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change is often observed.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final triazole-linked PROTAC.
Key Process Relationships and Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting a common low-yield amide coupling reaction, a critical step in many cIAP1 PROTAC syntheses.
References
cIAP1 Immunoprecipitation Assay: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining and troubleshooting cIAP1 immunoprecipitation (IP) assays. Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways, making its study crucial in various research fields, including cancer biology and immunology.[1][2][3] This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible cIAP1 immunoprecipitation experiments.
Troubleshooting Guide
This section addresses common issues encountered during cIAP1 immunoprecipitation assays in a question-and-answer format.
Question: Why am I observing high background or non-specific bands in my cIAP1 IP western blot?
Answer: High background can obscure the specific cIAP1 signal. Several factors can contribute to this issue:
-
Inadequate Washing: Insufficient washing of the immunoprecipitate can leave behind non-specifically bound proteins. It is crucial to perform multiple washes with an appropriate buffer.[4][5] Increasing the number of washes or the stringency of the wash buffer can help reduce background.[4][5]
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Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Using a high-quality, affinity-purified antibody validated for IP is essential.[6][7] Titrating the antibody to find the optimal concentration can also minimize non-specific binding.[5][7]
-
Protein Overload: Using too much cell lysate can lead to an excess of proteins that can non-specifically bind to the beads or antibody.[7] Reducing the amount of lysate used for the IP can help.[7]
-
Inadequate Pre-clearing: Pre-clearing the lysate with beads before adding the primary antibody can significantly reduce background by removing proteins that non-specifically bind to the beads.[8][9]
Question: Why is there a weak or no signal for cIAP1 after immunoprecipitation?
Answer: A faint or absent cIAP1 band can be frustrating. Consider the following potential causes:
-
Inefficient Protein Extraction: The lysis buffer may not be effectively solubilizing cIAP1. For nuclear or membrane-associated proteins, a more stringent lysis buffer, such as RIPA buffer, might be necessary.[4][10] However, harsh detergents can disrupt protein-protein interactions, so optimization is key.[11]
-
Low cIAP1 Expression: The cell type or experimental condition may result in low endogenous levels of cIAP1. Ensure that the protein is expressed at detectable levels by running an input control on your western blot.[11]
-
Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation or may have low affinity for the native protein.[5][12] Polyclonal antibodies often perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.[7][12]
-
Antigen Degradation: Proteolysis can occur during cell lysis and incubation. Always add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples cold.[8]
-
Epitope Masking: The antibody's binding site on cIAP1 might be hidden within the protein's native conformation or blocked by an interacting partner.[11] Trying an antibody that recognizes a different epitope may resolve this issue.[11]
Question: My eluted sample contains a large amount of antibody heavy and light chains, which interferes with my downstream analysis. How can I avoid this?
Answer: Co-elution of antibody chains is a common problem, especially when the protein of interest has a similar molecular weight. Here are some strategies to mitigate this:
-
Covalent Antibody Crosslinking: Crosslinking the antibody to the protein A/G beads before incubation with the lysate prevents the antibody from being eluted with the antigen.[13]
-
Use of Specific Elution Buffers: Instead of harsh, denaturing elution buffers like Laemmli buffer, consider using a milder, non-denaturing buffer such as a low pH glycine (B1666218) buffer.[14] This can selectively dissociate the antigen from the antibody.
-
Utilize Light Chain-Specific Secondary Antibodies: When performing the subsequent western blot, use a secondary antibody that specifically recognizes the heavy chain of the primary antibody used for IP, thus avoiding detection of the eluted heavy and light chains.
Frequently Asked Questions (FAQs)
Q1: Which type of lysis buffer is best for cIAP1 immunoprecipitation?
A1: The choice of lysis buffer depends on the specific experimental goals. For preserving protein-protein interactions (co-IP), a milder, non-denaturing buffer like one containing NP-40 or Triton X-100 is recommended.[4] For difficult-to-solubilize proteins, a more stringent buffer like RIPA buffer may be necessary, though it can disrupt some interactions.[4][10] It is often necessary to empirically determine the optimal buffer for your specific application.
Q2: How much antibody should I use for my cIAP1 IP?
A2: The optimal antibody concentration should be determined by titration.[5][7] Using too much antibody can lead to high background, while too little can result in a weak signal.[7] Check the antibody datasheet for the manufacturer's recommended starting concentration.
Q3: What is the purpose of pre-clearing the cell lysate?
A3: Pre-clearing involves incubating the cell lysate with beads (without the primary antibody) before the immunoprecipitation step.[8][9] This removes proteins that non-specifically bind to the beads, thereby reducing background in the final eluate.[5][9]
Q4: Should I use Protein A or Protein G beads?
A4: The choice between Protein A and Protein G beads depends on the species and isotype of the primary antibody used for the IP. Protein A and Protein G have different affinities for various antibody subclasses. It is recommended to consult a binding affinity chart to select the appropriate beads for your specific antibody.[11]
Q5: What are the best controls to include in my cIAP1 IP experiment?
A5: Several controls are crucial for interpreting your IP results correctly:
-
Input Control: A sample of the cell lysate that has not undergone immunoprecipitation should be run on the western blot to confirm the presence of cIAP1 in your starting material.[11]
-
Isotype Control: An immunoprecipitation performed with a non-specific antibody of the same isotype as your anti-cIAP1 antibody helps to identify non-specific binding of proteins to the antibody.[11]
-
Beads-Only Control: An immunoprecipitation performed with beads alone (no antibody) will show proteins that bind non-specifically to the beads themselves.[11]
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for key reagents in a cIAP1 immunoprecipitation assay, compiled from various protocols.
Table 1: Lysis Buffer Components
| Component | Concentration | Purpose |
| Tris-HCl | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | Modulates ionic strength |
| Detergent (NP-40, Triton X-100) | 0.5-1.0% | Cell lysis and protein solubilization |
| EDTA/EGTA | 1-5 mM | Chelates divalent cations |
| Protease Inhibitors | 1x Cocktail | Prevents protein degradation |
| Phosphatase Inhibitors | 1x Cocktail | Prevents dephosphorylation |
Table 2: Immunoprecipitation Parameters
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein | 0.5 - 2.0 mg | Start with a moderate amount and optimize. |
| Primary Antibody | 1-10 µg | Titrate for optimal signal-to-noise ratio. |
| Protein A/G Beads (50% slurry) | 20-50 µL | Amount depends on antibody binding capacity. |
| Incubation Time (Antibody-Lysate) | 2 hours to overnight | Longer incubation may increase yield. |
| Incubation Temperature | 4°C | Maintains protein stability and integrity. |
Experimental Protocols
This section provides a detailed methodology for a standard cIAP1 immunoprecipitation experiment.
Materials:
-
Cells expressing cIAP1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% glycerol)[15]
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-cIAP1 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., Lysis buffer or TBS/PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and pellet them by centrifugation.[8]
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[8]
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.[8]
-
-
Pre-clearing the Lysate:
-
Immunoprecipitation:
-
Add the anti-cIAP1 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to capture the antibody-antigen complexes.[8]
-
Incubate on a rotator for another 1-2 hours at 4°C.[8]
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of elution buffer to the beads.
-
If using Laemmli buffer, boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
If using a non-denaturing elution buffer, incubate at room temperature for 5-10 minutes, then pellet the beads and collect the supernatant.
-
The eluted sample is now ready for downstream analysis (e.g., SDS-PAGE and Western Blotting).
-
Visualizations
cIAP1 Immunoprecipitation Workflow
A schematic overview of the key steps in a cIAP1 immunoprecipitation experiment.
Simplified cIAP1 Signaling Pathway
References
- 1. biocompare.com [biocompare.com]
- 2. selleckchem.com [selleckchem.com]
- 3. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 9. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 10. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. agrisera.com [agrisera.com]
- 13. Immunoprecipitation Techniques [sigmaaldrich.com]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 15. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to cIAP1 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cIAP1 degraders. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are cIAP1 degraders and how do they work?
A1: Cellular inhibitor of apoptosis protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a key role in cell death and survival pathways.[1] cIAP1 degraders are small molecules designed to induce the degradation of cIAP1. They typically fall into two main categories:
-
SMAC Mimetics: These compounds mimic the endogenous protein SMAC/DIABLO, which is a natural antagonist of IAP proteins. By binding to cIAP1, SMAC mimetics induce a conformational change that promotes cIAP1's auto-ubiquitination and subsequent degradation by the proteasome.[1][2]
-
Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs): These are heterobifunctional molecules with one end that binds to cIAP1 and the other that binds to a target protein of interest. This brings the target protein into proximity with cIAP1, leading to the target's ubiquitination and degradation. Interestingly, many cIAP1-based PROTACs/SNIPERs also induce the degradation of cIAP1 itself.[3][4]
Q2: Why is my cIAP1 degrader not showing any effect?
A2: There are several potential reasons for a lack of activity. First, ensure your experimental setup is optimized by performing dose-response and time-course experiments.[5] If the issue persists, consider the following:
-
Low E3 Ligase Expression: The cell line you are using may not express sufficient levels of cIAP1.[6]
-
Poor Cell Permeability: The degrader may not be efficiently entering the cells.[7]
-
Inefficient Ternary Complex Formation (for PROTACs/SNIPERs): The linker length or composition of your degrader may not be optimal for the formation of a stable ternary complex between cIAP1, the degrader, and the target protein.[2]
Q3: I'm observing a bell-shaped dose-response curve (the "hook effect"). What does this mean and how can I address it?
A3: The "hook effect" is a phenomenon where the efficacy of a degrader, particularly PROTACs, decreases at high concentrations.[8] This occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes (degrader-cIAP1 or degrader-target) rather than the productive ternary complex required for degradation.[9] To address this, it is crucial to test a wide range of concentrations to identify the optimal window for degradation.[7]
Q4: What are the known mechanisms of resistance to cIAP1 degraders?
A4: Resistance can arise through various mechanisms:
-
Mutations in the E3 Ligase or Target Protein: Mutations in cIAP1 or the target protein can prevent the degrader from binding effectively.[10][11]
-
Downregulation of E3 Ligase Components: Decreased expression of components of the ubiquitin-proteasome system can impair degradation efficiency.[4]
-
Compensatory Signaling Pathways: Cells may activate alternative survival pathways to bypass the effects of cIAP1 degradation.[4]
-
Interaction with Other Proteins: Proteins like survivin can interact with and stabilize cIAP1, contributing to resistance.[12]
Troubleshooting Guides
Issue 1: No or low degradation of cIAP1 or target protein.
| Potential Cause | Troubleshooting Steps |
| Suboptimal degrader concentration or incubation time. | 1. Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration (DC50).[5]2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation.[9] |
| Low expression of cIAP1 or other necessary E3 ligase components in the cell line. | 1. Confirm the expression levels of cIAP1 and other relevant proteins (e.g., UBE2N) in your cell line via Western blot.[6][13]2. If expression is low, consider using a different cell line with higher endogenous expression. |
| Poor cell permeability of the degrader. | 1. If possible, use a more cell-permeable analog of your degrader.2. Consider using cell permeabilization agents, though this may affect cell health. |
| Inefficient ternary complex formation (for PROTACs/SNIPERs). | 1. Synthesize and test analogs with different linker lengths and compositions.[2]2. Perform a co-immunoprecipitation (Co-IP) experiment to assess the formation of the ternary complex. |
| Degrader instability. | 1. Assess the stability of your compound in your experimental media over time. |
Issue 2: The "Hook Effect" - Decreased degradation at high concentrations.
| Potential Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes at high degrader concentrations. | 1. Confirm the hook effect by testing a broad and granular range of concentrations, especially at the higher end.[9]2. Determine the optimal concentration that yields maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[9]3. Use biophysical assays like co-immunoprecipitation to directly measure ternary complex formation at different concentrations.[9] |
| High binding affinity to one component of the ternary complex. | 1. If designing new degraders, aim for balanced binding affinities between the target and the E3 ligase. |
Issue 3: Acquired resistance to the cIAP1 degrader after prolonged treatment.
| Potential Cause | Troubleshooting Steps |
| Mutations in cIAP1 or the target protein. | 1. Sequence the genes encoding cIAP1 and the target protein in the resistant cells to identify potential mutations.[10]2. If a mutation is identified, you may need to design a new degrader that can bind to the mutated protein. |
| Upregulation of compensatory survival pathways. | 1. Perform RNA sequencing or proteomic analysis to identify upregulated pathways in resistant cells.2. Consider combination therapies that target these compensatory pathways. |
| Increased expression of proteins that stabilize cIAP1 (e.g., survivin). | 1. Assess the expression levels of known cIAP1-stabilizing proteins in resistant cells via Western blot.[12]2. Consider co-treatment with an inhibitor of the stabilizing protein. For example, a study showed that double knockdown of survivin and cIAP1 induced cell death in a YM155-resistant cell line.[12] |
Quantitative Data Summary
Table 1: Efficacy of cIAP1/2-selective SMAC Mimetics [14]
| Compound | cIAP1 Binding Affinity (Ki, nM) | cIAP2 Binding Affinity (Ki, nM) | XIAP BIR3 Binding Affinity (Ki, nM) | MDA-MB-231 Cell Growth Inhibition (IC50, µM) | SK-OV-3 Cell Growth Inhibition (IC50, µM) |
| 5 | 0.8 | 3.2 | >10,000 | 0.04 | 0.03 |
| 7 | 1.5 | 6.8 | >10,000 | 0.12 | 0.09 |
Table 2: Effect of YM155 on Gastric Cancer Cell Lines [12]
| Cell Line | YM155 Sensitivity | Effect on cIAP1 levels | Effect on Survivin levels |
| KATOIII | Sensitive | Decreased | Decreased |
| MKN45 | Resistant | No change | No change |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a cIAP1 degrader.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cIAP1 degrader in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[9] Include a vehicle-only control (e.g., DMSO). Replace the medium with the degrader-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[9]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for detecting the formation of a ternary complex (Target-PROTAC-cIAP1).
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the optimal degradation concentration and a higher, "hooked" concentration, alongside a vehicle control. To prevent degradation of the complex, co-treat with a proteasome inhibitor like MG132. Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
To the pre-cleared lysate, add 2-5 µg of an antibody against either the target protein or cIAP1. As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in 2X Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein, cIAP1, and the other component of the ternary complex. Successful co-immunoprecipitation of the target protein with an anti-cIAP1 antibody (or vice versa) in the presence of the PROTAC provides evidence of ternary complex formation.[15]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the E3 ligase activity of cIAP1 towards a substrate.
-
Reaction Setup: In a 20 µl reaction volume, combine the following components in an assay buffer (e.g., 30 mM HEPES, pH 7.5; 2 mM DTT; 10 µM ZnCl2; 5 mM MgCl2; 2 mM ATP):
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)[16]
-
Recombinant cIAP1 (E3 ligase)
-
Recombinant substrate protein
-
Ubiquitin
-
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blotting, using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species.
Visualizations
Caption: Mechanism of action of SMAC mimetics leading to cIAP1 degradation.
Caption: PROTAC/SNIPER-mediated degradation of a target protein via cIAP1.
Caption: Formation of productive vs. non-productive complexes in the hook effect.
Caption: A logical workflow for troubleshooting lack of degrader activity.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cellular Inhibitor of Apoptosis (cIAP)-Mediated Ubiquitination of Phosphofurin Acidic Cluster Sorting Protein 2 (PACS-2) Negatively Regulates Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Concentration for Maximal Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information will help address specific issues encountered during the optimization of PROTAC concentration for maximal protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to determine the optimal PROTAC concentration?
A1: The initial approach involves conducting a dose-response experiment over a broad concentration range (e.g., 0.1 nM to 10 µM) to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum degradation achievable).[1] Concurrently, a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) should be performed to identify the optimal treatment duration.[1]
Q2: What is the "hook effect" and how can it be avoided?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[2] To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[3] If a hook effect is observed, use concentrations at or below the Dmax for subsequent experiments.[2]
Q3: What should I do if I don't observe any degradation of my target protein?
A3: If no degradation is observed, consider the following troubleshooting steps:
-
Widen the Concentration Range: Your initial concentration range might be too high (in the hook effect region) or too low. Test a broader range of concentrations, from picomolar to high micromolar.[2]
-
Optimize Incubation Time: The kinetics of degradation can vary. A time-course experiment is essential to ensure you are not missing the optimal time point for degradation.[1]
-
Confirm Target Engagement and Ternary Complex Formation: Utilize biophysical assays like TR-FRET or co-immunoprecipitation to confirm that your PROTAC can bind to the target protein and the E3 ligase, and facilitate the formation of a ternary complex.[1]
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the recruited E3 ligase at sufficient levels.[1]
-
Assess Cell Permeability: Poor cell permeability can limit the intracellular concentration of the PROTAC. Consider assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]
Q4: How can I assess and mitigate cellular toxicity caused by my PROTAC?
A4: Cellular toxicity can be a concern, especially at higher concentrations.
-
Perform Cell Viability Assays: Use assays such as MTT or CellTiter-Glo to determine the IC50 value for cell viability. Aim to work at PROTAC concentrations well below this value.[4]
-
Use Lower, More Specific Concentrations: High concentrations can lead to off-target effects. Use the lowest effective concentration that achieves significant degradation.[1]
-
Include Negative Controls: Synthesize and test an inactive epimer or a version of the PROTAC where either the target-binding or E3 ligase-binding component is inactivated. This helps to confirm that the observed toxicity is not due to off-target effects of the chemical scaffold.[1]
Troubleshooting Guides
Issue: No or Weak Degradation Observed
| Possible Cause | Recommended Solution |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[1] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[1] |
| Low Cell Permeability | Consider using a cell line with higher expression of relevant transporters or modify the PROTAC linker to improve permeability. |
| Low E3 Ligase Expression | Verify the expression level of the recruited E3 ligase (e.g., CRBN or VHL) in your cell line via Western blot or qPCR. Choose a cell line with higher expression if necessary.[1] |
| Issues with Ternary Complex Formation | Perform biophysical assays like TR-FRET or pull-down assays to confirm ternary complex formation. Consider redesigning the PROTAC with a different linker length or E3 ligase ligand.[1] |
Issue: High Cell Toxicity Observed
| Possible Cause | Recommended Solution |
| High PROTAC Concentration | Use the lowest effective concentration that achieves significant degradation. Determine the IC50 for cell viability and work at concentrations well below this value.[1][4] |
| Off-target Effects | Perform proteomics studies to identify off-target proteins. Synthesize and test an inactive epimer as a negative control. |
| Formulation-Related Toxicity | Always include a vehicle-only control group to assess the toxicity of the formulation components. Test different, well-tolerated formulation vehicles. |
Issue: "Hook Effect" Observed (Bell-Shaped Dose-Response Curve)
| Possible Cause | Recommended Solution |
| PROTAC Concentration is Too High | Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.[1] |
| Imbalanced Binary Affinities | Measure the binary binding affinities of the PROTAC to the target protein and the E3 ligase separately. If there is a large disparity, consider redesigning the warhead or E3 ligase ligand to achieve more balanced affinities. |
| Suboptimal Ternary Complex Stability | While difficult to modulate directly without changing the molecule, ensuring optimal cellular health and assay conditions can help. Biophysical assays can be used to assess ternary complex stability. |
Data Presentation
Table 1: Example Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 92 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
This table illustrates a typical hook effect where the percentage of protein degradation decreases at concentrations above 100 nM.
Table 2: Comparative Efficacy of Different PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | HeLa | 25 | >90 |
| PROTAC-B | ERRα | MCF7 | 50 | 85 |
| PROTAC-C (Hypothetical) | KRAS G12D | HPAF-II | 53 | Not Reported |
| LWY-713 (Published Data) | FLT-3 | MV4-11 | 0.614 | 94.8 |
This table provides a comparison of DC50 and Dmax values for different PROTACs, highlighting the variability in potency and efficacy.[1]
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO). Incubate for the predetermined optimal time.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the Western blot experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot cell viability against the PROTAC concentration to determine the IC50 value.[4]
Visualizations
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC concentration.
Caption: Troubleshooting logic for PROTAC concentration optimization.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Validation & Comparative
A Researcher's Guide to Validating Target Engagement of cIAP1-Based PROTACs
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of key experimental methods to validate the engagement of cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-based PROTACs with their intended targets. We will delve into the principles, protocols, and data outputs of established techniques, offering a comparative analysis to aid in the selection of the most appropriate validation strategy.
At the heart of PROTAC technology lies the induced proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. For cIAP1-based PROTACs, this involves hijacking the E3 ligase activity of cIAP1 to degrade a protein of interest. Validating that the PROTAC molecule successfully brings cIAP1 and the target protein together within the cell is paramount to confirming its mechanism of action.
This guide will compare three primary methods for validating target engagement:
-
Western Blotting to measure the degradation of the target protein.
-
NanoBRET™ Target Engagement Assay to quantify intracellular binding.
-
Cellular Thermal Shift Assay (CETSA®) to directly assess target binding in a cellular context.
We will also explore alternative and complementary techniques that offer unique advantages in specific experimental contexts.
Visualizing the Core Mechanisms
To understand the validation methods, it is essential to first grasp the underlying biological processes.
Caption: General mechanism of action for a cIAP1-based PROTAC.
Caption: Simplified cIAP1 signaling pathway highlighting its E3 ligase activity.
Comparison of Target Engagement Validation Methods
| Method | Principle | Key Advantages | Key Limitations | Typical Quantitative Readout |
| Western Blotting | Immunodetection of target protein levels in cell lysates following PROTAC treatment. | Direct measure of protein degradation; widely accessible; requires no modification of the target protein. | Low throughput; semi-quantitative; dependent on antibody quality; provides indirect evidence of target engagement. | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed off by the PROTAC. | High-throughput; quantitative measurement of intracellular binding affinity in live cells; can determine intracellular availability. | Requires genetic modification of the target protein; requires a specific fluorescent tracer. | IC50 (concentration for 50% inhibition of tracer binding) |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein, which is measured by quantifying the soluble protein fraction after heating. | Label-free; works with endogenous proteins in intact cells or lysates; provides direct evidence of physical binding. | Lower throughput for traditional Western blot-based detection; not all binding events result in a significant thermal shift. | EC50 (concentration for 50% effective stabilization), ΔTm (change in melting temperature) |
| Capillary Western Blot (e.g., Jess™) | Automated capillary-based electrophoresis and immunodetection. | Higher throughput and more quantitative than traditional Western blot; less hands-on time. | Requires specialized instrumentation. | DC50, Dmax |
| HiBiT Lytic Detection System | Complementation of an 11-amino-acid tag (HiBiT) on the target protein with LgBiT to generate a luminescent signal. | High-throughput; highly sensitive and quantitative measure of protein levels; no antibodies required. | Requires CRISPR/Cas9-mediated knock-in of the HiBiT tag. | DC50, Dmax |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | Label-free; does not rely on thermal stability changes. | Can be lower throughput; optimization of protease digestion is required. | Relative protein protection |
Experimental Protocols and Data
Western Blotting for cIAP1 Degradation
Western blotting is a cornerstone technique to confirm the primary outcome of a PROTAC: the degradation of the target protein. By measuring the decrease in the target protein's abundance in a dose- and time-dependent manner, researchers can infer successful PROTAC activity.
Experimental Workflow:
Caption: Western Blotting Workflow.
Detailed Protocol:
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and treat with a dose-range of the cIAP1-based PROTAC for a specified time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 value.
Example Data: cIAP1-based BTK Degrader
| PROTAC Concentration (nM) | % BTK Degradation (relative to Vehicle) |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 95 |
This data can be used to calculate a DC50 value, which for this example would be approximately 15 nM.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay provides a quantitative measure of compound binding to the target protein within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. A PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: NanoBRET™ Assay Workflow.
Detailed Protocol:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of the cIAP1-based PROTAC to the wells.
-
Tracer Addition: Add a specific fluorescent NanoBRET™ tracer at a pre-determined optimal concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the luminescence signal at two wavelengths (donor emission, e.g., 460nm, and acceptor emission, e.g., 618nm) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Example Data: cIAP1-based PROTAC Targeting BTK
| PROTAC Concentration (nM) | BRET Ratio (mBU) |
| 0.1 | 450 |
| 1 | 420 |
| 10 | 300 |
| 100 | 150 |
| 1000 | 50 |
This data would yield an IC50 value of approximately 30 nM, indicating the concentration at which the PROTAC displaces 50% of the tracer.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to directly confirm the physical interaction between a PROTAC and its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
Experimental Workflow:
Caption: CETSA® Workflow.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the cIAP1-based PROTAC or vehicle control.
-
Heat Treatment: Heat the cell suspensions at a range of temperatures (for a melt curve) or at a single, optimized temperature (for an isothermal dose-response fingerprint - ITDRF).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or another protein quantification method.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the curve in the presence of the PROTAC indicates target engagement.
-
ITDRF: Plot the amount of soluble protein at a fixed temperature against the PROTAC concentration to determine the EC50 of thermal stabilization.
-
Example Data: cIAP1-based PROTAC and Target Stabilization
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (PROTAC) |
| 45 | 100 | 100 |
| 50 | 80 | 95 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
This data demonstrates a significant thermal stabilization of the target protein in the presence of the PROTAC, confirming direct binding.
Conclusion
Validating the target engagement of cIAP1-based PROTACs is a multi-faceted process that often requires an orthogonal approach, utilizing a combination of the techniques described above. While Western blotting provides the ultimate confirmation of protein degradation, NanoBRET™ and CETSA® offer invaluable insights into the direct binding of the PROTAC to its target within the complex cellular milieu. The choice of method will depend on the specific research question, available resources, and the stage of PROTAC development. By employing these powerful techniques, researchers can confidently validate the mechanism of action of their cIAP1-based PROTACs and accelerate the development of novel therapeutics.
cIAP1 vs. CRBN: A Comparative Guide to E3 Ligases for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) have emerged as two of the most utilized for PROTAC design.[1] This guide provides an objective comparison of cIAP1 and CRBN as E3 ligases for PROTACs, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug development programs.
At a Glance: Key Performance Metrics
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons in a single study are limited, we can collate data from various publications to provide a comparative overview.
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax (%) | Cell Line |
| BRD4 | CRBN | ARV-825 | < 1 nM | > 90% | Burkitt's Lymphoma (BL) |
| BRD4 | CRBN | dBET1 | ~430 nM (EC50) | Not Specified | AML |
| BRD4 | VHL (for comparison) | ARV-771 | < 5 nM | Not Reported | Castration-Resistant Prostate Cancer (CRPC) |
| BRD4 | VHL (for comparison) | MZ1 | 8 nM | Complete at 100 nM | H661 |
| BTK | cIAP1 | Compound with reversible binder | Not Specified | Degradation Observed | THP-1 |
| BTK | CRBN | Covalent PROTAC | No Degradation | No Degradation | Not Specified |
| CDK4/6 | cIAP1 | Palbociclib-based PROTAC | < 10 nM | Not Specified | Not Specified |
| CDK4/6 | CRBN | Palbociclib-based PROTAC | Not Specified | Effective Degradation | Not Specified |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes.[2]
Delving Deeper: A Comparative Analysis
| Feature | cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) | CRBN (Cereblon) |
| Mechanism of Action | Functions as a RING-finger E3 ligase. PROTACs recruiting cIAP1 induce its autoubiquitination and degradation, as well as the ubiquitination of the target protein.[3] This can lead to a dual anti-cancer effect by degrading both the target and an anti-apoptotic protein. | Acts as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[4] PROTACs bring the target protein into proximity with the CRL4-CRBN complex for ubiquitination. |
| Substrate Specificity | The natural substrates of cIAP1 are involved in apoptosis and NF-κB signaling pathways.[5] The substrate scope for cIAP1-based PROTACs is still being actively explored. | CRBN has a broader and more extensively studied substrate scope for PROTACs. However, CRBN-recruiting ligands (immunomodulatory drugs - IMiDs) can induce the degradation of "neosubstrates," which are not the intended targets.[5] |
| Off-Target Effects | The primary off-target concern is the potential for unintended effects due to the degradation of cIAP1 itself, which could impact apoptosis regulation. Some bestatin-derived components of cIAP-targeting molecules may also have off-target pharmacology.[5] | A significant challenge is the "off-target" degradation of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to immunomodulatory effects and potential toxicities.[5] |
| Expression Profile | cIAP1 is frequently overexpressed in a variety of human cancers.[6] | CRBN expression can be variable across different cancer types.[7] |
| Advantages | - Dual mechanism of action: degradation of both the target protein and the anti-apoptotic cIAP1. - Potential for enhanced anti-cancer activity. - The large and flexible CUL4-CRBN assembly provides a very permissive scaffold that can accommodate a larger range of substrates and orientations for ubiquitination.[5] | - Well-established and widely used E3 ligase for PROTACs. - Potent degradation of a wide range of target proteins has been demonstrated. - More readily available and characterized ligands. |
| Disadvantages | - Less explored compared to CRBN, with a more limited track record. - Potential for toxicity due to the degradation of a key apoptosis regulator. - The more compact cIAP-containing complexes may be less permissive for a wide range of substrates.[5] | - Off-target degradation of neosubstrates can lead to unintended pharmacology and toxicity. - Resistance can develop through mutations or downregulation of CRBN.[7] |
Visualizing the Mechanisms of Action
To understand the distinct ways cIAP1 and CRBN facilitate targeted protein degradation, the following signaling pathway diagrams are provided.
Caption: cIAP1-PROTAC signaling pathway.
Caption: CRBN-PROTAC signaling pathway.
Experimental Workflows and Protocols
Accurate evaluation of PROTAC performance is crucial for successful drug development. Below are diagrams and detailed protocols for key experiments.
Caption: PROTAC evaluation workflow.
Experimental Protocol 1: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Purified E3 ligase complex (recombinant cIAP1 or CRL4-CRBN)
-
Purified target protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
PROTAC of interest
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, POI, and ubiquitin in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species. A ubiquitin antibody can also be used to confirm polyubiquitination.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Experimental Protocol 2: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous format.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged cIAP1 or CRBN)
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Tb)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
PROTAC of interest
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add the tagged POI, tagged E3 ligase, and the diluted PROTAC.
-
Antibody Addition: Add the donor- and acceptor-labeled antibodies to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect."
Conclusion
The selection of cIAP1 or CRBN as the E3 ligase for a PROTAC is a multifaceted decision that depends on the specific target protein, the desired therapeutic window, and the cellular context. CRBN is a well-validated and potent E3 ligase for PROTACs, but its propensity for off-target neosubstrate degradation requires careful consideration and optimization. cIAP1 offers a compelling alternative with a dual mechanism of action that can be particularly advantageous in oncology. However, it is a less explored E3 ligase in the context of PROTACs, and the implications of its own degradation need to be thoroughly investigated. By carefully considering the comparative data, mechanisms of action, and employing rigorous experimental validation as outlined in this guide, researchers can make more strategic decisions in the design and development of novel and effective protein-degrading therapeutics.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cIAP1 Ligand-Linker Conjugates 15 vs other cIAP1 ligands
In the landscape of cancer therapeutics, the inhibitor of apoptosis proteins (IAPs) have emerged as critical targets. Cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, is a key regulator of apoptosis and immune signaling pathways. Its overexpression has been linked to tumorigenesis and resistance to therapy, making it a prime target for drug development. This guide provides a comparative overview of "cIAP1 Ligand-Linker Conjugate 15" and other prominent cIAP1 ligands: LCL161, birinapant, and GDC-0152, offering insights into their mechanisms and available performance data for researchers in drug discovery.
Overview of cIAP1 Ligands
cIAP1 Ligand-Linker Conjugate 15 is a chemical entity designed for the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). It incorporates a ligand for cIAP1 and a Proteolysis Targeting Chimera (PROTAC) linker.[1] Unlike therapeutic agents that are extensively characterized for their biological activity, this conjugate is primarily a tool for researchers to create targeted protein degraders. As such, there is a notable absence of publicly available experimental data regarding its binding affinity, cellular potency, or in vivo efficacy.
LCL161 , a monovalent Smac mimetic, is known to bind with high affinity to the BIR3 domain of cIAP1 and cIAP2, leading to their autoubiquitination and subsequent proteasomal degradation.[2][3] This action results in the activation of the non-canonical NF-κB signaling pathway and can sensitize cancer cells to apoptosis.[4] LCL161 also demonstrates binding to XIAP.[5]
Birinapant , a bivalent Smac mimetic, is a potent antagonist of both cIAP1 and XIAP. Its bivalent nature allows it to bind to two BIR domains simultaneously, potentially leading to enhanced potency. Birinapant induces the degradation of cIAP1 and cIAP2, which in turn can trigger apoptosis and modulate immune responses.
GDC-0152 is a pan-IAP inhibitor, demonstrating binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, as well as the BIR domain of ML-IAP.[5] Its broad-spectrum activity allows for the simultaneous inhibition of multiple IAP family members, which can be advantageous in overcoming resistance mechanisms.
Quantitative Performance Data
The following tables summarize the available quantitative data for the binding affinities of LCL161, birinapant, and GDC-0152 to various IAP proteins. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinity of cIAP1 Ligands (Ki/IC50/Kd in nM)
| Ligand | cIAP1 | cIAP2 | XIAP | ML-IAP | Reference |
| LCL161 | 0.4 (IC50) | - | 35 (IC50) | - | [5] |
| Birinapant | <1 (Kd) | - | 45 (Kd) | - | |
| GDC-0152 | 17 (Ki) | 43 (Ki) | 28 (Ki) | 14 (Ki) | [5] |
| cIAP1 Ligand-Linker Conjugate 15 | No data available | No data available | No data available | No data available |
Signaling Pathways and Experimental Workflows
To aid in the understanding of the mechanisms of these ligands and the methods used to evaluate them, the following diagrams illustrate the cIAP1 signaling pathway and a general workflow for ligand evaluation.
Caption: cIAP1 signaling pathway and the effect of Smac mimetics.
References
- 1. xcessbio.com [xcessbio.com]
- 2. CDK4/6 inhibitors upregulate cIAP1/2, and Smac mimetic LCL161 enhances their antitumor effects in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Validating cIAP1-Mediated Degradation: Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based proteomics and alternative methods for validating the degradation of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1). This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams to facilitate a thorough understanding of these methodologies.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial E3 ubiquitin ligase that plays a significant role in cell death, immune signaling, and cancer.[1] Its degradation is a key mechanism of action for a class of anti-cancer drugs known as Smac mimetics.[2] Validating the degradation of cIAP1 and its substrates is therefore a critical step in drug discovery and biomedical research. This guide compares the performance of mass spectrometry, the gold standard for proteome-wide analysis, with other widely used techniques for validating cIAP1-mediated degradation.
Quantitative Comparison of Validation Methods
While mass spectrometry offers unparalleled depth and precision in a discovery context, orthogonal methods like Western blotting are essential for validating these findings. The following table summarizes a hypothetical quantitative comparison based on typical experimental outcomes for the degradation of cIAP1 induced by a Smac mimetic.
| Method | Target Protein | Fold Change (Treated/Control) | Standard Deviation | Throughput |
| Mass Spectrometry (TMT) | cIAP1 | 0.25 | 0.05 | High |
| Substrate (e.g., NIK) | 3.5 | 0.4 | High | |
| Western Blot | cIAP1 | 0.30 | 0.15 | Low |
| Substrate (e.g., NIK) | 4.0 | 0.8 | Low |
Table 1: Comparison of quantitative data for cIAP1 and substrate degradation. This table illustrates the expected quantitative readouts from a Tandem Mass Tag (TMT) mass spectrometry experiment compared to a Western blot analysis after treatment with a Smac mimetic. Mass spectrometry typically provides lower variance and is suitable for high-throughput analysis.
Signaling Pathway of cIAP1-Mediated Degradation
cIAP1, in a complex with TRAF2, acts as an E3 ubiquitin ligase, targeting proteins like NF-κB-inducing kinase (NIK) for proteasomal degradation.[3] Smac mimetics bind to the BIR domains of cIAP1, inducing a conformational change that leads to its auto-ubiquitination and subsequent degradation by the proteasome.[2] This degradation of cIAP1 stabilizes its substrates, such as NIK, leading to the activation of the non-canonical NF-κB pathway.[4]
Experimental Protocols
Mass Spectrometry-Based Validation (TMT Workflow)
Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed quantitative proteomics, allowing for the simultaneous comparison of multiple samples.
Experimental Workflow for TMT-Based Validation
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of a Smac mimetic or vehicle control for a specified time.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation. A common lysis buffer is RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT or TCEP, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides overnight with trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Sample Pooling and Desalting: Combine the TMT-labeled peptide samples and desalt using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the pooled and desalted peptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins based on the reporter ion intensities from the TMT tags.
Alternative Validation Method: Western Blotting
Western blotting is a widely used and accessible technique for the semi-quantitative validation of protein degradation.[5]
Experimental Workflow for Western Blot Validation
Detailed Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described for the mass spectrometry protocol.
-
Cell Lysis and Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Immunoblotting: Incubate the membrane with a primary antibody specific for cIAP1 or its substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein abundance.[5]
Comparison of Methodologies
| Feature | Mass Spectrometry (TMT) | Western Blotting |
| Scope | Proteome-wide, unbiased | Targeted, single protein |
| Quantification | Highly quantitative, precise | Semi-quantitative, higher variability |
| Throughput | High (multiplexing) | Low |
| Sensitivity | High | Moderate to high (antibody dependent) |
| Discovery Potential | High (identifies off-targets) | Low (validation only) |
| Cost & Expertise | High | Low to moderate |
Table 2: Objective comparison of mass spectrometry and Western blotting for protein degradation studies.
Conclusion
Mass spectrometry, particularly with TMT labeling, offers a comprehensive and highly quantitative approach for validating cIAP1-mediated degradation on a proteome-wide scale. It enables the simultaneous assessment of on-target efficacy and potential off-target effects, which is crucial in drug development. However, due to its cost and the requirement for specialized expertise, it is often complemented by orthogonal validation methods.
Western blotting remains an indispensable and accessible tool for the targeted validation of mass spectrometry findings.[5] Its simplicity and lower cost make it ideal for routine analysis and for confirming the degradation of specific proteins of interest.
For a robust and comprehensive validation of cIAP1-mediated degradation, a combined approach is recommended. The initial discovery and broad quantification of protein degradation events using mass spectrometry should be followed by targeted and routine validation using Western blotting. This integrated strategy provides a high degree of confidence in the experimental findings and is a powerful approach for advancing research and drug development in this field.
References
- 1. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Linker Scaffolds in cIAP1-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of different linker architectures for PROTACs that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase. By examining the impact of linker composition and length on the degradation of target proteins, this document aims to inform the rational design of next-generation cIAP1-based degraders. The analysis is supported by experimental data from published studies, with detailed methodologies for key experiments provided.
The Critical Role of the Linker in cIAP1 PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] In the context of cIAP1-recruiting PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), the linker's role extends beyond a simple spacer.[2] It critically influences the formation and stability of the ternary complex (POI-PROTAC-cIAP1), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[3][4] The linker's length, flexibility, and chemical composition can significantly impact the PROTAC's potency (DC50), maximal degradation (Dmax), and selectivity.[2][5]
Comparative Analysis of Linker Performance
The following tables summarize quantitative data on cIAP1-recruiting PROTACs, illustrating the impact of different linker types on their degradation efficiency. The data is compiled from studies targeting Bruton's tyrosine kinase (BTK) and Receptor-Interacting serine/threonine Protein Kinase 2 (RIPK2).
Table 1: Comparison of Alkyl and Polyethylene Glycol (PEG) Linkers in BTK-targeting cIAP1 PROTACs
| PROTAC ID | Target | cIAP1 Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-12 | BTK | Aminopyrazole derivative | PEG | 5 PEG units | 182 ± 57 | >90 | [1] |
| SNIPER-13 | BTK | Aminopyrazole derivative | PEG | 2 PEG units | Inactive | N/A | [1] |
This data highlights the critical importance of linker length, where a shorter 2-PEG linker was non-permissive for degradation, while a 5-PEG linker induced potent degradation of BTK.[1]
Table 2: Optimization of Linkers in RIPK2-targeting cIAP1 PROTACs
| PROTAC ID | Target | cIAP1 Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Compound A | RIPK2 | IAP Ligand | Lipophilic Linker | Potent | >90 | [6] |
| Compound 20 | RIPK2 | IAP Ligand | Optimized, less lipophilic linker | Potent | >90 | [6] |
In this study, the focus was on optimizing the physicochemical properties of the linker to improve solubility and microsomal stability, leading to the identification of potent degraders with favorable pharmacokinetic profiles.[6]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a cIAP1-recruiting PROTAC.
1. Cell Culture and Treatment:
-
Plate adherent cells (e.g., THP-1, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[7]
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.[7]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
4. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-cIAP1 ternary complex in vitro.
1. Reagents and Materials:
-
Purified recombinant POI and cIAP1 proteins.
-
Fluorescently labeled ligand for either the POI or cIAP1 (as a tracer).
-
PROTACs at various concentrations.
-
Assay buffer (e.g., PBS with 0.01% Tween 20 and 1 mM DTT).
-
384-well black, flat-bottom plates.
2. Assay Procedure:
-
Prepare a solution of the fluorescently labeled tracer and one of the proteins (e.g., POI) in the assay buffer.
-
Add the PROTAC at various concentrations to the wells of the 384-well plate.
-
Add the protein-tracer mixture to the wells containing the PROTAC.
-
Add the second protein (e.g., cIAP1) to initiate the ternary complex formation.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
The data can be fitted to a suitable binding model to determine the dissociation constant (Kd) for the ternary complex formation. An increase in polarization indicates the formation of a larger molecular complex.[8][9]
Conclusion
The design of the linker is a multifaceted challenge in the development of effective cIAP1-recruiting PROTACs. As evidenced by the presented data, both the composition and length of the linker can dramatically influence degradation potency. While flexible linkers like PEG and alkyl chains are commonly employed, their optimal length must be empirically determined for each target-ligand pair.[2] Furthermore, optimizing linker properties to enhance solubility and metabolic stability is crucial for in vivo applications.[6] The experimental protocols provided herein offer a framework for the systematic evaluation of novel linker designs, facilitating the development of next-generation cIAP1-based degraders with improved therapeutic profiles. Future research will likely focus on the development of more rigid and functionalized linkers to gain better control over the ternary complex geometry and further enhance the efficacy and selectivity of cIAP1-recruiting PROTACs.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of a Novel cIAP1 Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target activity of a novel cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degrader. It outlines key experiments, presents data in a comparative format, and offers detailed protocols to assess the efficacy and mechanism of action of your compound against established alternatives.
Introduction to cIAP1 Degraders
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and inflammation.[1][2][3] As an E3 ubiquitin ligase, it is involved in the ubiquitination of proteins in signaling pathways such as the NF-κB pathway.[1][2][3] Overexpression of cIAP1 is observed in various cancers, making it an attractive therapeutic target.[4] Novel therapeutic strategies are now focusing on targeted protein degradation, utilizing bifunctional molecules that induce the degradation of cIAP1.[5][6][7] These degraders, often referred to as SMAC mimetics, mimic the endogenous IAP antagonist SMAC/DIABLO, leading to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[2][8] This in turn removes the inhibition of apoptosis and can promote cancer cell death.[2][9][10]
This guide will walk you through the essential steps to validate a novel cIAP1 degrader, comparing its performance with known SMAC mimetics.
Direct Assessment of cIAP1 Degradation
The primary endpoint for a cIAP1 degrader is the reduction of cellular cIAP1 protein levels. This is typically assessed by Western blotting.
Experimental Workflow: Western Blotting for cIAP1 Degradation
Caption: Workflow for assessing cIAP1 protein degradation via Western blotting.
Comparative Data: cIAP1 Degradation
| Compound | Cell Line | DC50 (nM) | Time Point (hours) | Max Degradation (%) |
| Novel Degrader | MDA-MB-231 | [Insert Data] | [Insert Data] | [Insert Data] |
| SMAC Mimetic (e.g., LCL161) | MDA-MB-231 | 10 - 50 | 4 - 8 | >90 |
| Negative Control (e.g., inactive enantiomer) | MDA-MB-231 | >10,000 | 24 | <10 |
DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.
Mechanistic Validation: Ubiquitination Assays
To confirm that the novel degrader functions through the intended ubiquitin-proteasome pathway, it is crucial to assess the ubiquitination of cIAP1.
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation : In a microcentrifuge tube, combine purified recombinant E1 activating enzyme, E2 conjugating enzyme (such as UbcH5b), ubiquitin, and ATP in reaction buffer.[11]
-
Addition of cIAP1 and Degrader : Add purified recombinant cIAP1 and the novel degrader or a control compound to the reaction mixture.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Termination and Analysis : Stop the reaction by adding SDS-PAGE loading buffer. Analyze the ubiquitination of cIAP1 by Western blotting, probing with an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to polyubiquitinated cIAP1 indicates E3 ligase activity.[11][12]
Signaling Pathway: cIAP1 Auto-Ubiquitination and Degradation
Caption: Mechanism of action for a novel cIAP1 degrader.
Functional Consequence: Apoptosis Induction
The degradation of cIAP1 is expected to lead to the induction of apoptosis in cancer cells. Several assays can be employed to measure this downstream effect.
Comparative Analysis of Apoptosis Assays
| Assay | Principle | Stage of Apoptosis | Advantages | Disadvantages |
| Annexin V Staining | Detects translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane.[13][14] | Early | Quantitative, can distinguish between apoptotic and necrotic cells.[15] | Can be transient. |
| Caspase Activity Assay | Measures the activity of executioner caspases (e.g., Caspase-3/7).[16] | Mid | Direct measure of apoptotic pathway activation. | Can be cell-type dependent. |
| TUNEL Assay | Detects DNA fragmentation.[13][17] | Late | Can be used on tissue sections, provides spatial information. | May also stain necrotic cells. |
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment : Treat cancer cells with the novel degrader, a positive control (e.g., a known SMAC mimetic), and a vehicle control for a specified time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]
Logical Relationship: From cIAP1 Degradation to Apoptosis
Caption: The cascade of events from cIAP1 degradation to apoptosis.
Comparison with Alternative cIAP1-Targeting Agents
To position a novel degrader within the therapeutic landscape, it is essential to compare its activity with other cIAP1-targeting agents.
Classes of cIAP1-Targeting Compounds
| Class | Mechanism of Action | Examples |
| SMAC Mimetics / Degraders | Induce auto-ubiquitination and proteasomal degradation of cIAP1.[2][8] | LCL161, Birinapant, AT-406[2][10] |
| cIAP1 E3 Ligase Inhibitors | Bind to the RING domain of cIAP1, inhibiting its E3 ligase activity.[18] | D19[18] |
Comparative Efficacy Data
| Compound | Type | Target Cell Line | IC50 (Cell Viability, nM) |
| Novel Degrader | Degrader | SK-OV-3 | [Insert Data] |
| LCL161 | SMAC Mimetic | SK-OV-3 | ~100 |
| Birinapant | SMAC Mimetic | SK-OV-3 | ~50 |
| D19 | E3 Ligase Inhibitor | MDA-MB-231 | ~5000 |
IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
By systematically performing the experiments outlined in this guide, researchers can robustly confirm the on-target activity of a novel cIAP1 degrader. The combination of direct degradation assessment, mechanistic ubiquitination assays, and functional apoptosis studies, all benchmarked against established compounds, will provide a comprehensive data package to support further development.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. air.unimi.it [air.unimi.it]
- 5. njbio.com [njbio.com]
- 6. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 8. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Apoptosis Assay | Immuno-Oncology | Xeno Diagnostics [xenodiagnostics.com]
- 16. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 凋亡分析检测 [sigmaaldrich.com]
- 18. pnas.org [pnas.org]
cIAP1 vs. XIAP: A Comparative Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as compelling targets due to their critical roles in regulating apoptosis and cell survival. Among the IAP family, cellular IAP1 (cIAP1) and X-linked IAP (XIAP) are of particular interest. Both are E3 ubiquitin ligases, making them not only targets for degradation themselves but also potential recruiters for the degradation of other proteins of interest via Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of cIAP1 and XIAP as targets for protein degradation, supported by experimental data and detailed methodologies.
Functional Distinctions and Therapeutic Rationale
cIAP1 and XIAP, while both members of the IAP family, exhibit distinct mechanisms of action. XIAP is unique in its ability to directly bind and inhibit caspases-3, -7, and -9, thereby acting as a potent brake on the apoptotic cascade.[1][2][3] In contrast, cIAP1 (and the closely related cIAP2) does not directly inhibit caspases but rather regulates cellular signaling pathways, most notably the NF-κB pathway, through its E3 ligase activity.[1][4] cIAPs ubiquitinate components of the TNF receptor signaling complex, which can lead to either cell survival or apoptosis depending on the cellular context.[5]
The overexpression of both cIAP1 and XIAP has been documented in numerous cancers, correlating with therapeutic resistance and poor prognosis.[1][6][7] This makes them attractive targets for therapeutic intervention. The rationale for targeting them for degradation, rather than simple inhibition, lies in the potential for a more profound and sustained biological effect, as the entire protein is eliminated.
Comparative Efficacy of Degraders
The development of small molecules targeting IAPs has led to both pan-IAP antagonists and selective degraders. Smac mimetics, for instance, can induce the autoubiquitination and subsequent proteasomal degradation of cIAP1.[7][8] More recently, specific degraders for XIAP, such as ARTS mimetics, have been developed, demonstrating that targeted degradation of XIAP alone can be sufficient to induce apoptosis in certain cancer models like neuroblastoma.[9][10]
The decision to target cIAP1, XIAP, or both, is an area of active investigation. Some studies suggest that pan-IAP antagonism, targeting both cIAP1 and XIAP, is required for efficient induction of cell death.[11][12] Conversely, selective cIAP1/2 inhibitors have also been shown to effectively induce apoptosis.[13][14] The choice of target may ultimately be context-dependent, relying on the specific IAP dependencies of the cancer type .
Quantitative Comparison of IAP Ligands
The following table summarizes the binding affinities of various small molecules to cIAP1 and XIAP, highlighting the development of selective compounds.
| Compound | Target(s) | cIAP1 Ki (nM) | XIAP Ki (nM) | Selectivity (XIAP/cIAP1) | Reference |
| Compound 3 | cIAP1/2 | 1.8 | 392 | ~218-fold | [13] |
| Compound 4 | cIAP1/2 | 1.1 | 870 | ~791-fold | [13] |
| Compound 5 | cIAP1/2 | 3.2 | 3080 | ~962-fold | [13] |
| Birinapant | cIAP1, cIAP2, XIAP | Preferential for cIAP1 | Lower affinity | - | [1] |
| GDC-0512 | cIAP1, cIAP2, XIAP | Binds all three | Binds all three | - | [7] |
| Debio 1143/AT-406 | cIAP1, cIAP2, XIAP | Induces cIAP1 degradation | Binds | - | [7] |
IAPs as E3 Ligases for PROTACs
The E3 ligase function of cIAP1 and XIAP has been co-opted for the development of IAP-based PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[15] These chimeric molecules recruit cIAP1 or XIAP to a new protein of interest, leading to its ubiquitination and degradation.
Interestingly, the mechanism of degradation of the IAPs themselves by SNIPERs appears to differ. cIAP1 degradation is often triggered by the binding of the IAP antagonist moiety of the SNIPER, which induces autoubiquitination.[15][16] In contrast, XIAP degradation by a SNIPER may require the formation of a ternary complex between XIAP, the SNIPER, and the target protein.[15][16]
Signaling Pathways and Mechanisms of Action
To visualize the roles of cIAP1 and XIAP and the mechanism of their targeted degradation, the following diagrams are provided.
Caption: Role of cIAP1 and XIAP in Apoptosis Pathways.
References
- 1. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 3. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XIAP and cIAP1 amplifications induce Beclin 1-dependent autophagy through NFκB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antagonism of c-IAP and XIAP proteins is required for efficient induction of cell death by small-molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dokumen.pub [dokumen.pub]
Validating the Downstream Signaling Effects of cIAP1 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a multifaceted E3 ubiquitin ligase that plays a pivotal role in cell signaling, regulating inflammation, immunity, and cell survival. Its degradation, often induced by Smac mimetics or as a therapeutic strategy, triggers a cascade of downstream events. Validating these effects is crucial for understanding drug mechanisms and developing novel therapeutics. This guide provides a comparative overview of key downstream signaling events, methods for their validation, and supporting experimental data.
Core Downstream Signaling Pathways Affected by cIAP1 Degradation
The degradation of cIAP1 primarily impacts two major signaling pathways: the NF-κB pathway and the RIPK1-dependent cell death pathway.
NF-κB Pathway Activation
cIAP1 is a negative regulator of the non-canonical NF-κB pathway.[1][2][3] In unstimulated cells, cIAP1, in a complex with TRAF2, mediates the ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK).[2][4][5] The degradation of cIAP1 leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical NF-κB pathway, characterized by the processing of p100 to p52.[1][5] cIAP1 and its homolog cIAP2 are also involved in the regulation of the canonical NF-κB pathway.[4][6][7]
Validation Methods:
-
Western Blotting: To detect the degradation of cIAP1 and the accumulation of key downstream proteins.
-
NF-κB Reporter Assays: To quantify the transcriptional activity of NF-κB.
-
Immunoprecipitation: To study the disruption of protein-protein interactions within the signaling complexes.
RIPK1-Dependent Cell Death
cIAP1 is a critical regulator of receptor-interacting protein kinase 1 (RIPK1)-mediated cell death.[8][9][10] By ubiquitinating RIPK1, cIAP1 promotes the formation of a pro-survival signaling complex (Complex I) upon TNF-α stimulation.[9] Degradation of cIAP1 prevents the ubiquitination of RIPK1, leading to its dissociation from Complex I and the formation of a death-inducing complex (Complex IIa/b or the ripoptosome).[8][10][11] This can trigger either caspase-8-dependent apoptosis or, in the absence of caspase-8 activity, RIPK1- and RIPK3-dependent necroptosis.[8][10]
Validation Methods:
-
Cell Viability Assays: To measure the extent of apoptosis and necroptosis.
-
Western Blotting: To detect the cleavage of caspase-8, caspase-3, and PARP (for apoptosis) and the phosphorylation of RIPK1, RIPK3, and MLKL (for necroptosis).
-
Immunoprecipitation: To analyze the composition of the different RIPK1-containing complexes.
Comparative Analysis of Validation Methods
| Downstream Effect | Method | Readout | Throughput | Key Considerations |
| cIAP1 Degradation | Western Blot | Decrease in cIAP1 protein levels | Low to Medium | Antibody specificity is crucial. |
| Proteomics (Mass Spec) | Quantitative changes in cIAP1 abundance | High | Provides a global view of protein changes. | |
| NF-κB Activation | Western Blot | Increased p52/p100 ratio, NIK accumulation, IκBα degradation | Low to Medium | Provides mechanistic insights. |
| NF-κB Reporter Assay | Luciferase or fluorescent reporter activity | High | Functional readout of pathway activation. | |
| Immunofluorescence | Nuclear translocation of NF-κB subunits (e.g., p65, p52) | Medium | Provides spatial information. | |
| Apoptosis | Cell Viability Assays (e.g., Annexin V/PI staining, TUNEL) | Percentage of apoptotic cells | High | Quantitative and specific for apoptosis. |
| Western Blot | Cleavage of Caspase-8, -3, PARP | Low to Medium | Confirms activation of the apoptotic cascade. | |
| Necroptosis | Cell Viability Assays (e.g., PI staining, LDH release) | Percentage of necrotic cells | High | Requires distinction from other forms of cell death. |
| Western Blot | Phosphorylation of RIPK1, RIPK3, MLKL | Low to Medium | Specific markers for necroptosis activation. |
Experimental Protocols
Western Blotting for cIAP1 Degradation and Downstream Signaling
-
Cell Treatment: Plate cells and treat with the cIAP1-degrading compound (e.g., a Smac mimetic) or a control vehicle for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cIAP1, NIK, p100/p52, phospho-RIPK1, cleaved Caspase-8, etc., followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Cell Treatment: After 24-48 hours, treat the cells with the cIAP1-degrading compound or control.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Visualizing the Signaling Cascades
Alternative Approaches and Considerations
While Smac mimetics are the most common tool to induce cIAP1 degradation, other methods can be employed for validation and comparative studies:
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to deplete cIAP1 provides a highly specific alternative to pharmacological degradation.
-
PROTACs (Proteolysis-Targeting Chimeras): Novel PROTACs that specifically target cIAP1 for degradation can be used.[12][13] These tools can offer improved specificity compared to broader-acting Smac mimetics.
-
Cell Line Specificity: The downstream effects of cIAP1 degradation can be cell-type dependent. It is crucial to validate these effects in relevant cancer cell lines or primary cells.
-
cIAP1 vs. cIAP2: cIAP1 and cIAP2 have both redundant and distinct functions.[6] For instance, the degradation of cIAP2 induced by Smac mimetics is dependent on cIAP1.[14] It is important to consider the expression levels and roles of both proteins in the system being studied.
By employing a combination of these experimental approaches and being mindful of the context-dependent nature of cIAP1 signaling, researchers can robustly validate the downstream effects of cIAP1 degradation and gain deeper insights into its therapeutic potential.
References
- 1. Two distinct signalling cascades target the NF-κB regulatory factor c-IAP1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation | Semantic Scholar [semanticscholar.org]
- 9. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cIAP1 and cIAP2 in Protein Degradation
Cellular inhibitor of apoptosis proteins 1 (cIAP1) and 2 (cIAP2) are closely related members of the Inhibitor of Apoptosis (IAP) family, playing critical roles in regulating inflammation, immunity, and cell death.[1] Both proteins possess a C-terminal RING (Really Interesting New Gene) finger domain, which confers them with E3 ubiquitin ligase activity, a key function in targeting proteins for degradation or involvement in signaling pathways.[2] This guide provides a comparative overview of cIAP1 and cIAP2, focusing on their roles in protein degradation, substrate specificity, and the experimental methodologies used to study these functions.
Functional Comparison: Redundancy and Specificity
cIAP1 and cIAP2 exhibit a high degree of functional redundancy, particularly in the context of TNFα-induced NF-κB signaling.[3][4] In many cellular systems, the genetic deletion or knockdown of one cIAP is compensated by the other, and only the simultaneous removal of both proteins leads to a significant disruption of the signaling pathway.[3] This redundancy is highlighted by their shared ability to polyubiquitinate Receptor-Interacting Protein 1 (RIP1), a crucial event for the activation of the NF-κB pathway.[1][4]
Despite their overlapping functions, some studies have revealed non-redundant roles. For instance, cIAP1 has been shown to be a more potent E3 ligase for RIP family proteins in in vitro ubiquitination assays compared to cIAP2.[5] Furthermore, the degradation of cIAP2 is dependent on the E3 ligase activity of cIAP1, whereas cIAP2 does not appear to target cIAP1 for degradation.[6] This hierarchical regulation suggests a degree of specialization in their functions. In certain cellular contexts, such as in specific cancer cell lines, cIAP1 expression is essential for suppressing TNFα-induced necroptosis, a form of programmed cell death, due to low or non-compensatory levels of cIAP2.
Smac mimetics, a class of therapeutic agents, induce the auto-ubiquitination and subsequent proteasomal degradation of both cIAP1 and cIAP2.[7] However, the degradation of cIAP2 in response to Smac mimetics is critically dependent on the presence of cIAP1.[6]
Substrate Ubiquitination and Degradation
As E3 ubiquitin ligases, cIAP1 and cIAP2 catalyze the attachment of ubiquitin chains to substrate proteins, influencing their stability and function. They can assemble various types of ubiquitin linkages, including K48-linked chains that typically target proteins for proteasomal degradation, and K63-linked and linear chains that are involved in signaling complex formation.[5]
| Substrate | cIAP1 Activity | cIAP2 Activity | Outcome of Ubiquitination | References |
| RIP1 (Receptor-Interacting Protein 1) | Strong | Moderate | K63-linked ubiquitination promotes NF-κB activation; K48-linked ubiquitination can lead to degradation. | [1][4][5] |
| RIP2 (Receptor-Interacting Protein 2) | Strong | Moderate | Polyubiquitination leads to activation of NF-κB signaling in response to NOD1/2 stimulation. | [5] |
| RIP3 (Receptor-Interacting Protein 3) | Strong | Moderate | Polyubiquitination can regulate its role in necroptosis. | [5] |
| RIP4 (Receptor-Interacting Protein 4) | Strong | Moderate | Polyubiquitination is involved in NF-κB activation. | [5] |
| NIK (NF-κB-Inducing Kinase) | Yes | Yes | K48-linked ubiquitination leads to proteasomal degradation, suppressing the non-canonical NF-κB pathway. | [8] |
| Caspase-3 | Yes | Yes | Monoubiquitination has been reported, but the functional consequence is not fully elucidated. cIAPs are generally considered weak inhibitors of caspases. | [9][10] |
| Caspase-7 | Yes | Yes | Monoubiquitination has been reported. | [9][10] |
| TRAF2 (TNF Receptor-Associated Factor 2) | Yes | Yes | K48-linked ubiquitination can lead to its degradation. | [2] |
| cIAP1 (auto-ubiquitination) | Yes | - | K48-linked auto-ubiquitination leads to self-degradation, a process enhanced by Smac mimetics. | [6][7] |
| cIAP2 (auto- and trans-ubiquitination) | Yes (trans) | Yes (auto) | cIAP1 can ubiquitinate cIAP2, leading to its degradation. cIAP2 can also auto-ubiquitinate. | [6] |
| PACS-2 (Phosphofurin Acidic Cluster Sorting Protein 2) | Yes | Yes | K48-linked polyubiquitination leads to proteasomal degradation, regulating TRAIL-induced apoptosis. | [11] |
Signaling Pathway Involvement
cIAP1 and cIAP2 are integral components of the TNF receptor 1 (TNFR1) signaling complex. Upon TNFα stimulation, cIAP1 and cIAP2 are recruited to the receptor complex where they mediate the K63-linked polyubiquitination of RIP1. This ubiquitinated RIP1 acts as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of the canonical NF-κB pathway and cell survival.
References
- 1. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. [PDF] cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation | Semantic Scholar [semanticscholar.org]
- 4. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human anti-apoptotic proteins cIAP1 and cIAP2 bind but do not inhibit caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 8. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) | PLOS One [journals.plos.org]
- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 10. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Comparison Guide: Confirming the Role of the Proteasome in cIAP1-Mediated Degradation
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental methods used to validate the essential role of the 26S proteasome in the degradation of proteins targeted by the E3 ubiquitin ligase cIAP1 (Cellular Inhibitor of Apoptosis Protein 1).
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling, particularly in apoptosis and inflammation.[1] It functions as a RING-domain E3 ubiquitin ligase, an enzyme that attaches ubiquitin chains to substrate proteins.[2] This ubiquitination can serve various signaling purposes, but a primary outcome, particularly via Lys48-linked polyubiquitin (B1169507) chains, is the targeting of the substrate for destruction by the 26S proteasome.[3][4]
Smac mimetics, a class of therapeutic compounds, are known to bind cIAP1, triggering its auto-ubiquitination and subsequent rapid degradation by the proteasome.[5][6][7] This mechanism is central to their function in sensitizing cancer cells to apoptosis. Confirming that the degradation of a specific cIAP1 substrate is indeed proteasome-dependent is a critical step in pathway elucidation and drug development. The primary method for this confirmation involves comparing the degradation rate of the substrate in the presence and absence of a specific proteasome inhibitor, such as MG132.
Core Signaling and Experimental Logic
The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells.[8] cIAP1, as the E3 ligase, provides substrate specificity. It binds to a target protein and, in concert with E1 (ubiquitin-activating) and E2 (ubiquitin-conjugating) enzymes, attaches a polyubiquitin chain. This chain acts as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that unfolds, deubiquitinates, and degrades the protein into small peptides.[4][9]
To experimentally verify this pathway, protein synthesis is first halted using an inhibitor like Cycloheximide (B1669411) (CHX). This allows for the observation of the target protein's decay over time. By performing this "CHX chase" in parallel with and without a proteasome inhibitor (e.g., MG132), one can directly assess the proteasome's contribution. If the protein is stabilized in the presence of the proteasome inhibitor, it serves as strong evidence for its degradation via this pathway.
Comparative Data: Protein Stabilization with Proteasome Inhibition
The following table summarizes quantitative findings from representative experiments demonstrating the stabilization of cIAP1 substrates upon treatment with the proteasome inhibitor MG132. The data is derived from cycloheximide (CHX) chase assays, where protein levels are measured at various time points after halting new protein synthesis.
| Target Protein | Cell Line | Condition | Protein Level at 0 hr | Protein Level at 4 hr | Protein Level at 8 hr | Conclusion |
| Free ATG12 | U2OS | CHX only | 100% | ~20% | <5% | Rapid degradation observed.[10] |
| Free ATG12 | U2OS | CHX + MG132 | 100% | ~100% | ~100% | Degradation is completely blocked.[10] |
| ZFN-224 | 293T | CHX only | 100% | ~25% | Not Reported | Protein is unstable with a short half-life.[6] |
| ZFN-224 | 293T | CHX + MG132 (5 µM) | 100% | >80% | Not Reported | Protein is significantly stabilized.[6] |
| c-Myc | HEK293T | CHX only | 100% | ~40% | ~10% | Confirms known rapid proteasomal turnover.[11] |
| c-Myc | HEK293T | CHX + MG132 (20 µM) | 100% | ~95% | ~90% | Proteasome inhibition prevents degradation.[11] |
Note: Values are estimated from published Western Blot data and descriptions. The key comparison is the dramatic difference in remaining protein levels between the "CHX only" and "CHX + MG132" conditions, confirming proteasome-dependent degradation.
Experimental Protocols
A meticulously executed experimental protocol is crucial for obtaining reliable and reproducible results. The following sections detail a standard workflow for a Cycloheximide (CHX) chase assay coupled with proteasome inhibition and subsequent Western blot analysis.
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of a target protein by inhibiting new protein synthesis.[5][12]
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Proteasome inhibitor stock solution (e.g., 10 mM MG132 in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and Western blotting apparatus
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple 6-well plates or 35-mm dishes, one for each time point and condition (e.g., 0, 2, 4, 8 hours for CHX only; 0, 2, 4, 8 hours for CHX + MG132). Allow cells to attach and grow overnight.[5]
-
Proteasome Inhibition (for experimental group): For the inhibitor-treated plates, pre-treat the cells with MG132 at a final concentration of 10-20 µM for 1-2 hours prior to adding CHX.[11][13] This ensures the proteasome is effectively inhibited before the chase begins. Add an equivalent volume of DMSO to the control plates.
-
Initiate Chase: Add CHX to all plates to a final concentration of 20-50 µg/mL.[2][12] This marks the 0-hour time point. Immediately harvest the first set of plates (both control and inhibitor-treated).
-
Time Course Harvest: Place the remaining plates back in the incubator. At each subsequent time point (e.g., 2, 4, 8 hours), harvest the corresponding plates.
-
Lysate Preparation: To harvest, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]
-
Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.[2][13]
Protocol 2: Western Blot Analysis
This protocol is used to visualize and quantify the amount of the target protein remaining at each time point.[2][14]
Procedure:
-
Sample Preparation: Based on the BCA assay results, normalize the protein concentration for all samples. Mix a consistent amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel. Run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[13] Also probe for a loading control protein (e.g., β-actin or GAPDH) whose levels are not expected to change.
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST).[13]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: After final washes, apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the corresponding loading control band for each lane. Plot the normalized intensity against time to visualize the degradation kinetics.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Zinc Finger Nuclease Protein Is Enhanced by the Proteasome Inhibitor MG132 | PLOS One [journals.plos.org]
- 7. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Ubiquitination and proteasomal degradation of ATG12 regulates its proapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative mapping of proteasome interactomes and substrates using ProteasomeID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Guide to the Cross-Reactivity of cIAP1 Ligand-Linker Conjugate 15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cIAP1 Ligand-Linker Conjugate 15, a crucial component in the development of targeted protein degraders known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). The focus of this analysis is the cross-reactivity of the cIAP1-recruiting moiety, offering insights into its selectivity and potential off-target effects. This document summarizes key performance data, outlines experimental methodologies for assessment, and visualizes the relevant biological pathways and experimental workflows.
Introduction to cIAP1 and Targeted Protein Degradation
Cellular inhibitor of apoptosis protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in regulating apoptosis and immune signaling, primarily through the NF-κB pathway.[1] cIAP1, along with its close homolog cIAP2, can ubiquitinate target proteins, marking them for degradation by the proteasome.[1] This function has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's degradation.
cIAP1 Ligand-Linker Conjugate 15 is a chemical entity that incorporates a ligand for cIAP1 attached to a linker. This conjugate is designed to be further coupled to a ligand for a POI, thereby creating a SNIPER. The efficacy and safety of such a degrader are critically dependent on the selectivity of the cIAP1 ligand. Cross-reactivity with other members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP2 and X-linked inhibitor of apoptosis protein (XIAP), could lead to unintended protein degradation and cellular effects.
cIAP1 Signaling Pathway
The following diagram illustrates the central role of cIAP1 in the TNFα-mediated NF-κB signaling pathway. cIAP1, in a complex with TRAF2, is recruited to the TNF receptor (TNFR). This recruitment leads to the ubiquitination of RIP1, which then acts as a scaffold for the activation of downstream signaling cascades, ultimately leading to the activation of NF-κB and the promotion of cell survival.
Cross-Reactivity Assessment of a cIAP1-Targeting PROTAC
While specific quantitative cross-reactivity data for "cIAP1 Ligand-Linker Conjugate 15" is not publicly available, the following table presents representative data for a PROTAC utilizing a bestatin-based cIAP1 ligand, which is structurally related to the ligand in Conjugate 15. This data illustrates the typical selectivity profile that would be assessed.
| Protein Target | Binding Affinity (IC₅₀, nM) |
| cIAP1 | 25 |
| cIAP2 | 80 |
| XIAP | >1000 |
Note: The data presented is a representative example from a study on a bestatin-based SNIPER and is intended for illustrative purposes. Actual values for cIAP1 Ligand-Linker Conjugate 15 may vary.
This representative data indicates a higher affinity of the bestatin-based ligand for cIAP1 over cIAP2 and significantly weaker binding to XIAP. This selectivity is crucial for minimizing off-target effects when designing a cIAP1-recruiting PROTAC.
Experimental Protocols for Cross-Reactivity Assessment
To determine the cross-reactivity and selectivity of a cIAP1-targeting PROTAC, a series of in vitro and cellular assays are typically performed.
In Vitro Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to purified IAP proteins.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Recombinantly express and purify human cIAP1, cIAP2, and XIAP proteins.
-
Synthesize or procure a fluorescently labeled small molecule or peptide that is known to bind to the IAP proteins (the "tracer").
-
Prepare a stock solution of the cIAP1-targeting PROTAC in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Perform serial dilutions of the PROTAC in assay buffer.
-
In a microplate, add a constant concentration of the IAP protein and the fluorescent tracer to each well.
-
Add the serially diluted PROTAC to the wells. Include control wells with no PROTAC (maximum polarization) and no IAP protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the PROTAC concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the PROTAC that inhibits 50% of the tracer binding.
-
The IC₅₀ values for cIAP1, cIAP2, and XIAP are compared to determine the selectivity of the PROTAC.
-
Cellular Degradation Assay (Western Blot)
This assay assesses the ability of the PROTAC to induce the degradation of the target protein and potential off-targets in a cellular context.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the target protein and the IAP family members.
-
Treat the cells with increasing concentrations of the cIAP1-targeting PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target protein, cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using image analysis software.
-
Normalize the intensity of the target and IAP protein bands to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ value (the concentration that causes 50% degradation) for each protein.
-
Compare the DC₅₀ values to assess the selectivity of degradation.
-
Conclusion
The assessment of cross-reactivity is a critical step in the development of cIAP1-recruiting PROTACs. While "cIAP1 Ligand-Linker Conjugate 15" is a valuable tool for this purpose, a thorough evaluation of its binding and degradation selectivity against other IAP family members is essential. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct these assessments, ensuring the development of potent and selective targeted protein degraders. The representative data for a related bestatin-based PROTAC highlights the potential for achieving high selectivity for cIAP1, a key attribute for a successful therapeutic agent.
References
Validating the Therapeutic Potential of cIAP1-Based PROTACs: A Comparative Guide
The field of targeted protein degradation has opened new avenues for therapeutic intervention, particularly with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel mechanism to eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] Among the various E3 ligases recruited by PROTACs, the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a compelling choice, leading to a class of degraders also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[2][4][5]
This guide provides an objective comparison of cIAP1-based PROTACs against alternative protein degradation strategies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
Mechanism of Action: cIAP1-Based PROTACs
cIAP1 is an E3 ubiquitin ligase that plays a crucial role in cell death, survival, and inflammatory signaling pathways.[6][7][8] It contains a RING domain that facilitates the transfer of ubiquitin to target proteins, marking them for proteasomal degradation. cIAP1-based PROTACs are designed with two key ligands connected by a linker: one binds to the protein of interest (POI), and the other binds to the BIR3 domain of cIAP1.[4] This ternary complex formation brings the POI into close proximity with cIAP1, leading to the POI's polyubiquitination and subsequent degradation by the 26S proteasome.[1]
A unique feature of many cIAP1-recruiting ligands, such as those derived from SMAC mimetics like LCL-161, is their ability to induce the auto-ubiquitination and degradation of cIAP1 itself.[2][8] This can result in a dual-action effect: the degradation of the primary POI and the degradation of cIAP1, which can further sensitize cancer cells to apoptosis.[2][9]
The Role of cIAP1 in Signaling Pathways
cIAP1 is a key regulator of the NF-κB and TNF-α signaling pathways, which are critical for cell survival and apoptosis. By ubiquitinating RIP1, cIAP1 activates the canonical NF-κB pathway, promoting cell survival and inhibiting apoptosis.[6][7] The degradation of cIAP1, either through SMAC mimetics or cIAP1-based PROTACs, can block this pro-survival signaling and trigger programmed cell death.[8][10]
Comparative Analysis
cIAP1-Based PROTACs vs. Other E3 Ligase-Based PROTACs
The majority of PROTACs in development recruit the VHL or Cereblon (CRBN) E3 ligases.[11][12][13] While effective, reliance on a limited set of E3 ligases can be a drawback, especially if resistance develops due to mutations or low expression of the ligase in target cells.[2] cIAP1-based PROTACs provide a valuable alternative.
| Feature | cIAP1-Based PROTACs (SNIPERs) | VHL/CRBN-Based PROTACs |
| Mechanism | Recruits cIAP1 E3 Ligase. Often induces auto-degradation of cIAP1, providing a dual anti-cancer effect.[2][14] | Recruits Von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[11] |
| Advantages | - Alternative E3 ligase to overcome resistance.[2]- Dual action: POI degradation and pro-apoptotic signaling by cIAP1 removal.[2][9]- cIAP1 is overexpressed in many cancers.[14] | - Well-characterized ligands and extensive development history.[11][12]- Potent degradation of a wide range of targets.[15] |
| Disadvantages | - Potential for off-target effects due to modulation of NF-κB and apoptosis pathways.- Self-degradation of cIAP1 can sometimes limit sustained POI degradation.[14] | - Potential for acquired resistance via mutation or downregulation of VHL/CRBN.[2]- Immunomodulatory effects associated with CRBN ligands (IMiDs).[11] |
cIAP1-Based PROTACs vs. SMAC Mimetics
SMAC mimetics are small molecule inhibitors that bind to IAPs (including cIAP1 and XIAP), promoting their auto-ubiquitination and degradation, thereby inducing apoptosis.[8][10]
| Feature | cIAP1-Based PROTACs (SNIPERs) | SMAC Mimetics |
| Primary Action | Targeted degradation of a specific Protein of Interest (POI) by recruiting cIAP1.[2] | Induce auto-degradation of cIAP1/2 to promote apoptosis.[8][10] |
| Specificity | High specificity for the chosen POI. The pro-apoptotic effect is secondary. | Broadly targets IAP proteins (cIAP1, cIAP2, XIAP).[4] |
| Therapeutic Strategy | Eliminate a specific oncoprotein driver while potentially sensitizing cells to apoptosis. | Primarily an apoptosis-inducing agent. |
| Advantages | Catalytic action allows for sustained degradation of the POI at low doses.[1][16] Can target proteins previously considered "undruggable".[1] | Directly targets the apoptosis pathway, which is dysregulated in many cancers.[8] |
| Limitations | Complex pharmacology (PK/PD) due to tripartite mechanism.[17][18] | Efficacy can be limited in tumors that are not dependent on IAP-mediated survival. |
Quantitative Performance Data
The efficacy of a PROTAC is measured by its ability to degrade the target protein, quantified by DC50 (concentration for 50% degradation) and Dmax (maximum degradation), and its downstream effect on cell viability (IC50).
| PROTAC (SNIPER) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| SNIPER-7 | BRD4 | HeLa | ~100 | >90% (at 6h) | N/A | [2] |
| SNIPER-23 | CRABP-II | IMR32 | <100 | >90% | Potent | [2] |
| SNIPER-5 | BCR-ABL | K562 | ~100 | >90% (at 24h) | N/A | [2] |
| VHL-based PROTAC | EGFRL858R/T790M | H1975 | 5.9 | N/A | 506 | [19] |
| CRBN-based PROTAC | BTK | - | N/A | N/A | N/A | In Phase III trials[20] |
Note: Data is compiled from various sources and experimental conditions may differ. N/A indicates data not available in the cited sources.
Experimental Protocols & Workflow
Validating a cIAP1-based PROTAC involves a series of in vitro and in vivo experiments to confirm its mechanism of action and therapeutic potential.
Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Seeding & Treatment: Plate cells at a suitable density in multi-well plates. After allowing them to adhere, treat with a serial dilution of the PROTAC for a predetermined time (e.g., 6, 12, 24 hours) to determine optimal treatment duration and calculate DC50 and Dmax.[21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Use a BCA or Bradford assay to determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by electrophoresis on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Detection & Analysis: Visualize bands using chemiluminescence or fluorescence imaging. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.[21]
Cellular Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the POI.
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody specific to the POI, which is often conjugated to magnetic or agarose (B213101) beads.
-
Elution and Western Blot: Wash the beads to remove non-specific binders and elute the POI. Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the POI.
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of POI degradation on cell proliferation and survival.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for a prolonged period (e.g., 72 hours).[21]
-
Add MTT solution to each well and incubate to allow viable cells to convert the MTT into formazan (B1609692) crystals.[21]
-
Add a solubilization solution (e.g., DMSO) to dissolve the crystals.[21]
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.[21]
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
-
In Vivo Xenograft Model Evaluation
Animal models are critical for assessing the in vivo efficacy and safety of a PROTAC.[]
-
Model Establishment: Implant human tumor cells (subcutaneous or orthotopic) into immunocompromised mice.[]
-
Dosing and Monitoring: Once tumors reach a specified volume, randomize mice into vehicle and treatment groups. Administer the PROTAC via a relevant route (e.g., oral, IP) according to a predetermined schedule.
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly. At the end of the study, excise tumors and weigh them.[]
-
Pharmacodynamic (PD) Analysis: Collect tumor and tissue samples at various time points post-dosing to measure the levels of the target protein (via Western blot or mass spectrometry) to confirm in vivo degradation.[]
Conclusion
cIAP1-based PROTACs represent a promising and distinct strategy within the targeted protein degradation landscape. Their unique dual-action mechanism—degrading a specific oncoprotein while simultaneously antagonizing a key cell survival pathway—offers a powerful therapeutic rationale, particularly in oncology.[2][9] By providing an alternative to the more commonly used VHL and CRBN-based systems, they expand the toolkit for overcoming potential drug resistance.[2] The comprehensive experimental workflow outlined in this guide provides a robust framework for researchers to rigorously validate the therapeutic potential of novel cIAP1-based degraders, paving the way for their translation into next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 7. Cytoplasmic and Nuclear Functions of cIAP1 | MDPI [mdpi.com]
- 8. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 10. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 21. benchchem.com [benchchem.com]
comparative analysis of cIAP1 degraders in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical therapeutic target in oncology. Its overexpression in various cancers is linked to therapeutic resistance and poor prognosis. A promising strategy to counteract its pro-survival functions is the use of cIAP1 degraders. This guide provides a comparative analysis of three prominent SMAC (Second Mitochondria-derived Activator of Caspases) mimetics that function as cIAP1 degraders: LCL161, Birinapant (B612068) (TL32711), and GDC-0152.
Mechanism of Action: Restoring Apoptotic Signaling
cIAP1 is an E3 ubiquitin ligase that plays a pivotal role in cell survival pathways, primarily through the regulation of NF-κB signaling and by preventing apoptosis.[1][2] SMAC mimetics are designed to mimic the endogenous protein SMAC/DIABLO, which naturally antagonizes Inhibitor of Apoptosis (IAP) proteins.[1] By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1, these degraders induce a conformational change that triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[1] This degradation unleashes apoptotic signaling and can also lead to the activation of the non-canonical NF-κB pathway, which can result in the production of tumor necrosis factor-alpha (TNF-α), further promoting tumor cell death.[1]
dot
Caption: Simplified cIAP1 signaling pathway in response to TNF-α.
Comparative Performance of cIAP1 Degraders
The efficacy of cIAP1 degraders can vary depending on the specific compound and the genetic context of the cancer cell line. While a comprehensive head-to-head comparison across a wide range of cell lines in a single study is limited, the available data provides valuable insights into their relative potencies and specificities.
Binding Affinities and Target Specificity
| Degrader | Type | Primary Targets | Binding Affinity (Ki) |
| LCL161 | Monovalent | cIAP1, cIAP2, XIAP | Not widely published |
| Birinapant | Bivalent | cIAP1, cIAP2 > XIAP | cIAP1: <1 nM, XIAP: 45 nM |
| GDC-0152 | Monovalent | cIAP1, cIAP2, XIAP, ML-IAP | cIAP1: 17 nM, cIAP2: 43 nM, XIAP: 28 nM, ML-IAP: 14 nM[3] |
Note: Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Birinapant, as a bivalent SMAC mimetic, generally exhibits higher potency in inducing apoptosis compared to monovalent agents.[1] It shows a preference for cIAP1 and cIAP2 over XIAP.[1] In contrast, LCL161 and GDC-0152 are considered pan-IAP inhibitors, with GDC-0152 demonstrating potent binding to cIAP1, cIAP2, XIAP, and ML-IAP.[1][3]
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available IC50 data for the selected cIAP1 degraders in various cancer cell lines.
| Cell Line | Cancer Type | LCL161 IC50 (µM) | Birinapant IC50 | GDC-0152 IC50 |
| Hep3B | Hepatocellular Carcinoma | 10.23[4] | Not Available | Not Available |
| PLC5 | Hepatocellular Carcinoma | 19.19[4] | Not Available | Not Available |
| TNBC PDX models | Triple-Negative Breast Cancer | - | Potent in vitro activity[5] | - |
| Glioblastoma cell lines | Glioblastoma | - | - | Affects viability[6] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | Sensitizes to chemotherapy[4] | Radiosensitizing effect[7] | - |
| Leukemia cell lines | Leukemia | Efficacious as single agent[4] | Potent cytotoxicity[8] | Induces apoptosis[1] |
dot
Caption: General mechanism of action of cIAP1 degraders (SMAC mimetics).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cIAP1 degraders.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the cIAP1 degrader and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot for cIAP1 Degradation
This technique is used to detect the levels of cIAP1 protein following treatment with a degrader.
-
Cell Lysis: Treat cells with the cIAP1 degrader for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of cIAP1 degradation (DC50 and Dmax).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the cIAP1 degrader for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
dot
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting triple-negative breast cancers with the Smac-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute sensitivity of Ph-like acute lymphoblastic leukemia to the SMAC-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of cIAP1 Ligand-Linker Conjugates 15
For researchers, scientists, and drug development professionals, the responsible disposal of novel chemical compounds like cIAP1 Ligand-Linker Conjugates 15 is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols for hazardous waste management is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of these targeted protein degraders.
cIAP1 ligand-linker conjugates are a form of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific proteins.[1][2][3] Due to their potent biological activity, all materials contaminated with these conjugates must be treated as hazardous chemical waste.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The specific requirements may vary based on the compound's specific properties and the experimental context, but a baseline of protection is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent splashes.
-
Lab Coat: A lab coat must be worn to protect against spills.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process of waste identification, segregation, collection, and labeling, in accordance with institutional and regulatory guidelines.[5]
Step 1: Waste Identification and Segregation All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the conjugate.
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, vials, absorbent paper).
-
Contaminated PPE.
It is crucial to segregate waste streams to prevent dangerous chemical reactions.[6] For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[] Never mix incompatible waste types, such as acids with bases or oxidizers with organic materials.[6]
Step 2: Waste Collection and Container Management The selection of appropriate waste containers is vital for safe storage and transport.
-
Solid Waste: Collect all solid waste, including contaminated consumables and unused powder, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste: Collect all liquid waste containing the conjugate in a separate, sealed, and shatter-resistant container.[4] The container material must be chemically compatible with the solvents used. For example, do not use metal containers for corrosive wastes. To prevent spills and accommodate vapor expansion, containers should not be filled beyond 75% capacity.[8]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Step 3: Labeling Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentration or quantity of each component.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage and Disposal Store hazardous waste in a designated, well-ventilated satellite accumulation area within the laboratory.[9] This area should be under the control of laboratory personnel. When the waste container is full or ready for disposal, a pickup must be arranged through the institution's Environmental Health and Safety (EHS) department.[1][10] Do not dispose of this chemical waste down the drain or in the regular trash.[5]
Waste Stream Management
The following table summarizes the primary waste streams generated during research involving this compound and the appropriate disposal containers.
| Waste Stream | Description | Recommended Container |
| Solid Chemical Waste | Unused/expired compound, contaminated gloves, pipette tips, tubes, wipes. | Labeled, sealed, leak-proof container lined with a plastic bag. |
| Liquid Chemical Waste | Solutions containing the conjugate (e.g., in DMSO, buffers, or organic solvents). | Labeled, sealed, chemically compatible, shatter-resistant container. |
| Aqueous Waste | Dilute aqueous solutions potentially containing trace amounts of the conjugate. | Labeled, sealed, chemically compatible container. |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes. | Designated, puncture-resistant sharps container. |
Experimental Protocols
While specific experimental protocols for the synthesis and use of this compound are proprietary, the disposal procedures outlined above are based on established best practices for handling potent, biologically active small molecules in a research setting. The fundamental principle is that all materials that have come into contact with the compound must be treated as hazardous waste and disposed of through the institution's EHS program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 8. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
